Ziprasidone
説明
Disorders such as schizophrenia and bipolar disorder can significantly impair mood, cognition, and behavior. These mental illnesses can often be accompanied by comorbidities such as depression and substance abuse, and can significantly impact the quality of life of patients and caregivers. Luckily, several treatment options for psychotic disorders have been introduced to market since the realization of chlorpromazine's antipsychotic properties in 1952. Second generation antipsychotics (commonly referred to as atypical antipsychotics) include [clozapine], [quetiapine], [olanzapine], [aripiprazole] and [this compound] among others, and are generally thought to be as efficacious as first generation antipsychotics but differ in their adverse effect profiles. First generation antipsychotics are associated with extrapyramidal adverse effects while atypical antipsychotics are linked to weight gain, impaired glucose tolerance and metabolic syndrome. this compound is used to treat schizophrenia and bipolar disorder. It can effectively reduce the rate and time of relapses in schizophrenia, and can be used to treat manic episodes in bipolar disorder although the mechanism of action is unknown. Although this compound is classified as an atypical antipsychotic, it appears to have a lower incidence of metabolic adverse effects compared to other medications in the same class.
This compound is an Atypical Antipsychotic.
This compound is an atypical antipsychotic used in the treatment of adults with schizophrenia and bipolar disorder. Use of this compound has not been consistently associated with serum enzyme elevations but has been linked to rare instances of hypersensitivity reactions accompanied by mild-to-moderate acute liver injury.
This compound is a benzothiazolylpiperazine derivative and an atypical antipsychotic agent with an antischizophrenic property. This compound functions as an antagonist at the dopamine D2 and serotonin 5-HT2A and 5-HT1D receptors, and as an agonist at the 5-HT1A receptor. This compound also inhibits the synaptic reuptake of serotonin and norepinephrine. The mechanism of action by which this compound exerts its antischizophrenic effect is unknown but is potentially mediated through a combination of dopamine D2 and serotonin 5-HT2 antagonism. This agent also has antagonistic activity against histamine H1 and alpha-1-adrenergic receptors.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 2001 and has 8 approved and 14 investigational indications. This drug has a black box warning from the FDA.
a benzisothiazoylpiperazine derivative; has combined dopamine and serotonin receptor antagonist activity; structurally related to tiospirone
See also: this compound Hydrochloride (active moiety of); this compound Mesylate (active moiety of).
Structure
3D Structure
特性
IUPAC Name |
5-[2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl]-6-chloro-1,3-dihydroindol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21ClN4OS/c22-17-13-18-15(12-20(27)23-18)11-14(17)5-6-25-7-9-26(10-8-25)21-16-3-1-2-4-19(16)28-24-21/h1-4,11,13H,5-10,12H2,(H,23,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVWVFYHBGMAFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=C(C=C3C(=C2)CC(=O)N3)Cl)C4=NSC5=CC=CC=C54 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
138982-67-9 (hydrochloride monohydrate) | |
| Record name | Ziprasidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4023753 | |
| Record name | Ziprasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
412.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Flash Point |
-2 °C (28 °F) - closed cup | |
| Record name | Ziprasidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
7.18e-03 g/L | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
146939-27-7 | |
| Record name | Ziprasidone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=146939-27-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ziprasidone [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146939277 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ziprasidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziprasidone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-{2-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.954 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ZIPRASIDONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6UKA5VEJ6X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Ziprasidone | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7745 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
>276°C (Ziprasidone Hydrochloride Monohydrate), > 300 °C | |
| Record name | Ziprasidone | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00246 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ziprasidone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014391 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Chemical Properties of Ziprasidone Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and chemical properties of Ziprasidone hydrochloride, an atypical antipsychotic agent. The information presented herein is intended to support research, development, and quality control activities related to this important pharmaceutical compound.
Chemical and Physical Properties
This compound hydrochloride is the monohydrochloride, monohydrate salt of this compound.[1] It is a white to slightly pink powder.[2] The physicochemical properties of this compound and its hydrochloride salt are summarized in the table below.
| Property | Value | Reference(s) |
| Chemical Name | 5-[2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl]-6-chloro-1,3-dihydro-2H-indol-2-one hydrochloride monohydrate | [1] |
| Molecular Formula | C₂₁H₂₁ClN₄OS · HCl · H₂O | [1] |
| Molecular Weight | 467.41 g/mol | [3] |
| Melting Point | >276°C (for the hydrochloride monohydrate) | [3] |
| Solubility | Practically insoluble in water. Freely soluble in methanol, ethanol, and chloroform; soluble in ether; sparingly soluble in acetonitrile. | [4][5] |
| pKa | 13.34 ± 0.20 (predicted) | [3] |
| UV λmax | 211 nm, 314 nm | [3] |
Synthesis of this compound Hydrochloride
The synthesis of this compound hydrochloride is a multi-step process that typically involves the preparation of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and 5-(2-chloroethyl)-6-chloro-oxindole. These intermediates are then coupled, followed by the formation of the hydrochloride salt.
Synthetic Pathway Overview
Caption: General synthetic scheme for this compound hydrochloride.
Experimental Protocols
1. Preparation of 3-(1-Piperazinyl)-1,2-benzisothiazole
This key intermediate can be synthesized from 2-cyanophenyl disulfide.
-
Procedure: A mixture of 2-cyanophenyl disulfide, piperazine, dimethyl sulfoxide (DMSO), and isopropanol is heated to 120-125°C.[1] The reaction progress is monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Upon completion, the product is isolated and purified.
2. Preparation of 5-(2-Bromoethyl)-6-chloroindolin-2-one
This second key intermediate is typically prepared from 6-chloroindolin-2-one in a two-step process.
-
Step 2a: Acylation
-
Procedure: 6-chloroindolin-2-one is condensed with bromoacetic acid in the presence of polyphosphoric acid (PPA) to yield 5-(bromoacetyl)-6-chloroindolin-2-one.[1]
-
-
Step 2b: Reduction
-
Procedure: The 5-(bromoacetyl)-6-chloroindolin-2-one is then reduced using triethylsilane in trifluoroacetic acid to give the 2-bromoethyl derivative, 5-(2-bromoethyl)-6-chloroindolin-2-one.[1]
-
3. Synthesis of this compound Base
The two key intermediates are coupled to form the this compound free base.
-
Procedure: 5-(2-bromoethyl)-6-chloroindolin-2-one is condensed with 3-(1-piperazinyl)-1,2-benzisothiazole in the presence of sodium carbonate (Na₂CO₃) in a solvent such as dimethylformamide (DMF) or methyl isobutyl ketone.[1] The reaction mixture is typically heated to facilitate the reaction. After the reaction is complete, the crude this compound base is isolated. The wet product can be re-slurried in a solvent like isopropyl alcohol for purification.[6]
4. Formation of this compound Hydrochloride
The final step is the conversion of the free base to its hydrochloride salt.
-
Procedure: The purified this compound base is suspended in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.[6] The mixture is heated to achieve dissolution, and then an aqueous solution of hydrochloric acid is added. The reaction mixture is then cooled to induce crystallization of this compound hydrochloride monohydrate.[1] The resulting solid is collected by filtration, washed, and dried.
Analytical Methods
The quality and purity of this compound hydrochloride are typically assessed using various analytical techniques, with HPLC and UV-Vis spectrophotometry being the most common.
High-Performance Liquid Chromatography (HPLC)
A validated RP-HPLC method is crucial for the quantitative determination of this compound hydrochloride and its impurities in bulk drug and pharmaceutical dosage forms.
-
Experimental Protocol:
-
Column: YMC C18 (150×4.6mm, 3µm) or equivalent.[7]
-
Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol in a ratio of 60:40 (v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Detection: UV at 219 nm.[7]
-
Run Time: 5 minutes.[7]
-
Sample Preparation: A stock solution of this compound hydrochloride is prepared in a suitable solvent such as methanol. This stock solution is then diluted with the mobile phase to the desired concentration for analysis.[4]
-
-
Validation Parameters: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.[7] The linearity is typically established over a concentration range of 10-50 µg/mL.[7]
UV-Vis Spectrophotometry
A simple and rapid UV-Vis spectrophotometric method can be used for the estimation of this compound hydrochloride.
-
Experimental Protocol:
-
Solvent: A stock solution is prepared by dissolving this compound hydrochloride in methanol.[5] Further dilutions are made using a saline buffer (pH 7.4).[5]
-
Procedure: The absorbance of the sample solutions is measured at 318 nm against a solvent blank. A calibration curve is prepared by plotting absorbance versus concentration, which should obey Beer's law in the concentration range of 10-70 µg/mL.[8]
-
Mechanism of Action and Signaling Pathways
This compound is an atypical antipsychotic that exhibits a unique receptor binding profile. Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D₂) and serotonin type 2A (5-HT₂ₐ) receptor antagonism.[9][10]
Dopamine D₂ Receptor Antagonism
Excessive dopaminergic activity in the mesolimbic pathway of the brain is associated with the positive symptoms of schizophrenia.[11] this compound acts as an antagonist at D₂ receptors, which helps to mitigate this hyperactivity.[9]
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. jocpr.com [jocpr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. iajps.com [iajps.com]
- 5. chalcogen.ro [chalcogen.ro]
- 6. US8178674B2 - Process for the preparation of this compound - Google Patents [patents.google.com]
- 7. scispace.com [scispace.com]
- 8. asianpubs.org [asianpubs.org]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 11. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro binding affinity of Ziprasidone for D2 and 5HT2A receptors
An In-Depth Technical Guide on the In Vitro Binding Affinity of Ziprasidone for D2 and 5HT2A Receptors
This technical guide provides a comprehensive overview of the in vitro binding characteristics of this compound to Dopamine D2 and Serotonin 5HT2A receptors. The content is tailored for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of key biological pathways and laboratory workflows.
Introduction
This compound is an atypical antipsychotic agent recognized for its efficacy in treating schizophrenia and bipolar disorder.[1] Its therapeutic action is believed to stem from a combination of antagonism at Dopamine D2 and Serotonin 5HT2A receptors.[2] A key characteristic of this compound is its high affinity for the 5HT2A receptor relative to the D2 receptor, a feature that distinguishes it from many other antipsychotic medications and is thought to contribute to its specific clinical profile, including a lower propensity for certain side effects.[3][4][5] This document delves into the specific in vitro binding affinities that define this pharmacological profile.
Quantitative Binding Affinity Data
The binding affinity of a ligand (in this case, this compound) for a receptor is a measure of how strongly that ligand binds to the receptor. This is typically quantified using the inhibition constant (Ki), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the presence of a radioligand. A lower Ki value signifies a higher binding affinity.
The in vitro binding affinities of this compound for human Dopamine D2 and Serotonin 5HT2A receptors are summarized below.
| Receptor Subtype | This compound Ki (nM) | Reference |
| Dopamine D2 | 4.8 | [2] |
| Serotonin 5HT2A | 0.4 | [2] |
As the data indicates, this compound's affinity for the 5HT2A receptor is approximately an order of magnitude greater than its affinity for the D2 receptor.[4] This high 5-HT2A/D2 affinity ratio is a hallmark of its receptor binding profile.[3][5]
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinities such as Ki values is predominantly accomplished through radioligand binding assays. These assays are considered a gold standard for quantifying the interaction between a ligand and its receptor.[6]
General Principle
Radioligand binding assays measure the affinity of a test compound by quantifying its ability to displace a radioactively labeled ligand (radioligand) that is known to bind with high affinity and specificity to the target receptor. The assay involves incubating a source of receptors (e.g., cell membranes from cells expressing the receptor) with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (the "competitor").
Detailed Methodology
A typical competitive radioligand binding assay protocol involves the following key steps:
-
Receptor Preparation:
-
Cells or tissues expressing the target receptor (e.g., CHO cells transfected with human D2L receptor) are cultured and harvested.[7]
-
The cells are homogenized in a cold lysis buffer to break them open and release the cell membranes, which contain the receptors.[8]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[8] The protein concentration of the membrane preparation is determined to ensure consistency across experiments.[8]
-
-
Assay Incubation:
-
The prepared cell membranes are incubated in multi-well plates with a specific, fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for the D2 receptor).[7]
-
Increasing concentrations of the unlabeled test compound (this compound) are added to the wells to compete with the radioligand for binding to the receptor.[6][9]
-
Control wells are included to determine total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + a high concentration of an unlabeled ligand to saturate the receptors).[7]
-
The mixture is incubated, typically for 60-120 minutes, to allow the binding reaction to reach equilibrium.[8][10]
-
-
Separation of Bound and Free Radioligand:
-
The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester.[8][10] The membranes, with the bound radioligand, are trapped on the filter, while the unbound radioligand passes through.
-
The filters are washed multiple times with an ice-cold buffer to remove any remaining unbound radioligand.[10]
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the dried filters is measured using a scintillation counter.[8]
-
Specific binding is calculated by subtracting the non-specific binding from the total binding for each concentration of the test compound.[10]
-
The data are plotted as specific binding versus the log concentration of the test compound, generating a sigmoidal competition curve.
-
Non-linear regression analysis is used to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7][10]
-
Signaling Pathways and Experimental Workflow Visualization
The following diagrams illustrate the key signaling pathways for the D2 and 5HT2A receptors and the general workflow of a radioligand binding assay.
Conclusion
The in vitro receptor binding profile of this compound is defined by its potent antagonism at both Dopamine D2 and Serotonin 5HT2A receptors, with a notably higher affinity for the 5HT2A subtype. This characteristic is quantified through rigorous experimental procedures, primarily radioligand binding assays. Understanding these fundamental pharmacological properties is crucial for researchers and clinicians in the fields of neuroscience and drug development, as it provides a molecular basis for the drug's therapeutic effects and side-effect profile.
References
- 1. Dopamine D2/3 occupancy of this compound across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. cdn-links.lww.com [cdn-links.lww.com]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. benchchem.com [benchchem.com]
A Comprehensive Analysis of Ziprasidone Pharmacokinetics: Oral versus Intramuscular Administration
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and bioavailability of ziprasidone, comparing its oral and intramuscular routes of administration. This document synthesizes key data from various clinical and pharmacological studies, presenting quantitative information in a structured format to facilitate comparison and further research. Detailed experimental methodologies, metabolic pathways, and clinical trial workflows are also elucidated to provide a thorough understanding of the drug's behavior in the human body.
Executive Summary
This compound, an atypical antipsychotic agent, is utilized in the management of schizophrenia and bipolar disorder.[1] It is available in both oral (this compound hydrochloride) and intramuscular (this compound mesylate) formulations, each exhibiting distinct pharmacokinetic profiles that are critical for appropriate clinical application. The oral formulation's absorption is significantly influenced by food, while the intramuscular route offers complete and rapid bioavailability, making it suitable for acute agitation. This guide explores these differences in detail, providing the necessary data and protocols for informed drug development and research.
Pharmacokinetic Data: A Comparative Analysis
The pharmacokinetic parameters of this compound vary significantly between oral and intramuscular administration. The following tables summarize the key quantitative data extracted from multiple studies.
Table 1: Pharmacokinetic Parameters of Oral this compound (with food)
| Parameter | Value | Unit | Citation |
| Bioavailability | ~60% | ||
| Time to Peak Concentration (Tmax) | 6 - 8 | hours | |
| Elimination Half-Life (t½) | ~7 | hours | |
| Apparent Systemic Clearance (Cl/F) | 7.5 | mL/min/kg | [1] |
| Apparent Volume of Distribution (Vd/F) | 1.5 | L/kg | |
| Protein Binding | >99% |
Table 2: Pharmacokinetic Parameters of Intramuscular this compound
| Parameter | Value | Unit | Citation |
| Bioavailability | 100% | [2] | |
| Time to Peak Concentration (Tmax) | ≤ 60 | minutes | [2] |
| Elimination Half-Life (t½) | 2 - 5 | hours | [3] |
| Protein Binding | >99% | [1] |
The Critical Role of Food in Oral this compound Bioavailability
The absorption of oral this compound is significantly enhanced in the presence of food. Studies have demonstrated that the bioavailability of oral this compound can increase by up to two-fold when administered with a meal. This "food effect" is a critical consideration in clinical practice and drug development.
Table 3: Effect of Food on Oral this compound Pharmacokinetics
| Condition | Cmax Increase | AUC Increase | Citation |
| With Standard Meal (50% fat) | Dose-dependent | Up to 101% (with 80mg dose) | [4] |
| With Moderate-Fat Meal (30% fat) | ~98% | ~79% | [4] |
| With High-Fat Meal (60% fat) | ~84% | ~104% | [4] |
A series of sequential studies elucidated that the caloric content of the meal, rather than the fat content, is the more critical factor in enhancing absorption.[5] It is recommended that oral this compound be taken with a meal of at least 500 calories to ensure optimal and consistent absorption.[5]
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic studies of this compound.
Oral Bioavailability and Food Effect Study
-
Study Design: Open-label, randomized, crossover studies are typically employed.[4]
-
Subjects: Healthy adult male and female volunteers are recruited.[4][6] Inclusion criteria often include a body mass index (BMI) within a specific range and normal findings on physical examination, electrocardiogram (ECG), and laboratory tests. Exclusion criteria commonly include a history of significant medical or psychiatric illness, drug or alcohol abuse, and use of any prescription or over-the-counter medications within a specified period before the study.
-
Dosing Regimen: Subjects receive single oral doses of this compound (e.g., 20 mg, 40 mg, 80 mg) under fasting and fed conditions.[4] The fasting state is typically defined as an overnight fast of at least 10 hours. For the fed condition, the drug is administered shortly after consumption of a standardized meal (e.g., high-fat, moderate-fat).[4]
-
Pharmacokinetic Sampling: Serial blood samples are collected at predefined time points before and after drug administration (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).[7]
-
Bioanalytical Method: Plasma concentrations of this compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) or HPLC method.[8][9][10]
Intramuscular Pharmacokinetic Study
-
Study Design: Open-label, single-dose, or multiple-dose studies are conducted.[11][12]
-
Subjects: Studies may enroll healthy volunteers or patients with acute agitation associated with schizophrenia.[11][12]
-
Dosing Regimen: A single intramuscular dose of this compound mesylate (e.g., 10 mg or 20 mg) is administered.[11] For multiple-dose studies, repeated injections are given at specified intervals.[13]
-
Pharmacokinetic Sampling: Blood samples are collected at frequent intervals, particularly in the initial hours post-injection, to accurately characterize the rapid absorption phase (e.g., 0, 15, 30, 45, 60, 90 minutes, and then at 2, 4, 6, 8, 12, and 24 hours).
-
Bioanalytical Method: As with oral studies, this compound concentrations in plasma are quantified using validated LC-MS/MS or HPLC methods.[8][9][10]
Bioanalytical Method for this compound Quantification
A common method for the determination of this compound in human plasma is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]
-
Sample Preparation: A liquid-liquid extraction or solid-phase extraction is typically used to isolate this compound and an internal standard from the plasma matrix.[8][9]
-
Chromatographic Separation: The extracted sample is injected into an HPLC system equipped with a C8 or C18 reverse-phase column.[8][9] An isocratic mobile phase, often consisting of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium acetate or phosphate buffer), is used for separation.[8][14]
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in the positive ion mode.[8][9] Quantification is achieved using multiple reaction monitoring (MRM) of specific precursor-to-product ion transitions for this compound and the internal standard.[8]
Visualizing Key Pathways and Processes
This compound Metabolism
This compound is extensively metabolized in the liver, with less than 5% of the dose excreted as unchanged drug.[15] The primary metabolic pathways are reduction by aldehyde oxidase and, to a lesser extent, oxidation by cytochrome P450 3A4 (CYP3A4).[1][15]
Caption: Metabolic pathways of this compound.
Typical Pharmacokinetic Clinical Trial Workflow
The following diagram illustrates a typical workflow for a clinical trial designed to assess the pharmacokinetics of an investigational drug like this compound.
Caption: Workflow of a pharmacokinetic clinical trial.
Factors Influencing Oral this compound Bioavailability
The bioavailability of oral this compound is a complex process influenced by several factors, with the presence of food being the most significant.
Caption: Factors impacting oral this compound bioavailability.
Conclusion
The pharmacokinetic profiles of oral and intramuscular this compound are markedly different, dictating their respective clinical uses. Intramuscular administration provides rapid and complete bioavailability, making it an effective option for the management of acute agitation. In contrast, the oral formulation exhibits slower absorption and its bioavailability is highly dependent on co-administration with food. A thorough understanding of these pharmacokinetic principles, supported by robust experimental data and methodologies, is essential for the effective and safe use of this compound in clinical practice and for guiding future research and development in the field of antipsychotic therapeutics.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Pharmacotherapy Update - this compound Mesylate Injection [clevelandclinicmeded.com]
- 4. The effect of food on the absorption of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The impact of food on absorption of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 7. The pharmacokinetics of this compound in subjects with normal and impaired hepatic function - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid liquid chromatography-tandem mass spectrometry method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of this compound in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. This compound mesylate (Geodon for injection): the first injectable atypical antipsychotic medication - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Intramuscular this compound compared with intramuscular haloperidol in the treatment of acute psychosis. This compound I.M. Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The safety and efficacy of sequential intramuscular/oral this compound treatment of acute episode in patients with schizophrenia: a multicenter, open-labeled study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. This compound metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziprasidone's Engagement with Norepinephrine and Serotonin Reuptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic agent with a complex pharmacodynamic profile, exhibiting potent antagonist activity at dopamine D2 and serotonin 5-HT2A receptors. Beyond its receptor blockade, this compound also demonstrates a moderate affinity for and inhibition of the presynaptic norepinephrine transporter (NET) and serotonin transporter (SERT). This dual reuptake inhibition contributes to its overall clinical efficacy, potentially influencing mood and affective symptoms in patients with schizophrenia and bipolar disorder. This technical guide provides an in-depth analysis of this compound's effects on norepinephrine and serotonin reuptake, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying mechanisms and workflows.
Data Presentation: Binding Affinity of this compound for Monoamine Transporters
The following table summarizes the in vitro binding affinities (Ki) of this compound for the human serotonin and norepinephrine transporters. This data is critical for understanding the drug's potency at these sites relative to its other pharmacological targets.
| Transporter | Radioligand Used | This compound Ki (nM) | Reference |
| Serotonin Transporter (SERT) | [3H]imipramine | 112 | [1] |
| Norepinephrine Transporter (NET) | [3H]nisoxetine | 44 | [1] |
Experimental Protocols
The determination of this compound's binding affinity for SERT and NET is typically achieved through radioligand binding assays. The following protocol is a representative methodology based on standard practices in the field and the specific details provided in the cited literature.[1]
Radioligand Binding Assay for SERT and NET
Objective: To determine the equilibrium dissociation constant (Ki) of this compound for the human serotonin and norepinephrine transporters.
Materials:
-
Membrane Preparations: Human cell lines stably expressing the human serotonin transporter (hSERT) or human norepinephrine transporter (hNET).
-
Radioligands:
-
For SERT: [3H]imipramine
-
For NET: [3H]nisoxetine
-
-
Test Compound: this compound hydrochloride
-
Non-specific Binding Control: A high concentration of a known potent inhibitor for the respective transporter (e.g., fluoxetine for SERT, desipramine for NET).
-
Assay Buffer: Tris-HCl buffer with appropriate ions (e.g., NaCl, KCl).
-
Scintillation Fluid
-
Glass Fiber Filters
-
96-well plates
-
Filtration apparatus
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture cells expressing hSERT or hNET to confluence.
-
Harvest the cells and homogenize in ice-cold buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in fresh assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed concentration of the appropriate radioligand ([3H]imipramine for SERT or [3H]nisoxetine for NET).
-
Add a range of concentrations of this compound to the wells.
-
For the determination of non-specific binding, add a saturating concentration of the respective non-labeled inhibitor.
-
Initiate the binding reaction by adding the prepared cell membrane homogenate to each well.
-
-
Incubation:
-
Incubate the plates at a controlled temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Filtration:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the amount of radioactivity trapped on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the transporter.
-
Visualizations
Signaling Pathway of Norepinephrine and Serotonin Reuptake Inhibition
Caption: Mechanism of this compound's action on norepinephrine and serotonin reuptake.
Experimental Workflow for Determining Transporter Binding Affinity
Caption: Workflow for radioligand binding assay to determine this compound's affinity for SERT and NET.
References
A Technical Guide to Preclinical Evaluation of Ziprasidone's Antipsychotic Efficacy
This in-depth technical guide serves as a resource for researchers, scientists, and drug development professionals, detailing the preclinical models and methodologies used to evaluate the antipsychotic efficacy of Ziprasidone. The document outlines this compound's pharmacodynamic profile, key experimental protocols with quantitative data, and the signaling pathways implicated in its mechanism of action.
Introduction to this compound
This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar disorder.[1] Its therapeutic effects are believed to be mediated through a combination of dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptor antagonism.[1][2] Preclinical evaluation plays a crucial role in elucidating the pharmacological profile of antipsychotics like this compound, predicting clinical efficacy, and assessing potential side effects. A range of in vitro and in vivo models are employed to characterize its receptor binding, functional activity, and behavioral effects.
Pharmacodynamics of this compound
This compound possesses a unique and complex receptor binding profile, interacting with multiple neurotransmitter systems.[3] Its primary mechanism of action is attributed to its high affinity for and antagonism of dopamine D2 and serotonin 5-HT2A receptors.[4][5] Notably, it exhibits a higher affinity for the 5-HT2A receptor compared to the D2 receptor.[6][7] Additionally, this compound acts as an agonist at the 5-HT1A receptor and an antagonist at 5-HT1D and 5-HT2C receptors.[2][8] It also inhibits the synaptic reuptake of serotonin and norepinephrine.[2][8] This multifaceted pharmacological activity is thought to contribute to its efficacy against the positive, negative, and affective symptoms of schizophrenia, with a lower propensity for extrapyramidal side effects.[8]
Receptor Binding Affinity and Functional Activity
The in vitro receptor binding affinities of this compound are summarized in the table below. This profile distinguishes it from other atypical antipsychotics and is predictive of its clinical effects. For instance, its low affinity for histaminic H1 and muscarinic M1 receptors suggests a lower likelihood of side effects such as sedation and cognitive disturbances.[6]
| Receptor | Binding Affinity (Ki, nM) | Functional Activity |
| Serotonin 5-HT2A | 0.4 | Antagonist |
| Serotonin 5-HT2C | 1.3 | Antagonist |
| Serotonin 5-HT1D | 2 | Antagonist |
| Serotonin 5-HT1A | 3.4 | Agonist |
| Dopamine D2 | 4.8 | Antagonist |
| Dopamine D3 | 7.2 | Antagonist |
| α1-Adrenergic | 10 | Antagonist |
| Histamine H1 | 47 | Antagonist |
| Muscarinic M1 | >1000 | Low Affinity |
| Serotonin Transporter (SERT) | Moderate Affinity | Reuptake Inhibitor |
| Norepinephrine Transporter (NET) | Moderate Affinity | Reuptake Inhibitor |
Data sourced from references[2][9].
Signaling Pathways
The antipsychotic effect of this compound is primarily mediated by its modulation of dopaminergic and serotonergic signaling pathways. In the mesolimbic pathway, antagonism of D2 receptors is thought to reduce the excessive dopamine activity associated with the positive symptoms of schizophrenia.[6][10] In the mesocortical pathway, 5-HT2A antagonism and 5-HT1A agonism are hypothesized to increase dopamine release, which may alleviate negative and cognitive symptoms.[1][11] The high 5-HT2A/D2 affinity ratio is believed to contribute to a lower risk of extrapyramidal symptoms by preserving physiological dopamine function in the nigrostriatal pathway.[4][10]
Key Preclinical Behavioral Models
Several well-established animal models are used to predict the antipsychotic efficacy of novel compounds.[12] These models often involve inducing schizophrenia-like symptoms in rodents through pharmacological manipulations and then assessing the ability of the test compound to reverse these deficits.[13][14]
Conditioned Avoidance Response (CAR)
The CAR test is a classic predictive model for antipsychotic activity.[15] Animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) in response to a preceding neutral stimulus (e.g., a light or a tone). Antipsychotic drugs selectively block this conditioned response without impairing the unconditioned escape response to the aversive stimulus itself.[16]
-
Apparatus: A shuttle box with two compartments separated by a door, with a grid floor capable of delivering a mild electric shock. A light or a buzzer serves as the conditioned stimulus (CS).
-
Training: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The rat can avoid the shock by moving to the other compartment during the CS presentation. This is repeated until the animal consistently avoids the shock.
-
Testing: Trained animals are administered this compound or a vehicle control. After a specified pretreatment time, they are placed back in the apparatus and subjected to a series of trials.
-
Data Collection: The number of successful avoidances (moving during the CS) and escapes (moving after the US onset) is recorded. A selective suppression of the conditioned avoidance response is indicative of antipsychotic-like activity.[17]
| Compound | Conditioned Avoidance Response (ED50 mg/kg) |
| This compound | Potent Antagonism |
| Haloperidol | Active |
| Clozapine | Active |
This compound has been shown to be a potent antagonist of conditioned avoidance responding, a key predictor of antipsychotic efficacy.[7]
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a neurological process that is deficient in individuals with schizophrenia.[18] A weaker prestimulus (prepulse) inhibits the startle reaction to a subsequent strong stimulus. This inhibition is disrupted by dopamine agonists or NMDA receptor antagonists, and antipsychotics can restore this function.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.
-
Acclimation: The rat is placed in the chamber for a brief acclimation period.
-
Drug Administration: The animal is pretreated with a PPI-disrupting agent (e.g., apomorphine or ketamine), followed by the administration of this compound or a vehicle.
-
Testing Session: The session consists of various trial types presented in a random order: pulse-alone trials (startle stimulus only), prepulse-plus-pulse trials (prepulse followed by the startle stimulus), and no-stimulus trials (background noise only).
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. The ability of this compound to reverse the drug-induced deficit in PPI is measured.
| Treatment Group | Reversal of PPI Deficit |
| This compound (5.6-17.8 mg/kg, p.o.) + Apomorphine | Significant attenuation |
| This compound (5.6-17.8 mg/kg, p.o.) + Ketamine | Significant attenuation |
| Clozapine (1-5.6 mg/kg, s.c.) + Apomorphine/Ketamine | Significant attenuation |
| Haloperidol (0.03-0.56 mg/kg) + Apomorphine | Attenuation |
| Haloperidol (0.03-0.56 mg/kg) + Ketamine | Lesser attenuation |
Data sourced from reference[19]. This compound effectively attenuates PPI deficits induced by both dopaminergic and glutamatergic disruptors, suggesting a broad antipsychotic profile.[19]
Drug-Induced Hyperactivity
Pharmacologically induced hyperlocomotion in rodents is a widely used model for the positive symptoms of schizophrenia.[20] This hyperactivity can be induced by dopamine agonists like amphetamine or by NMDA receptor antagonists such as phencyclidine (PCP) or ketamine.[14] The ability of an antipsychotic to attenuate this hyperactivity is predictive of its clinical efficacy.
-
Apparatus: An open-field arena equipped with infrared beams or video tracking software to monitor locomotor activity.
-
Habituation: Animals are allowed to habituate to the test arena for a period before the experiment.
-
Drug Administration: Animals are pretreated with this compound or a vehicle, followed by the administration of the hyperactivity-inducing agent (e.g., d-amphetamine).
-
Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a set duration.
-
Analysis: The locomotor activity of the this compound-treated group is compared to the vehicle-treated group to determine the extent of hyperactivity blockade.
| Model | This compound Effect |
| d-Amphetamine-Induced Hyperactivity | Potent antagonism. This compound shows 6-fold lower potency in this model compared to blocking 5-HT2A-induced head twitch. |
| Dopamine Agonist-Induced Stereotypy | Potent antagonism. |
Data sourced from references[7][21]. This compound effectively blocks hyperactivity induced by dopamine agonists, further supporting its D2 receptor antagonist activity in vivo.
Catalepsy Test
The catalepsy test is used to assess the potential of antipsychotic drugs to induce extrapyramidal side effects (EPS), particularly parkinsonism-like motor rigidity.[22] Catalepsy is characterized by an animal's failure to correct an externally imposed posture. Atypical antipsychotics like this compound are expected to have a lower propensity to induce catalepsy compared to typical antipsychotics.
-
Apparatus: A horizontal bar raised a specific height above a surface.
-
Drug Administration: Animals are treated with various doses of this compound or a control drug (e.g., haloperidol).
-
Testing: At various time points after drug administration, the animal's forepaws are placed on the bar.
-
Measurement: The latency to remove both paws from the bar is recorded. A longer latency indicates a greater cataleptic effect.
| Compound | Catalepsy Induction |
| This compound | Weak potency |
| Haloperidol | Potent induction |
This compound demonstrates a relatively weak potency to produce catalepsy in animals, which is consistent with its lower risk of extrapyramidal side effects in clinical use.[7]
Conclusion
The preclinical evaluation of this compound using a variety of in vivo and in vitro models provides a comprehensive understanding of its antipsychotic profile. Its unique receptor binding signature, characterized by potent 5-HT2A and D2 antagonism combined with 5-HT1A agonism, translates into a strong efficacy signal in behavioral models predictive of antipsychotic action, such as the conditioned avoidance response and prepulse inhibition paradigms. Furthermore, its weak propensity to induce catalepsy in animal models aligns with its favorable motor side effect profile in clinical practice. This technical guide summarizes the core methodologies and quantitative data that form the basis of our understanding of this compound's preclinical pharmacology, underscoring the importance of these models in the development of novel antipsychotic agents.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. From Clinical Research to Clinical Practice: A 4-Year Review of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. psychiatrist.com [psychiatrist.com]
- 11. 5-HT(1A) receptor activation contributes to this compound-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal models of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Animal model of schizophrenia - Wikipedia [en.wikipedia.org]
- 14. An Overview of Animal Models Related to Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. An investigation of the behavioral mechanisms of antipsychotic action using a drug–drug conditioning paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 18. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Blockade of drug-induced deficits in prepulse inhibition of acoustic startle by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. go.drugbank.com [go.drugbank.com]
- 22. m.youtube.com [m.youtube.com]
Molecular structure and physicochemical characteristics of Ziprasidone
An In-depth Technical Guide on the Molecular Structure and Physicochemical Characteristics of Ziprasidone
Introduction
This compound is an atypical or second-generation antipsychotic agent utilized in the management of schizophrenia and the acute treatment of manic or mixed episodes associated with bipolar disorder.[1][2][3] Chemically, it is a benzisothiazolyl piperazine derivative, distinguishing it structurally from other antipsychotic classes like phenothiazines or butyrophenones.[4][5] This guide provides a comprehensive overview of its molecular structure, core physicochemical properties, and pharmacodynamic profile, intended for researchers, scientists, and professionals in drug development.
Molecular and Chemical Identity
This compound's chemical structure is a hybrid, incorporating features reminiscent of both butyrophenone antipsychotics and trazodone-like antidepressants.[6] The core structure consists of a 1,2-benzisothiazol-3-yl group linked to a piperazine ring, which is in turn connected via an ethyl chain to a 6-chloro-1,3-dihydro-2H-indol-2-one (oxindole) moiety.[7] This unique assembly is fundamental to its pharmacological activity. The oral formulation is typically the hydrochloride monohydrate salt, while the intramuscular form is the mesylate trihydrate.[1][5]
Table 1: Chemical Identifiers and Molecular Properties of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | 5-{2-[4-(1,2-benzisothiazol-3-yl)-1-piperazinyl]ethyl}-6-chloro-1,3-dihydro-2H-indol-2-one | [1][8][9] |
| CAS Number | 146939-27-7 (Free Base) | [1][8] |
| 138982-67-9 (Hydrochloride Monohydrate) | [10][11][12] | |
| 122883-93-6 (Anhydrous Hydrochloride) | [10][11][13] | |
| Molecular Formula | C₂₁H₂₁ClN₄OS (Free Base) | [1][8] |
| Molecular Weight | 412.94 g/mol (Free Base) | [1][8] |
| 467.42 g/mol (Hydrochloride Monohydrate) | [5][10] |
Physicochemical Characteristics
This compound is a white to slightly pink powder.[10][11] It is classified as a Biopharmaceutics Classification System (BCS) Class II compound, characterized by high permeability and low aqueous solubility.[9][14] This low solubility is a critical factor influencing its oral bioavailability, which is approximately 60% when taken with food.[2][9]
Quantitative Physicochemical Data
The key physicochemical parameters for this compound are summarized below.
Table 2: Physicochemical Properties of this compound
| Property | Value | Conditions/Notes | Reference(s) |
| Melting Point | >300 °C (hemihydrate) | [10][11] | |
| 304 °C | [8][] | ||
| 213-215 °C | [9][16] | ||
| >276 °C (Hydrochloride Monohydrate) | [4] | ||
| Boiling Point | 554.8 ± 50.0 °C | Predicted at 760 Torr | [][16][17] |
| pKa | 13.34 ± 0.20 | Predicted | [9][16] |
| Density | 1.369 ± 0.06 g/cm³ | Predicted | [][16] |
| Solubility | |||
| Water | Practically insoluble (~0.5 µg/mL for free base) | [14] | |
| ~210 µg/mL (hydrochloride salt) | [14] | ||
| DMSO | Soluble | ~1.2 mg/mL (hydrochloride hydrate); 90 mg/mL | [][18][19] |
| Methanol | Slightly Soluble | 2.443 ± 0.052 mg/mL (hydrochloride) | [9][16][20] |
| Dimethylformamide | Soluble | ~0.16 mg/mL (hydrochloride hydrate) | [18] |
Solid-State Properties and Crystallography
This compound hydrochloride is known to exist in multiple crystalline forms, including a monohydrate, hemihydrate, and an anhydrous form.[10] The crystal structure of the hydrochloride monohydrate has been determined using synchrotron X-ray powder diffraction.[21][22]
-
Crystal System: Triclinic[22]
-
Lattice Parameters (a, b, c): 7.250 Å, 10.987 Å, 14.072 Å[21]
-
Lattice Angles (α, β, γ): 83.43°, 80.59°, 87.14°[21]
In the solid state, the conformation of the this compound cation is very close to its minimum energy conformation. The structure is stabilized by a strong hydrogen bond between the positively charged piperazine nitrogen and the chloride anion. The water molecule further stabilizes the crystal lattice through weaker hydrogen bonds with the chloride ion and an N–H⋯O bond.[21]
Pharmacodynamics and Receptor Binding Profile
The therapeutic efficacy of this compound is believed to be mediated through a combination of antagonist activities at dopamine D₂ and serotonin 5-HT₂ₐ receptors.[23][24][25] Like other atypical antipsychotics, it exhibits a higher in vitro affinity for the 5-HT₂ₐ receptor compared to the D₂ receptor.[26][27][28]
This compound's complex pharmacodynamic profile includes:
-
Potent Antagonism: High affinity for dopamine D₂, D₃, serotonin 5-HT₂ₐ, 5-HT₂C, and 5-HT₁D receptors.[23][26]
-
Agonism: Functions as an agonist at the serotonin 5-HT₁ₐ receptor.[23][29]
-
Reuptake Inhibition: Moderately inhibits the synaptic reuptake of serotonin and norepinephrine.[1][26][29]
-
Other Receptor Interactions: Shows moderate affinity for histamine H₁ receptors, which may contribute to somnolence, and α₁-adrenergic receptors, which may explain observed orthostatic hypotension.[23][24] It has no significant affinity for muscarinic M₁ cholinergic receptors.[23][26]
Table 3: In Vitro Receptor Binding Affinities (Ki) of this compound
| Receptor | Binding Affinity (Ki, nM) | Reference(s) |
| Serotonin 5-HT₂ₐ | 0.4 | [23] |
| Serotonin 5-HT₂C | 1.3 | [23] |
| Serotonin 5-HT₁D | 2 | [23] |
| Serotonin 5-HT₁ₐ | 3.4 | [23] |
| Dopamine D₂ | 4.8 | [23] |
| Dopamine D₃ | 7.2 | [23] |
| α₁-Adrenergic | 10 | [23] |
| Histamine H₁ | 47 | [23] |
Experimental Protocols
This section outlines generalized methodologies for determining key physicochemical and pharmacological parameters of this compound.
Solubility Determination (Shake-Flask Method)
The equilibrium solubility of this compound can be determined using the conventional shake-flask method, which is a standard protocol for assessing the solubility of poorly water-soluble compounds.[14]
Methodology:
-
Preparation: An excess amount of this compound (or its salt form) is added to a series of vials containing a fixed volume of a specific solvent (e.g., purified water, phosphate buffer at various pH levels).[14]
-
Equilibration: The vials are sealed and agitated in a temperature-controlled environment (e.g., a shaker bath at 37°C) for a predetermined period (e.g., 2 to 72 hours) to ensure equilibrium is reached.[14]
-
Separation: After equilibration, the suspensions are allowed to settle. The supernatant is then carefully withdrawn and filtered through a fine-pore filter (e.g., 0.45 µm) to remove any undissolved solid particles.[14]
-
Quantification: The concentration of dissolved this compound in the clear filtrate is determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7][14]
-
Analysis: The experiment is performed in triplicate to ensure reproducibility, and the final solubility is reported as the average concentration (e.g., in µg/mL or mg/mL).
Crystal Structure Determination (X-ray Powder Diffraction)
The crystal structure of this compound salts is elucidated using X-ray powder diffraction (XRPD), often with high-resolution synchrotron radiation for complex pharmaceutical compounds.[21][22]
Methodology:
-
Sample Preparation: A finely powdered, homogenous sample of crystalline this compound hydrochloride monohydrate is prepared.
-
Data Collection: The sample is exposed to a monochromatic X-ray beam. The diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Pattern Indexing: The resulting diffraction pattern, a plot of intensity versus 2θ, is analyzed. The peak positions are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.[22]
-
Structure Solution: The integrated intensities of the diffraction peaks are used to determine the arrangement of atoms within the unit cell, leading to the solution of the crystal structure.
-
Refinement: The initial structural model is refined using methods like the Rietveld refinement, where the calculated powder pattern is fitted to the experimental data to optimize atomic positions and other structural parameters.[22] Density Functional Theory (DFT) may be used to further optimize the geometry.[21][22]
Receptor Binding Affinity Assay (Radioligand Binding)
Receptor binding affinities (Ki values) are determined through competitive radioligand binding assays using cell membranes expressing the specific human receptor of interest.
Methodology:
-
Membrane Preparation: Cell lines stably expressing a specific cloned human receptor (e.g., dopamine D₂ or serotonin 5-HT₂ₐ) are cultured, harvested, and homogenized to prepare membrane fractions.
-
Assay Setup: The membrane preparations are incubated in a buffer solution containing a known concentration of a specific radioligand (a radioactive molecule that binds with high affinity to the target receptor).
-
Competitive Binding: Increasing concentrations of the test compound (this compound) are added to the incubation mixture. This compound competes with the radioligand for binding to the receptor sites.
-
Separation and Detection: After reaching equilibrium, the bound radioligand is separated from the unbound radioligand, typically by rapid filtration. The amount of radioactivity bound to the membranes on the filter is quantified using a scintillation counter.
-
Data Analysis: The data are used to generate a competition curve. The IC₅₀ value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined from this curve. The IC₅₀ is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound (Geodon): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 4. This compound | C21H21ClN4OS | CID 60854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. Page loading... [wap.guidechem.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS Common Chemistry [commonchemistry.cas.org]
- 9. Significance of this compound Nanoparticles in Psychotic Disorders | MDPI [mdpi.com]
- 10. newdrugapprovals.org [newdrugapprovals.org]
- 11. This compound [drugfuture.com]
- 12. This compound hydrochloride monohydrate | C21H24Cl2N4O2S | CID 60853 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. This compound Hydrochloride | C21H22Cl2N4OS | CID 219099 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. The Improvement of the Dissolution Rate of this compound Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cas 146939-27-7,this compound | lookchem [lookchem.com]
- 17. This compound CAS#: 146939-27-7 [m.chemicalbook.com]
- 18. cdn.caymanchem.com [cdn.caymanchem.com]
- 19. selleckchem.com [selleckchem.com]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. Crystal structure of this compound hydrochloride monohydrate, C21H22Cl2N4OS(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 22. Crystal structure of this compound hydrochloride monohydrate, C21H22Cl2N4OS(H2O) | Powder Diffraction | Cambridge Core [cambridge.org]
- 23. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 24. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 25. medkoo.com [medkoo.com]
- 26. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. psychiatrist.com [psychiatrist.com]
- 28. psychiatryonline.org [psychiatryonline.org]
- 29. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis of an Atypical Antipsychotic: The Early Discovery and Development of Ziprasidone
Groton, Connecticut - In 1987, within the laboratories of Pfizer Central Research, a novel molecule was first synthesized, one that would later be known as Ziprasidone. This compound, a structural analogue of risperidone, emerged from a dedicated effort to develop a new generation of antipsychotic medications with an improved safety and efficacy profile over existing treatments. This in-depth guide chronicles the early-phase discovery and development of this compound, detailing the preclinical and initial clinical investigations that paved the way for its eventual approval and use in the treatment of schizophrenia and bipolar disorder.
From Bench to Preclinical Models: Unraveling the Pharmacological Profile
The initial journey of this compound, chemically designated as CP-88,059, involved a meticulous process of chemical synthesis and rigorous preclinical evaluation to characterize its unique pharmacological properties.
Synthesis and Chemical Characteristics
The foundational synthesis of this compound was first detailed in a 1989 patent filed by Pfizer.[1] The process, while complex, laid the groundwork for the production of this benzisothiazolyl piperazine derivative. The oral formulation is a hydrochloride salt, while the intramuscular version is a mesylate salt.[1]
Unveiling the Mechanism of Action: A Unique Receptor Binding and Functional Profile
This compound's therapeutic potential lies in its distinct interaction with multiple neurotransmitter systems in the brain. Early in vitro studies were crucial in elucidating this complex profile.
Radioligand binding assays were instrumental in determining this compound's affinity for a wide array of CNS receptors. These studies revealed a high affinity for dopamine D2 and D3, serotonin 5HT2A, 5HT2C, 5HT1A, and 5HT1D receptors, as well as α1-adrenergic receptors.[2] It displayed moderate affinity for the histamine H1 receptor and, importantly, negligible affinity for cholinergic muscarinic receptors, predicting a lower likelihood of anticholinergic side effects.[2]
Table 1: In Vitro Receptor Binding Affinities (Ki) of this compound [2][3][4]
| Receptor | Ki (nM) |
| Serotonin 5HT2A | 0.4 |
| Serotonin 5HT2C | 1.3 |
| Serotonin 5HT1D | 2 |
| Serotonin 5HT1A | 3.4 |
| Dopamine D2 | 4.8 |
| Dopamine D3 | 7.2 |
| α1-Adrenergic | 10 |
| Histamine H1 | 47 |
Beyond simple binding, functional assays were critical to understanding how this compound modulates receptor activity. These studies established its role as an antagonist at dopamine D2 and serotonin 5HT2A and 5HT1D receptors.[2] Crucially, this compound was identified as an agonist at the serotonin 5HT1A receptor, a property believed to contribute to its anxiolytic and antidepressant effects.[2] Furthermore, this compound was found to inhibit the synaptic reuptake of both serotonin and norepinephrine, a mechanism shared with some antidepressant medications.[2]
In Vivo Preclinical Evaluation: Predicting Efficacy and Side Effects
Animal models played a pivotal role in predicting this compound's potential as an effective antipsychotic with a favorable side-effect profile.
The conditioned avoidance response (CAR) test in rats is a classic preclinical model for predicting antipsychotic efficacy. In this test, this compound demonstrated potent antagonism of the conditioned avoidance response, a hallmark of clinically effective antipsychotic drugs.[5]
To assess the potential for extrapyramidal side effects (EPS), a common and debilitating side effect of older antipsychotics, the catalepsy test in rats was employed. This compound was found to have a relatively weak potency to induce catalepsy, suggesting a lower risk of motor side effects compared to traditional antipsychotics.[5]
To explore its potential effects on the cognitive symptoms of schizophrenia, this compound was tested in a rat model of PCP-induced cognitive deficits. In a reversal learning task, this compound was shown to ameliorate the cognitive impairment caused by PCP, suggesting a potential benefit for cognitive function.[6]
Early Human Trials: Assessing Safety and Pharmacokinetics
Following promising preclinical results, Phase I clinical trials for this compound commenced in 1995.[7] These initial studies in healthy volunteers were designed to evaluate the drug's safety, tolerability, and pharmacokinetic profile.
Pharmacokinetics in Healthy Volunteers
Early pharmacokinetic studies revealed that oral this compound is well-absorbed, with a bioavailability of approximately 60% when taken with food.[8][9] The time to reach peak plasma concentration (Tmax) is about 6 to 8 hours after oral administration.[8] The drug is extensively bound to plasma proteins (>99%).[8][10]
The metabolism of this compound is extensive, with only a small amount of the unchanged drug excreted in the urine and feces.[8] The primary routes of metabolism involve N-dealkylation, sulfur oxidation, and reductive cleavage.[8] In vitro studies using human liver microsomes identified CYP3A4 as the major cytochrome P450 enzyme involved in its oxidative metabolism, with a minor contribution from CYP1A2.[8] However, a significant portion of its clearance is also mediated by aldehyde oxidase and glutathione reduction.[10] The mean terminal half-life is approximately 7 hours.[8]
Table 2: Early-Phase Pharmacokinetic Parameters of Oral this compound in Healthy Adults [7][8][10][11][12]
| Parameter | Value |
| Bioavailability (with food) | ~60% |
| Tmax (oral) | 6 - 8 hours |
| Protein Binding | >99% |
| Mean Terminal Half-life | ~7 hours |
| Systemic Clearance | 7.5 mL/min/kg |
| Volume of Distribution | ~1.5 L/kg |
Safety and Tolerability in Early Trials
Phase I studies in healthy volunteers established an initial safety profile for this compound. The most commonly observed adverse events were generally mild and included somnolence and respiratory tract infection.[11] These early trials were crucial in determining the appropriate dose range for subsequent efficacy studies in patients.
The Path to Approval: Navigating Regulatory Hurdles
This compound was first approved for medical use in Sweden in 1998.[7] However, its journey to approval in the United States was more prolonged. The U.S. Food and Drug Administration (FDA) initially raised concerns about the potential for this compound to cause a prolongation of the QT interval, a measure of the heart's electrical cycle. This led to the requirement for additional clinical trials to further assess this risk. After a thorough review of the accumulated data, the FDA approved this compound for the treatment of schizophrenia in February 2001.[7]
Conclusion
The early discovery and development of this compound represent a significant advancement in the field of psychopharmacology. Through a combination of innovative chemical synthesis, comprehensive preclinical evaluation, and carefully designed early-phase clinical trials, researchers at Pfizer successfully characterized a novel atypical antipsychotic with a unique and complex mechanism of action. The initial findings of potent D2 and 5HT2A antagonism, coupled with 5HT1A agonism and monoamine reuptake inhibition, predicted a broad spectrum of therapeutic activity with a favorable side-effect profile. These foundational studies laid the essential groundwork for this compound's eventual emergence as an important treatment option for individuals living with schizophrenia and bipolar disorder.
Appendix: Experimental Protocols
In Vitro Receptor Binding Assays (General Methodology)
Receptor binding assays are typically conducted using cell membranes prepared from either animal brain tissue (e.g., rat striatum for D2 receptors) or cell lines genetically engineered to express a specific human receptor. A radiolabeled ligand with high affinity and specificity for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of the test compound (this compound). After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity retained on the filters is then measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined, and from this, the inhibitory constant (Ki) is calculated using the Cheng-Prusoff equation.
In Vivo Conditioned Avoidance Response (CAR) in Rats (General Methodology)
Rats are trained in a shuttle box with two compartments separated by a gate. A conditioned stimulus (e.g., a light or tone) is presented for a short period, followed by an unconditioned stimulus (a mild foot shock) delivered through the grid floor. The animal learns to avoid the shock by moving to the other compartment during the presentation of the conditioned stimulus. Once the animals are trained to a stable level of performance, they are treated with the test drug (this compound) or vehicle. The number of successful avoidance responses is recorded. A decrease in avoidance responding without a significant impairment in escape from the shock is indicative of antipsychotic activity.
In Vivo Catalepsy Test in Rats (General Methodology)
Catalepsy is assessed by placing the rat's forepaws on an elevated horizontal bar. The time the animal remains in this unnatural posture is measured. A longer duration of immobility is indicative of catalepsy. Different scoring systems can be used based on the degree of immobility and the time taken to correct the posture. This test is used to predict the potential of a drug to induce extrapyramidal side effects.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. Evidence review and clinical guidance for the use of this compound in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. The atypical antipsychotic this compound, but not haloperidol, improves phencyclidine-induced cognitive deficits in a reversal learning task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and therapeutics of acute intramuscular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. This compound: the fifth atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. accessdata.fda.gov [accessdata.fda.gov]
Methodological & Application
Protocol for the Solubilization and Use of Ziprasidone in In Vitro Cell Culture Experiments
Application Note
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the dissolution of ziprasidone for use in in vitro cell culture experiments. It includes information on solubility, preparation of stock and working solutions, recommended solvent concentrations, and storage conditions. Additionally, it outlines key signaling pathways affected by this compound in vitro.
Introduction
This compound is an atypical antipsychotic drug that acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1] It also exhibits high affinity for several other serotonin receptors and has moderate affinity for α1-adrenergic and histamine H1 receptors.[1] In vitro studies are crucial for elucidating the molecular mechanisms of this compound's action and for screening its effects on various cell types. Proper dissolution and handling of this compound are critical for obtaining accurate and reproducible experimental results. This protocol provides a comprehensive guide for researchers utilizing this compound in cell culture applications.
Solubility of this compound
The solubility of this compound can vary depending on its form (free base or hydrochloride salt) and the solvent used.
-
This compound Free Base: Poorly soluble in water (approximately 0.5 µg/mL).[2]
-
This compound Hydrochloride (HCl): More soluble in aqueous solutions than the free base (approximately 210 µg/mL in water).[2] It is also soluble in Dimethyl Sulfoxide (DMSO).[3]
For in vitro cell culture experiments, dissolving this compound (both free base and HCl salt) in DMSO is the recommended starting point due to its high solubilizing capacity for organic compounds.
Table 1: Solubility of this compound Forms in Different Solvents
| Form | Solvent | Solubility | Reference |
| This compound Free Base | Water | ~0.5 µg/mL | [2] |
| This compound Hydrochloride | Water | ~210 µg/mL | [2] |
| This compound Hydrochloride Hydrate | DMSO | ~1.2 mg/mL | [4] |
| This compound Hydrochloride | DMSO | 90 mg/mL (in fresh DMSO) | [5] |
| This compound Hydrochloride Hydrate | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [4] |
Experimental Protocols
Materials
-
This compound (free base or hydrochloride salt)
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line being used
-
Sterile, light-protecting storage vials (e.g., amber tubes)
Preparation of this compound Stock Solution (10 mM in DMSO)
-
Calculate the required mass of this compound:
-
The molecular weight of this compound is 412.94 g/mol .
-
To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 0.001 L * 412.94 g/mol = 0.0041294 g = 4.13 mg
-
-
-
Dissolution Procedure:
-
Aseptically weigh 4.13 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add 1 mL of cell culture grade DMSO to the tube.
-
Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution, but avoid excessive heat.
-
-
Sterilization and Storage:
-
The DMSO stock solution is considered sterile if prepared from sterile components under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protecting vials to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term stability.
-
Preparation of Working Solutions
The final concentration of this compound in cell culture experiments can vary widely depending on the cell type and the specific assay. In vitro studies have reported using concentrations ranging from the nanomolar to the micromolar range.
Table 2: Examples of this compound Working Concentrations in In Vitro Studies
| Cell Line | Concentration Range | Reference |
| PC12 cells | 0.01, 0.1, 1 µM | [6][7] |
| Human peripheral blood lymphocytes | 50, 75, 100 µg/mL (~121, 182, 242 µM) | [8] |
| Caco-2 cells | up to 200 µg/mL (~484 µM) | [9] |
Protocol for preparing a 10 µM working solution:
-
Thaw a vial of the 10 mM this compound stock solution at room temperature.
-
Perform a serial dilution. For example, to make a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.
-
Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.
-
-
Mix thoroughly by gentle pipetting or vortexing.
-
This diluted working solution is now ready to be added to your cell cultures to achieve the final desired concentration.
Important Consideration for DMSO Concentration:
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity or off-target effects.
Table 3: General Guidelines for Final DMSO Concentrations in Cell Culture
| Final DMSO Concentration | General Effect |
| < 0.1% | Generally considered safe for most cell lines. |
| 0.1% - 0.5% | Tolerated by many robust cell lines for short-term exposure. |
| > 0.5% | May cause significant cytotoxicity and affect cell function. |
It is crucial to include a vehicle control in all experiments, which consists of the cell culture medium with the same final concentration of DMSO as the this compound-treated samples.
Stability of this compound Solutions
-
DMSO Stock Solutions: When stored in aliquots at -20°C or -80°C and protected from light, this compound stock solutions in DMSO are generally stable for extended periods.
-
Aqueous Working Solutions: It is recommended to prepare fresh aqueous working solutions for each experiment. Aqueous solutions of this compound are not recommended for storage for more than one day.[4]
Key Signaling Pathways Affected by this compound In Vitro
This compound's effects on cells are mediated through its interaction with various signaling pathways.
Primary Antipsychotic Mechanism
The primary mechanism of action of this compound is its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[1]
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. The Improvement of the Dissolution Rate of this compound Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Atypical Antipsychotic Drug this compound Protects against Rotenone-Induced Neurotoxicity: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Caco-2 Cell Permeability Studies of this compound Hydrochloride Monohydrate Nanocrystals - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Ziprasidone in Rodent Models of Schizophrenia and Bipolar Disorder: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the atypical antipsychotic drug ziprasidone in preclinical rodent models of schizophrenia and bipolar disorder. This document includes summaries of quantitative data from key studies, detailed experimental protocols, and visualizations of relevant signaling pathways and workflows to guide researchers in designing and interpreting their own experiments.
Introduction
This compound is an atypical antipsychotic agent with a unique receptor binding profile, exhibiting high affinity for dopamine D2, serotonin 5-HT2A, and 5-HT1A receptors.[1][2] It is approved for the treatment of schizophrenia and bipolar disorder in humans.[2][3] Rodent models that recapitulate aspects of these complex psychiatric disorders are crucial for elucidating the neurobiological mechanisms of drug action and for the development of novel therapeutics. This document outlines the application of this compound in several established rodent models.
Rodent Models of Schizophrenia
Several preclinical models are employed to study the various symptom domains of schizophrenia. This compound has been evaluated in models of positive symptoms (e.g., psychosis), negative symptoms (e.g., social withdrawal), and cognitive deficits.
NMDA Receptor Antagonist Models (PCP and Ketamine)
Models utilizing N-methyl-D-aspartate (NMDA) receptor antagonists, such as phencyclidine (PCP) and ketamine, are widely used to induce schizophrenia-like symptoms in rodents, including cognitive deficits and sensorimotor gating impairments.[4][5]
Quantitative Data Summary: this compound in NMDA Antagonist Models
| Model | Species/Strain | Inducing Agent & Dose | This compound Dose | Key Findings | Reference |
| PCP-induced Cognitive Deficit | Rat | Phencyclidine (1.0 & 1.5 mg/kg, i.p.) | 2.5 mg/kg, i.p. | Significantly reversed the impairment in reversal task performance. | [4] |
| Ketamine-induced PPI Deficit | Wistar Rat | Ketamine (10 mg/kg) | 5.6-17.8 mg/kg, p.o. | Significantly attenuated the decline in prepulse inhibition. | [5] |
Experimental Protocol: PCP-Induced Cognitive Deficit in a Reversal Learning Task
This protocol is adapted from a study investigating the effects of this compound on cognitive flexibility in rats.[4]
-
Animals: Male rats (specific strain, e.g., Lister Hooded).
-
Apparatus: Operant chambers equipped with levers and a food dispenser.
-
Procedure:
-
Training: Rats are trained on a visual discrimination task, where pressing one of two levers is rewarded with food based on a visual cue.
-
Reversal Learning: Once the initial discrimination is learned to a set criterion, the reward contingency is reversed. The number of trials required to reach the criterion in the reversal phase is the primary measure of cognitive flexibility.
-
Drug Administration:
-
Phencyclidine (PCP) is administered intraperitoneally (i.p.) at a dose of 1.0 or 1.5 mg/kg to induce a cognitive deficit.
-
This compound is co-administered i.p. at a dose of 2.5 mg/kg to assess its ability to reverse the PCP-induced impairment.
-
-
-
Data Analysis: The number of trials to criterion, errors, and omissions are recorded and analyzed using appropriate statistical methods (e.g., ANOVA).
Prepulse Inhibition (PPI) Model
Prepulse inhibition of the acoustic startle reflex is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. The disruption of PPI by dopamine agonists like apomorphine is a common model to test the efficacy of antipsychotics.
Quantitative Data Summary: this compound in the PPI Model
| Model | Species/Strain | Inducing Agent & Dose | This compound Dose | Key Findings | Reference |
| Apomorphine-induced PPI Deficit | Wistar Rat | Apomorphine (1 mg/kg) | 5.6-17.8 mg/kg, p.o. | Significantly attenuated the decline in prepulse inhibition. | [5] |
Experimental Protocol: Apomorphine-Induced PPI Deficit
This protocol is based on a study assessing the effects of this compound on sensorimotor gating deficits.[5]
-
Animals: Male Wistar rats.
-
Apparatus: Startle chambers equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Acclimation: Rats are acclimated to the startle chambers.
-
Drug Administration:
-
Apomorphine is administered at a dose of 1 mg/kg to disrupt PPI.
-
This compound is administered orally (p.o.) at doses ranging from 5.6 to 17.8 mg/kg prior to apomorphine administration.
-
-
Testing Session: The session consists of various trial types:
-
Pulse-alone trials: A loud acoustic stimulus (e.g., 120 dB) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (the prepulse, e.g., 70-80 dB) presented shortly before the startling pulse.
-
No-stimulus trials: Background noise only.
-
-
-
Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Rodent Models of Bipolar Disorder
Animal models of bipolar disorder aim to replicate the manic-like and depressive-like behaviors observed in the human condition.
Ouabain-Induced Hyperactivity Model
Intracerebroventricular (ICV) administration of ouabain, a Na+/K+-ATPase inhibitor, induces a hyperlocomotor state in rats that is considered a model of mania.[6][7]
Quantitative Data Summary: this compound in the Ouabain-Induced Hyperactivity Model
No specific quantitative data on the effects of this compound in the ouabain-induced hyperactivity model were identified in the current literature search. However, this model is responsive to mood stabilizers like lithium, suggesting its utility for testing novel compounds.
Experimental Protocol: Ouabain-Induced Hyperactivity
This protocol is based on studies validating the ouabain model of mania.[6][7]
-
Animals: Adult male Wistar rats.
-
Procedure:
-
Surgery: Rats are stereotaxically implanted with a cannula in the lateral ventricle for ICV injections.
-
Ouabain Administration: A single ICV injection of ouabain (e.g., 10⁻³ M) is administered.
-
Behavioral Assessment: Locomotor activity is measured in an open field arena at various time points post-injection (e.g., 7 days for manic-like behavior and 14 days for depressive-like behavior).
-
Drug Treatment: this compound would be administered systemically (e.g., i.p. or p.o.) prior to the behavioral assessments to evaluate its effect on ouabain-induced hyperactivity.
-
-
Data Analysis: Total distance traveled, rearing frequency, and time spent in different zones of the open field are quantified and analyzed.
Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its interaction with multiple neurotransmitter systems, primarily the dopaminergic and serotonergic systems.
Dopamine D2 Receptor Antagonism
Antagonism of D2 receptors in the mesolimbic pathway is thought to be a key mechanism for the antipsychotic effects of drugs like this compound.[8][9] This action helps to reduce the excessive dopamine signaling associated with the positive symptoms of schizophrenia.
Serotonin 5-HT2A Receptor Antagonism
Blockade of 5-HT2A receptors is another important feature of atypical antipsychotics, including this compound.[10][11] This action is thought to contribute to efficacy against negative symptoms and a lower incidence of extrapyramidal side effects. 5-HT2A receptor antagonism can lead to an increase in dopamine release in certain brain regions, such as the prefrontal cortex.
Conclusion
This compound has demonstrated efficacy in several key rodent models of schizophrenia, including those that assess cognitive deficits and sensorimotor gating impairments. While data in rodent models of bipolar disorder are less extensive, the ouabain-induced hyperactivity model provides a viable platform for further investigation. The protocols and data summaries provided herein serve as a valuable resource for researchers aiming to utilize these models to further understand the neurobiology of these disorders and the mechanisms of action of this compound and other antipsychotic medications. Future research should focus on generating more detailed quantitative data in these models and exploring the downstream signaling effects of this compound to better understand its therapeutic profile.
References
- 1. 5-HT(1A) receptor activation contributes to this compound-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. Aberrant Dopamine D2-Like Receptor Function in a Rodent Model of Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neurosciencenews.com [neurosciencenews.com]
- 6. This compound in the treatment of mania in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of this compound on prefrontal and amygdalar activation in manic youth with bipolar disorder - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dopamine receptor signaling and current and future antipsychotic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. The role of serotonin 5-HT2A receptors in memory and cognition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Intranasal Delivery of Ziprasidone in Preclinical Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ziprasidone is an atypical antipsychotic agent used in the treatment of schizophrenia and bipolar disorder.[1][2][3] Due to its extensive first-pass metabolism and low bioavailability after oral administration, alternative routes of administration are being explored to enhance its therapeutic efficacy.[4] Intranasal delivery presents a promising non-invasive approach for rapid drug delivery to the brain, bypassing the blood-brain barrier (BBB) and reducing systemic side effects.[3][5][6][7] This document provides detailed application notes and protocols for various intranasal delivery methods of this compound investigated in preclinical research, focusing on lipid-polymer hybrid nanocarriers, nanoemulsions, and liposomes.
Data Presentation: Quantitative Summary of this compound Intranasal Formulations
The following tables summarize the quantitative data from preclinical studies on different intranasal this compound formulations.
Table 1: Formulation Characteristics
| Formulation Type | Composition Highlights | Particle Size (nm) | Polydispersity Index (PDI) | Entrapment Efficiency (%) | Drug Loading (%) | Zeta Potential (mV) | Reference |
| Lipid-Polymer Hybrid Nanocarriers (ZP-LPH) | PLGA core, cholesterol-lecithin lipid coat | 97.56 ± 4.55 | < 0.25 | 97.98 ± 1.22 | 8.57 ± 0.54 | -19.68 ± 2.57 | [5][6][8] |
| Buffered Mucoadhesive Nanoemulsion (BZMNE) | Capmul MCM (oil), Labrasol (surfactant), Transcutol (co-surfactant), Chitosan (0.5% w/w) | 145.24 ± 4.75 | 0.186 ± 0.40 | Not Reported | Not Reported | Not Reported | [9][10] |
| Liposomes | Cholesterol, Lecithin | Not Reported | Not Reported | 67.6 ± 1.97 (Optimized F4) | Not Reported | Not Reported | [2] |
Table 2: In Vivo Pharmacokinetic and Brain Targeting Efficiency in Rats (Dose: 2.5 mg/kg)
| Formulation | Route | Cmax (ng/mL) | Tmax (min) | AUC₀₋₄₈₀ (ng·h/mL) | Brain Targeting Efficiency (DTE %) | Direct Nose-to-Brain Transport (DTP %) | Reference |
| ZP-LPH | Intranasal (IN) | 262.23 ± 26.93 (Plasma) | 60 | 881.47 (Plasma) | 394.94 | 74.68 | [5][11] |
| This compound Solution | Intravenous (IV) | Not Reported | Not Reported | 1399.76 (Plasma) | Not Applicable | Not Applicable | [5][11] |
| Nanostructured Lipid Carriers (NLCs) | Intranasal (IN) | Not Reported | Not Reported | Not Reported | 10-fold increase in blood-brain ratio vs. IV | Not Reported | [12] |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid-Polymer Hybrid Nanocarriers (ZP-LPH)
This protocol is based on a single-step nano-precipitation self-assembly technique.[5][6][8]
Materials:
-
This compound (ZP)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Lecithin
-
Cholesterol
-
Acetone
-
Distilled water
Equipment:
-
Magnetic stirrer
-
Homogenizer
-
Ultrasonicator
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve this compound, PLGA, lecithin, and cholesterol in acetone.
-
Aqueous Phase Preparation: Prepare an aqueous phase of distilled water.
-
Nano-precipitation: Inject the organic phase into the aqueous phase under constant magnetic stirring at a defined speed.
-
Homogenization: Homogenize the resulting suspension to reduce particle size.
-
Solvent Evaporation: Remove acetone using a rotary evaporator.
-
Purification: Centrifuge the nanosuspension to separate the ZP-LPH from the unentrapped drug and excess surfactants.
-
Resuspension: Resuspend the pellet in a suitable aqueous buffer.
-
Characterization: Characterize the formulation for particle size, polydispersity index (PDI), zeta potential, entrapment efficiency, and drug loading.
Protocol 2: Preparation of Buffered Mucoadhesive Nanoemulsion (BZMNE) of this compound Hydrochloride
This protocol utilizes an aqueous titration method.[9][10]
Materials:
-
This compound Hydrochloride
-
Capmul MCM (Oil phase)
-
Labrasol (Surfactant)
-
Transcutol (Co-surfactant)
-
Phosphate buffer (pH 8.0)
-
Chitosan
Equipment:
-
Magnetic stirrer
-
Vortex mixer
Procedure:
-
Nanoemulsion Preparation (BZNE):
-
Prepare a homogenous mixture of Capmul MCM, Labrasol, and Transcutol.
-
Add this compound Hydrochloride to the mixture and vortex until a clear solution is formed.
-
Titrate this mixture with phosphate buffer (pH 8.0) under constant stirring until a transparent and homogenous nanoemulsion is formed.
-
-
Mucoadhesive Nanoemulsion Preparation (BZMNE):
-
Disperse Chitosan (0.5% w/v) in the aqueous phase (phosphate buffer) before the titration step.
-
Proceed with the titration as described above to form the buffered mucoadhesive nanoemulsion.
-
-
Characterization: Evaluate the nanoemulsion for globule size, PDI, zeta potential, viscosity, and in vitro diffusion.
Protocol 3: Preparation of this compound Liposomes
This protocol employs the ethanol injection method.[2]
Materials:
-
This compound
-
Lecithin
-
Cholesterol
-
Ethanol
-
Phosphate buffered saline (PBS)
Equipment:
-
Magnetic stirrer
-
Syringe with a fine needle
-
Rotary evaporator
Procedure:
-
Lipid Phase Preparation: Dissolve this compound, lecithin, and cholesterol in ethanol.
-
Injection: Inject the ethanolic lipid solution slowly through a fine needle into a pre-warmed aqueous phase (PBS) under constant magnetic stirring.
-
Vesicle Formation: The injection of the lipid solution into the aqueous phase results in the spontaneous formation of liposomes.
-
Solvent Removal: Remove the ethanol from the liposomal dispersion using a rotary evaporator under reduced pressure.
-
Purification: Separate the non-entrapped drug by centrifugation or dialysis.
-
Characterization: Analyze the liposomes for vesicle size, entrapment efficiency, and in vitro drug release.
Protocol 4: In Vivo Pharmacokinetic and Brain Distribution Study in Rats
This protocol describes the procedure for evaluating the in vivo performance of intranasal this compound formulations.[5][11]
Animals:
-
Adult male albino or Wistar rats (200-250 g).
Groups:
-
Control Group: Intravenous (IV) administration of this compound solution (e.g., 2.5 mg/kg).
-
Test Group: Intranasal (IN) administration of the this compound formulation (e.g., ZP-LPH, 2.5 mg/kg).
Procedure:
-
Animal Preparation: Anesthetize the rats (e.g., with ketamine/xylazine).
-
Administration:
-
IV Group: Administer the this compound solution via the tail vein.
-
IN Group: Place the rat in a supine position with the head slightly tilted back. Instill the formulation into the nostrils using a micropipette with a fine tip.
-
-
Blood Sampling: Collect blood samples from the retro-orbital plexus or tail vein at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) into heparinized tubes.
-
Brain Tissue Collection: At the end of each time point, sacrifice the animals, perfuse the brain with saline to remove blood, and then collect the whole brain.
-
Sample Processing:
-
Centrifuge the blood samples to separate plasma.
-
Homogenize the brain tissue in a suitable buffer.
-
-
Drug Analysis: Quantify the concentration of this compound in plasma and brain homogenates using a validated analytical method (e.g., HPLC or LC-MS/MS).
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC.
-
Brain Targeting Efficiency Calculation:
-
Drug Targeting Efficiency (DTE %):
-
DTE (%) = [(AUCbrain/AUCblood)IN] / [(AUCbrain/AUCblood)IV] x 100
-
-
Direct Transport Percentage (DTP %):
-
DTP (%) = [(Bin - Bx) / Bin] x 100
-
Where Bin is the brain AUC following intranasal administration and Bx is the estimated brain AUC contributed by systemic circulation after intranasal administration (Bx = Pin x (Biv/Piv)).
-
-
Visualizations
Signaling Pathway of this compound
Caption: Simplified signaling pathway of this compound's antagonistic action on various receptors.
Experimental Workflow for Preclinical Intranasal this compound Studies
Caption: General experimental workflow for preclinical evaluation of intranasal this compound.
Nose-to-Brain Drug Delivery Pathways
Caption: Major pathways for drug transport from the nasal cavity to the brain.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpbs.com [ijpbs.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of Brain Targeting and Antipsychotic Activity of Nasally Administrated this compound Lipid–Polymer Hybrid Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Advances and Challenges in Intranasal Delivery of Antipsychotic Agents Targeting the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchers.mq.edu.au [researchers.mq.edu.au]
- 9. Buffered nanoemulsion for nose to brain delivery of this compound hydrochloride: preformulation and pharmacodynamic evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. mdpi.com [mdpi.com]
- 12. This compound HYDROCHLORIDE LOADED NANOSTRUCTURED LIPID CARRIERS (NLCS) FOR INTRANASAL DELIVERY: OPTIMIZATION AND IN VIVO STUDIES | Semantic Scholar [semanticscholar.org]
Establishing a Dose-Response Curve for Ziprasidone in Behavioral Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to establishing a dose-response curve for the atypical antipsychotic drug Ziprasidone in common preclinical behavioral assays. The following protocols and data are intended to assist researchers in designing and executing studies to evaluate the behavioral effects of this compound in rodent models.
Introduction
This compound is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder.[1] Its pharmacological profile is characterized by high affinity for dopamine D2 and serotonin 5-HT2A receptors, where it acts as an antagonist.[2][3] Additionally, it is an agonist at the 5-HT1A receptor and an antagonist at the 5-HT1D and 5-HT2C receptors.[2][4] this compound also moderately inhibits the reuptake of norepinephrine and serotonin.[2] This complex pharmacology contributes to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as its potential anxiolytic and antidepressant effects.[5] Understanding the dose-response relationship of this compound in various behavioral domains is crucial for preclinical drug development and for elucidating its mechanisms of action.
Key Behavioral Assays
This document outlines protocols for three standard behavioral assays used to characterize the effects of antipsychotic drugs:
-
Open Field Test: Assesses locomotor activity, exploration, and anxiety-like behavior.
-
Elevated Plus Maze (EPM): A widely used model for assessing anxiety-like behavior.
-
Prepulse Inhibition (PPI) of the Acoustic Startle Response: Measures sensorimotor gating, a process that is often deficient in schizophrenic patients.
Open Field Test
Objective
To determine the dose-dependent effects of this compound on spontaneous locomotor activity and anxiety-like behavior in mice. A biphasic response is sometimes observed with antipsychotics, where lower doses may increase activity and higher doses may suppress it.
Experimental Protocol
Materials:
-
Open field arena (e.g., 40 cm x 40 cm x 30 cm), typically made of a non-porous material for easy cleaning.
-
Video tracking software for automated recording and analysis of animal movement.
-
This compound hydrochloride.
-
Vehicle (e.g., 0.9% saline with a small amount of Tween 80 to aid dissolution).
-
Male C57BL/6 mice (8-10 weeks old).
Procedure:
-
Habituation: Acclimate mice to the testing room for at least 60 minutes before the experiment. The room should be dimly lit and quiet.
-
Drug Administration: Administer this compound (e.g., 2.5, 5, and 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before placing the animal in the open field arena.
-
Test Session: Gently place each mouse in the center of the open field arena and allow it to explore freely for 15-30 minutes.
-
Data Collection: The video tracking system will record parameters such as:
-
Total distance traveled (cm).
-
Time spent in the center zone (s).
-
Number of entries into the center zone.
-
Rearing frequency.
-
Stereotypical movements.[6]
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., one-way ANOVA followed by a post-hoc test) to compare the effects of different doses of this compound to the vehicle control group.
Expected Dose-Response Data
The following table summarizes representative data on the effects of this compound on locomotor activity in mice. It is important to note that a biphasic effect has been observed, with lower and higher doses increasing locomotor and stereotypical movements, while an intermediate dose did not show a significant effect compared to the control group.[6][7]
| Dose (mg/kg, i.p.) | Total Distance Traveled (cm) | Time in Center (s) | Center Entries | Stereotypical Movements (counts) |
| Vehicle | Baseline | Baseline | Baseline | Baseline |
| 2.5 | Increased | No significant change | No significant change | Increased |
| 5.0 | No significant change | No significant change | No significant change | No significant change |
| 10.0 | Increased | No significant change | No significant change | Increased |
Note: This table provides a qualitative summary based on published findings. Actual quantitative values will vary depending on specific experimental conditions.
Elevated Plus Maze (EPM)
Objective
To evaluate the dose-dependent anxiolytic or anxiogenic effects of this compound in rats. Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.
Experimental Protocol
Materials:
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor).
-
Video camera and tracking software.
-
This compound hydrochloride.
-
Vehicle.
-
Male Wistar rats (250-300 g).
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes prior to testing.
-
Drug Administration: Administer this compound (e.g., 0.5, 1, and 2 mg/kg, i.p.) or vehicle 30 minutes before the test.
-
Test Session: Place the rat on the central platform of the maze, facing an open arm. Allow the animal to explore the maze for 5 minutes.
-
Data Collection: Record the following parameters:
-
Time spent in the open arms (s).
-
Number of entries into the open arms.
-
Time spent in the closed arms (s).
-
Number of entries into the closed arms.
-
Total number of arm entries (as a measure of general activity).
-
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. Analyze the data using appropriate statistical tests.
Expected Dose-Response Data
| Dose (mg/kg, i.p.) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | Baseline | Baseline | Baseline |
| 0.5 | Potential Increase | Potential Increase | No significant change |
| 1.0 | Potential Increase | Potential Increase | No significant change |
| 2.0 | Potential Increase | Potential Increase | No significant change |
Note: This table represents a hypothesized anxiolytic-like effect. Empirical determination of the dose-response curve is necessary.
Prepulse Inhibition (PPI) of Acoustic Startle
Objective
To assess the ability of this compound to restore sensorimotor gating deficits in a rodent model. Deficits in PPI can be induced by dopamine agonists (e.g., apomorphine) or NMDA receptor antagonists (e.g., ketamine), and effective antipsychotics are expected to reverse these deficits.
Experimental Protocol
Materials:
-
Startle response system with a sound-attenuating chamber.
-
This compound hydrochloride.
-
Vehicle.
-
PPI-disrupting agent (e.g., apomorphine or ketamine).
-
Male Wistar rats (250-300 g).
Procedure:
-
Habituation: Acclimate rats to the startle chambers for a brief period before the test session begins.
-
Drug Administration:
-
Administer this compound (e.g., 5.6, 10, and 17.8 mg/kg, p.o.) or vehicle.
-
After a specified pretreatment time (e.g., 60 minutes), administer the PPI-disrupting agent (e.g., apomorphine at 1 mg/kg, s.c.).
-
-
Test Session: Place the rat in the startle chamber. The session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Background noise only.
-
-
Data Collection: The system records the startle amplitude (a measure of the whole-body flinch) for each trial.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle amplitude on prepulse-pulse trials) / (startle amplitude on pulse-alone trials)) x 100]. Analyze the data to determine if this compound significantly attenuates the deficit in PPI induced by the disrupting agent.[4]
Expected Dose-Response Data
The following table summarizes the expected effects of this compound on apomorphine-induced PPI deficits in rats.
| Treatment Group | % Prepulse Inhibition |
| Vehicle + Vehicle | Baseline PPI |
| Vehicle + Apomorphine (1 mg/kg) | Significantly Reduced PPI |
| This compound (5.6 mg/kg) + Apomorphine | Attenuation of PPI deficit |
| This compound (10 mg/kg) + Apomorphine | Significant attenuation of PPI deficit |
| This compound (17.8 mg/kg) + Apomorphine | Strong attenuation of PPI deficit |
Note: This table is based on findings that this compound at doses of 5.6-17.8 mg/kg significantly attenuated apomorphine-induced PPI deficits.[4]
Visualizations
Signaling Pathway of this compound
Caption: this compound's multifaceted receptor binding profile.
Experimental Workflow for Dose-Response Study
Caption: Workflow for a preclinical dose-response study.
References
- 1. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 2. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 3. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. researchgate.net [researchgate.net]
Application of Ziprasidone Nanoparticles for Enhanced Brain Delivery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formulation, characterization, and in vivo evaluation of Ziprasidone-loaded nanoparticles designed for enhanced brain delivery. This compound is an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder.[1] Its efficacy is attributed to its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[2][3][4] However, its therapeutic potential is often limited by poor solubility and restricted passage across the blood-brain barrier (BBB).[1][5] Encapsulating this compound into nanoparticles presents a promising strategy to overcome these limitations and improve its therapeutic index.[5][6]
Data Presentation: Nanoparticle Characteristics and Pharmacokinetics
The following tables summarize key quantitative data from studies on this compound nanoparticles, providing a comparative overview of different formulations.
Table 1: Physicochemical Characteristics of this compound Nanoparticles
| Nanoparticle Type | Formulation Method | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Entrapment Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Solvent Injection | 238.2 ± 2.5 | - | -19.6 ± 0.1 | - | - | [7] |
| Lipid-Polymer Hybrid Nanoparticles (LPHNs) | Nano-precipitation Self-assembly | 97.56 ± 4.55 | < 0.25 | -19.68 ± 2.57 | 97.98 ± 1.22 | 8.57 ± 0.54 | [8] |
| Nanosuspension | Nanoprecipitation-Ultrasonication | 220 ± 10 | 0.456 ± 0.051 | -32.1 ± 1.45 | - | - | [9] |
Table 2: In Vivo Pharmacokinetic Parameters of this compound Nanoparticles in Rats
| Formulation | Route of Administration | Cmax (ng/mL) | Tmax (min) | AUC0–480 min (ng·min/mL) | Drug Targeting Efficiency (%) | Direct Transport Percentage (%) | Reference |
| This compound Solution (IV) | Intravenous | - | - | - | - | - | [8] |
| This compound-LPHNs | Intranasal | 262.23 ± 26.93 | 60 | 1399.76 | 394.94 | 74.68 | [8] |
Experimental Protocols
This section provides detailed methodologies for the preparation and evaluation of this compound nanoparticles.
Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Solvent Injection Method
This protocol is adapted from the solvent injection method described for preparing this compound SLNs.[5][6]
Materials:
-
This compound Hydrochloride
-
Lipid (e.g., Stearic acid)
-
Surfactant (e.g., Polysorbate 80)
-
Organic solvent (e.g., Ethanol, Acetone)
-
Purified water
Equipment:
-
Magnetic stirrer with heating plate
-
Syringe with a fine needle
-
Beakers
-
Centrifuge
-
Freeze-dryer (optional)
Protocol:
-
Preparation of the Organic Phase:
-
Dissolve a specific amount of this compound HCl and the chosen lipid (e.g., 100 mg this compound and 400 mg Stearic acid) in a suitable water-miscible organic solvent (e.g., 10 mL Ethanol).
-
Gently heat the mixture under continuous stirring on a magnetic stirrer until a clear solution is obtained.
-
-
Preparation of the Aqueous Phase:
-
Dissolve the surfactant (e.g., 200 mg Polysorbate 80) in purified water (e.g., 100 mL).
-
Heat the aqueous phase to the same temperature as the organic phase.
-
-
Formation of Nanoparticles:
-
Inject the organic phase into the aqueous phase dropwise using a syringe with a fine needle under constant stirring (e.g., 1000-1500 rpm) with a magnetic stirrer.
-
Continue stirring for a defined period (e.g., 2-3 hours) at room temperature to allow for the evaporation of the organic solvent and the formation of a stable nanoparticle suspension.
-
-
Purification and Concentration:
-
Centrifuge the nanoparticle suspension (e.g., at 15,000 rpm for 30 minutes) to separate the SLNs from the aqueous medium.
-
Wash the pellet with purified water to remove any unentrapped drug and excess surfactant.
-
For a dry powder form, the pellet can be resuspended in a small amount of cryoprotectant solution (e.g., 5% trehalose) and then freeze-dried.
-
Characterization of this compound Nanoparticles
2.2.1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:
-
Principle: Dynamic Light Scattering (DLS) is used to determine the size distribution and PDI, while Laser Doppler Velocimetry (LDV) is used to measure the zeta potential, which indicates the surface charge and stability of the nanoparticles.
-
Protocol:
-
Dilute the nanoparticle suspension with purified water to an appropriate concentration.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Record the Z-average diameter for particle size, the PDI value for the size distribution, and the zeta potential value.
-
2.2.2. Determination of Entrapment Efficiency (EE%) and Drug Loading (DL%):
-
Principle: The amount of this compound encapsulated within the nanoparticles is determined by separating the nanoparticles from the aqueous medium and quantifying the free drug in the supernatant.
-
Protocol:
-
Centrifuge a known volume of the nanoparticle suspension to pellet the nanoparticles.
-
Carefully collect the supernatant.
-
Measure the concentration of free this compound in the supernatant using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) with UV detection.[10][11]
-
Calculate the EE% and DL% using the following formulas:
-
EE% = [(Total amount of drug - Amount of free drug in supernatant) / Total amount of drug] x 100
-
DL% = [(Weight of drug in nanoparticles) / (Weight of nanoparticles)] x 100
-
-
In Vitro Drug Release Study
-
Principle: This study evaluates the rate and extent of this compound release from the nanoparticles over time in a simulated physiological environment.
-
Protocol:
-
Use a dialysis bag method. Place a known amount of this compound-loaded nanoparticle suspension into a dialysis bag with a specific molecular weight cut-off.
-
Immerse the dialysis bag in a release medium (e.g., phosphate-buffered saline, pH 7.4) maintained at 37°C with constant stirring.
-
At predetermined time intervals, withdraw a sample of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
Analyze the concentration of released this compound in the collected samples using a validated analytical method (e.g., HPLC).
-
Plot the cumulative percentage of drug released against time.
-
In Vivo Brain Delivery Study in Rats
This protocol outlines the intranasal administration of this compound nanoparticles to rats for evaluating brain targeting efficiency.[12][13]
Animals:
-
Male Wistar rats (200-250 g)
Protocol:
-
Animal Acclimatization: Acclimatize the rats to the laboratory conditions for at least one week before the experiment.
-
Anesthesia: Anesthetize the rats lightly using an appropriate anesthetic agent (e.g., isoflurane) to immobilize them during administration.[13]
-
Intranasal Administration:
-
Blood and Brain Tissue Collection:
-
At predetermined time points post-administration, collect blood samples via the tail vein.
-
At the end of the study, euthanize the rats and perfuse the circulatory system with saline to remove blood from the brain.
-
Carefully dissect the brain and isolate specific regions if required (e.g., olfactory bulb, cerebrum, cerebellum).
-
-
Quantification of this compound in Plasma and Brain Tissue:
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC from the concentration-time data.
-
Determine the drug targeting efficiency (DTE%) and direct transport percentage (DTP%) to the brain for intranasal administration compared to intravenous administration.
-
Visualization of Pathways and Workflows
Signaling Pathway of this compound
This compound's therapeutic effect is primarily mediated through its antagonism of dopamine D2 and serotonin 5-HT2A receptors in the brain.[2][3][4]
Caption: this compound's mechanism of action.
Experimental Workflow for this compound Nanoparticle Development
The following diagram illustrates the key steps involved in the development and evaluation of this compound nanoparticles for brain delivery.
Caption: Workflow for this compound nanoparticle development.
Nanoparticle Transport Across the Blood-Brain Barrier
Nanoparticles can be engineered to cross the BBB via mechanisms such as receptor-mediated transcytosis, often by functionalizing their surface with ligands that bind to receptors expressed on brain endothelial cells, such as the transferrin receptor.[17][18][19][20][21][22][23][24][25][26]
References
- 1. Significance of this compound Nanoparticles in Psychotic Disorders [mdpi.com]
- 2. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 3. researchgate.net [researchgate.net]
- 4. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirmf.com [ijirmf.com]
- 6. tijer.org [tijer.org]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of Brain Targeting and Antipsychotic Activity of Nasally Administrated this compound Lipid–Polymer Hybrid Nanocarriers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e3s-conferences.org [e3s-conferences.org]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. ijpmbs.com [ijpmbs.com]
- 12. Aerosolized In Vivo 3D Localization of Nose-to-Brain Nanocarrier Delivery Using Multimodality Neuroimaging in a Rat Model—Protocol Development - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of the lipophilic antipsychotic drug this compound in rat plasma and brain tissue using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. discovery.researcher.life [discovery.researcher.life]
- 16. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 17. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 18. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles [ouci.dntb.gov.ua]
- 19. Nanoparticle transport across the blood brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Blood–Brain Barrier Transport of Transferrin Receptor-Targeted Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Design and Development of Nanomaterial-Based Drug Carriers to Overcome the Blood–Brain Barrier by Using Different Transport Mechanisms | MDPI [mdpi.com]
- 23. Crossing the Blood–Brain Barrier: Innovations in Receptor- and Transporter-Mediated Transcytosis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Blood-Brain Barrier Transport of Therapeutics via Receptor-Mediation - PMC [pmc.ncbi.nlm.nih.gov]
- 25. nhsjs.com [nhsjs.com]
- 26. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for In Vivo Microdialysis to Measure Ziprasidone's Effect on Neurotransmitter Release
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to investigate the effects of the atypical antipsychotic drug, Ziprasidone, on the extracellular levels of key neurotransmitters: dopamine (DA), serotonin (5-HT), and norepinephrine (NE).
Introduction
This compound is an atypical antipsychotic agent with a unique pharmacological profile. Its therapeutic efficacy is believed to be mediated through a combination of dopamine D2 receptor antagonism, serotonin 5-HT2A receptor antagonism, and 5-HT1A receptor agonism.[1][2][3] Furthermore, this compound is known to inhibit the synaptic reuptake of both serotonin and norepinephrine.[4] In vivo microdialysis is a powerful technique that allows for the continuous sampling and measurement of neurotransmitter concentrations in the extracellular fluid of specific brain regions in freely moving animals, providing valuable insights into the pharmacodynamic effects of drugs like this compound.[5]
Data Presentation
The following tables summarize the quantitative effects of this compound on dopamine, serotonin, and norepinephrine release in key brain regions, as determined by in vivo microdialysis studies.
Table 1: Effect of this compound on Extracellular Dopamine Levels
| Brain Region | Dose (mg/kg, s.c.) | Maximum % Increase from Baseline (Mean ± SEM) | Study Reference |
| Prefrontal Cortex | 1.0 | 150 ± 20 | [1] |
| 3.2 | 250 ± 30 | [1] | |
| 10 | 400 ± 50 | [1] | |
| Striatum | 1.0 | 120 ± 15 | [1] |
| 3.2 | 180 ± 25 | [1] | |
| 10 | 220 ± 30 | [1] |
Table 2: Effect of this compound on Extracellular Serotonin Levels
| Brain Region | Dose (mg/kg, i.p.) | Maximum % Increase from Baseline (Mean ± SEM) | Study Reference |
| Medial Prefrontal Cortex | 2.5 | ~180 | Hypothetical Data |
| Nucleus Accumbens | 2.5 | ~150 | Hypothetical Data |
Table 3: Effect of this compound on Extracellular Norepinephrine Levels
| Brain Region | Dose (mg/kg, i.p.) | Maximum % Increase from Baseline (Mean ± SEM) | Study Reference |
| Medial Prefrontal Cortex | 2.5 | ~200 | Hypothetical Data |
| Nucleus Accumbens | 2.5 | ~170 | Hypothetical Data |
Note: Data for serotonin and norepinephrine are presented as hypothetical values based on this compound's known mechanism of action as a serotonin and norepinephrine reuptake inhibitor. Specific quantitative data from a single in vivo microdialysis study measuring all three neurotransmitters was not available in the searched literature.
Experimental Protocols
Protocol 1: In Vivo Microdialysis in Freely Moving Rats
This protocol outlines the key steps for conducting in vivo microdialysis experiments to measure neurotransmitter release in response to this compound administration.
1. Animal Surgery and Microdialysis Probe Implantation:
-
Animals: Male Sprague-Dawley rats (250-300g) are typically used.
-
Anesthesia: Anesthetize the rat using a suitable anesthetic agent (e.g., isoflurane or a ketamine/xylazine mixture).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Make a midline incision on the scalp to expose the skull.
-
Craniotomy and Guide Cannula Implantation: Drill a small burr hole above the target brain region (e.g., prefrontal cortex, striatum, or nucleus accumbens) using stereotaxic coordinates. Slowly lower a guide cannula to the desired depth and secure it to the skull with dental cement.
-
Recovery: Allow the animals to recover for at least 4-6 days post-surgery before the microdialysis experiment.
2. Microdialysis Experiment:
-
Habituation: On the day of the experiment, place the rat in a microdialysis bowl and allow it to habituate for at least 1-2 hours.
-
Probe Insertion: Gently insert a microdialysis probe (e.g., with a 2-mm membrane) through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate of 0.8-1.5 µL/min using a microinfusion pump.
-
Equilibration: Allow the system to equilibrate for at least 2-4 hours to obtain stable baseline neurotransmitter levels.
-
Baseline Sample Collection: Collect at least three to four baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant (e.g., perchloric acid) to prevent neurotransmitter degradation.
-
This compound Administration: Administer this compound (dissolved in a suitable vehicle) via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.
-
Post-Administration Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 3-4 hours.
Protocol 2: Neurotransmitter Analysis by HPLC-ECD
This protocol describes the analysis of dopamine, serotonin, and norepinephrine in microdialysate samples using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
1. Sample Preparation:
-
Thaw the collected dialysate samples on ice.
-
If necessary, centrifuge the samples to remove any particulate matter.
2. HPLC-ECD System:
-
HPLC System: An isocratic or gradient HPLC system equipped with a refrigerated autosampler and a column oven.
-
Electrochemical Detector: A sensitive electrochemical detector with a glassy carbon working electrode.
-
Column: A reverse-phase C18 column suitable for monoamine separation.
3. Chromatographic Conditions:
-
Mobile Phase: A buffered aqueous-organic mobile phase (e.g., phosphate buffer with methanol or acetonitrile) containing an ion-pairing agent and EDTA. The exact composition should be optimized for the specific column and analytes.
-
Flow Rate: A constant flow rate, typically between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant temperature (e.g., 30-35°C) to ensure reproducible retention times.
-
Injection Volume: Inject a fixed volume of the dialysate sample (e.g., 10-20 µL).
4. Detection:
-
Apply an oxidizing potential to the working electrode (e.g., +0.65 to +0.75 V) to detect the electroactive neurotransmitters.
5. Quantification:
-
Generate a standard curve using known concentrations of dopamine, serotonin, and norepinephrine standards.
-
Quantify the neurotransmitter concentrations in the dialysate samples by comparing their peak areas to the standard curve.
-
Express the results as a percentage of the average baseline concentration.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: this compound's multifaceted mechanism of action.
Caption: Workflow for in vivo microdialysis experiment.
Caption: this compound's antagonism of D2 receptor signaling.
Caption: this compound's dual action on 5-HT2A and 5-HT1A receptors.
References
- 1. 5-HT(1A) receptor activation contributes to this compound-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Redirecting [linkinghub.elsevier.com]
Application Notes and Protocols: Screening for Off-Target Effects of Ziprasidone Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ziprasidone is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar disorder. Its therapeutic effects are primarily attributed to its high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors.[1][2] However, like many psychoactive drugs, this compound interacts with a range of other receptors and channels, known as off-targets, which can lead to undesirable side effects.[3] A thorough understanding and early assessment of these off-target interactions are crucial for a comprehensive safety profile and risk assessment in drug development.
These application notes provide a detailed guide to utilizing cell-based assays for screening and characterizing the off-target effects of this compound. The focus is on key off-targets that have been associated with clinical side effects, including G-protein coupled receptors (GPCRs) and ion channels. The provided protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.
Quantitative Data Summary: this compound Off-Target Binding Affinity
The following table summarizes the in vitro binding affinities (Ki) of this compound for a panel of receptors. Lower Ki values indicate higher binding affinity. This data is essential for prioritizing which off-targets to investigate further with functional assays.
| Receptor Target | This compound Ki (nM) | Primary Function/Potential Side Effect |
| Serotonin Receptors | ||
| 5-HT2A | 0.4 | Therapeutic target (antipsychotic); antagonism may contribute to improved negative symptoms. |
| 5-HT2C | 1.3 | Antagonism may be associated with weight gain and metabolic changes. |
| 5-HT1A | 3.4 | Agonism may contribute to anxiolytic and antidepressant effects. |
| 5-HT1D | 2 | Antagonism may be involved in mood regulation. |
| Dopamine Receptors | ||
| D2 | 4.8 | Therapeutic target (antipsychotic); high occupancy is associated with extrapyramidal symptoms. |
| D3 | 7.2 | Role in cognition and mood. |
| Adrenergic Receptors | ||
| α1-Adrenergic | 10 | Antagonism can lead to orthostatic hypotension (dizziness upon standing).[1] |
| Histamine Receptors | ||
| H1 | 47 | Antagonism is associated with sedation and weight gain.[1] |
| Ion Channels | IC50 (µM) | |
| hERG Potassium Channel | ~2.9 | Inhibition can lead to QT interval prolongation and risk of Torsades de Pointes.[4] |
Data compiled from multiple sources.[1][5][6][7]
Signaling Pathways and Experimental Workflows
To effectively design and interpret cell-based assays, a clear understanding of the underlying signaling pathways of the off-targets is necessary. The following diagrams illustrate the key signaling cascades for selected this compound off-targets and the general workflows for the corresponding assays.
Gq-Coupled GPCR Signaling (e.g., 5-HT2C, α1-Adrenergic, H1 Receptors)
Caption: Gq-coupled receptor signaling pathway.
Experimental Workflow: Calcium Mobilization Assay
Caption: Workflow for a calcium mobilization assay.
Experimental Workflow: hERG Potassium Channel Assay
Caption: Workflow for a hERG thallium flux assay.
Experimental Protocols
Protocol 1: Functional Assessment of Gq-Coupled Receptors (e.g., 5-HT2C, α1-Adrenergic, H1) via Calcium Mobilization Assay
This protocol is designed to measure the antagonistic effect of this compound on Gq-coupled receptors by quantifying changes in intracellular calcium levels.
Materials:
-
HEK293 or CHO cells stably expressing the human receptor of interest (e.g., 5-HT2C, α1-adrenergic, or H1).
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 AM or Calcium-5 Assay Kit).
-
Probenecid (if required for the cell line to prevent dye extrusion).
-
This compound stock solution (in DMSO).
-
Agonist for the target receptor (e.g., serotonin for 5-HT2C, phenylephrine for α1-adrenergic, histamine for H1).
-
Black, clear-bottom 96- or 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating:
-
The day before the assay, seed the cells into the microplates at a density that will yield a confluent monolayer on the day of the experiment.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's instructions, typically in assay buffer. Probenecid may be included if necessary.
-
Aspirate the cell culture medium from the wells and add the dye loading solution.
-
Incubate the plate for 1 hour at 37°C or as recommended by the manufacturer.
-
-
Compound Addition:
-
Prepare a serial dilution of this compound in assay buffer.
-
Add the this compound dilutions to the respective wells of the assay plate. Include vehicle control (DMSO) wells.
-
Incubate for 15-30 minutes at room temperature.
-
-
Agonist Stimulation and Signal Detection:
-
Prepare the agonist solution in assay buffer at a concentration that elicits a submaximal (EC80) response.
-
Place the assay plate in the fluorescence plate reader.
-
Set the instrument to record a baseline fluorescence reading for a few seconds.
-
Inject the agonist into the wells and continue to record the fluorescence signal for 1-2 minutes.
-
Data Analysis:
-
Determine the peak fluorescence response for each well.
-
Normalize the data to the vehicle control (0% inhibition) and a positive control inhibitor or no agonist control (100% inhibition).
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Protocol 2: hERG Potassium Channel Inhibition Assay (Thallium Flux-Based)
This high-throughput screening assay measures the inhibition of hERG channel activity by this compound using a thallium-sensitive fluorescent dye.
Materials:
-
U2OS or HEK293 cells stably expressing the human hERG channel.
-
Cell culture medium.
-
Assay buffer.
-
Thallium flux assay kit (containing a thallium-sensitive dye and stimulation buffer).
-
This compound stock solution (in DMSO).
-
Known hERG channel blocker as a positive control (e.g., astemizole).
-
Black, clear-bottom 384-well microplates.
-
Fluorescence plate reader with kinetic reading capability.
Procedure:
-
Cell Plating:
-
Seed the hERG-expressing cells into 384-well plates and incubate overnight.
-
-
Dye Loading:
-
Prepare the dye loading solution as per the kit instructions.
-
Remove the culture medium and add the dye solution to the wells.
-
Incubate for 1 hour at room temperature in the dark.
-
-
Compound Addition:
-
Add serial dilutions of this compound and the positive control to the wells. Include vehicle control wells.
-
Incubate for 10-30 minutes at room temperature.
-
-
Thallium Stimulation and Fluorescence Reading:
-
Place the plate in the fluorescence reader.
-
Establish a baseline fluorescence reading.
-
Add the thallium-containing stimulation buffer to all wells to open the hERG channels.
-
Immediately begin recording the fluorescence intensity over time.
-
Data Analysis:
-
Calculate the difference in fluorescence before and after the addition of the stimulation buffer.
-
Determine the percent inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the this compound concentration to determine the IC50 value.
Protocol 3: Cellular Kinase Inhibition Assay (Phosphorylation ELISA)
This protocol describes a method to assess the inhibitory effect of this compound on the activity of a specific kinase within a cellular context by measuring the phosphorylation of its substrate.
Materials:
-
Cell line expressing the target kinase and its substrate.
-
96-well cell culture plates.
-
Cell lysis buffer.
-
ELISA plate pre-coated with a capture antibody specific for the kinase substrate.
-
Detection antibody specific for the phosphorylated form of the substrate.
-
HRP-conjugated secondary antibody.
-
TMB substrate solution.
-
Stop solution (e.g., 2N H₂SO₄).
-
Wash buffer (e.g., PBS with 0.05% Tween-20).
-
Plate reader capable of measuring absorbance at 450 nm.
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and incubate for a predetermined time (e.g., 1-2 hours).
-
-
Cell Lysis:
-
Aspirate the medium, wash the cells with ice-cold PBS, and add lysis buffer.
-
Incubate on ice for 10 minutes with gentle shaking.
-
-
ELISA:
-
Transfer the cell lysates to the pre-coated ELISA plate.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Wash the plate and add the phospho-specific detection antibody. Incubate for 1 hour.
-
Wash and add the HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash and add the TMB substrate. Incubate in the dark for 15-30 minutes.
-
Add the stop solution and read the absorbance at 450 nm.
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the data and plot the absorbance against the this compound concentration to determine the IC50 value.
Conclusion
The cell-based assays outlined in these application notes provide a robust framework for screening and characterizing the off-target effects of this compound. By quantifying the binding affinities and functional activities at various receptors and ion channels, researchers can build a comprehensive safety profile of the drug. This information is invaluable for predicting potential side effects, understanding the mechanisms of adverse events, and guiding the development of safer and more selective medications. The provided protocols are adaptable to different laboratory settings and can be integrated into high-throughput screening campaigns to efficiently assess the off-target liabilities of new chemical entities.
References
- 1. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 2. This compound: profile on safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. psychiatrist.com [psychiatrist.com]
- 6. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn-links.lww.com [cdn-links.lww.com]
Application Notes and Protocols for Long-Term Administration of Ziprasidone in Chronic Studies
These comprehensive guidelines are intended for researchers, scientists, and drug development professionals conducting chronic studies involving the long-term administration of the atypical antipsychotic, Ziprasidone.
Introduction
This compound is an atypical antipsychotic agent approved for the treatment of schizophrenia and bipolar I disorder.[1][2] Its pharmacological profile is characterized by high-affinity antagonism of dopamine D2 and serotonin 5-HT2A receptors, agonist activity at the 5-HT1A receptor, and inhibition of serotonin and norepinephrine reuptake.[3][4] This unique mechanism of action is thought to contribute to its efficacy in managing psychotic and mood symptoms.[3] Long-term treatment with this compound has been shown to be effective in preventing relapse in schizophrenia.[3][5] Due to the chronic nature of the conditions it treats, understanding the protocol for its long-term administration and monitoring is crucial for ensuring patient safety and data integrity in research settings.
Quantitative Data Summary
Table 1: Recommended Dosing Regimens for Long-Term Oral Administration of this compound
| Indication | Initial Dose | Titration Schedule | Maintenance Dose | Maximum Recommended Dose |
| Schizophrenia | 20 mg twice daily with food[6][7] | Adjust dose based on clinical response at intervals of not less than 2 days.[7][8] | 20-80 mg twice daily[7] | 100 mg twice daily (doses >80 mg twice daily are generally not recommended)[6] |
| Bipolar I Disorder (Acute Manic or Mixed Episodes) | 40 mg twice daily with food[6][7] | Increase to 60 or 80 mg twice daily on the second day of treatment.[6][7] | 40-80 mg twice daily[7] | 80 mg twice daily[7] |
| Bipolar I Disorder (Maintenance as adjunct to lithium or valproate) | Continue at the same dose on which the patient was stabilized.[6][8] | N/A | 40-80 mg twice daily with food[6][8] | 80 mg twice daily[8] |
Note: Administration with a meal of at least 500 calories is critical, as it can increase the absorption of this compound by up to two-fold.[7][9]
Table 2: Pharmacokinetic Parameters of Oral this compound
| Parameter | Value |
| Time to Peak Plasma Concentration | 6 to 8 hours[9] |
| Bioavailability (with food) | Approximately 60% for a 20 mg dose[9] |
| Mean Terminal Half-life | Approximately 7 hours[9] |
| Time to Reach Steady-State | Within 1 to 3 days[9][10] |
| Protein Binding | >99%[9][10] |
| Metabolism | Extensively hepatic[4][10] |
| Excretion | Primarily in feces (~66%) and urine (~20%)[4] |
Experimental Protocols
Protocol for Initiation and Dose Titration in a Chronic Schizophrenia Study
Objective: To safely initiate and titrate this compound to a therapeutic dose for long-term maintenance in study participants with chronic schizophrenia.
Materials:
-
This compound capsules (20 mg, 40 mg, 60 mg, 80 mg)[1]
-
Standardized meal (≥500 calories)
-
Participant diary for recording administration times and any adverse events
-
Clinical assessment tools (e.g., Positive and Negative Syndrome Scale - PANSS)
Procedure:
-
Screening and Baseline Assessment: Conduct a thorough baseline assessment, including medical history, concomitant medications, vital signs, weight, BMI, ECG, and laboratory tests (fasting glucose, lipid profile, electrolytes, and complete blood count).[1][11][12]
-
Initiation: Begin with an initial dose of 20 mg of this compound administered orally twice daily with a standardized meal.[6][7]
-
Dose Titration: Based on the participant's clinical response and tolerability, the dosage may be adjusted at intervals of no less than two days.[7][8]
-
Observation Period: To ensure the use of the lowest effective dose, observe participants for several weeks before considering an upward dose adjustment.[7][8]
-
Maintenance Dose: The typical effective dose range for maintenance therapy is 20-80 mg twice daily.[7]
-
Data Collection: Throughout the titration period, monitor vital signs, and assess for adverse events. Conduct regular clinical assessments using standardized scales like the PANSS.
Protocol for Long-Term Safety Monitoring
Objective: To monitor for and manage potential adverse events associated with chronic this compound administration.
Materials:
-
ECG machine
-
Equipment for measuring blood pressure, heart rate, weight, and height
-
Laboratory testing supplies for blood draws
-
Standardized adverse event reporting forms
-
Assessment scales for movement disorders (e.g., Simpson-Angus Scale for Extrapyramidal Symptoms, Barnes Akathisia Scale).[13]
Procedure:
-
Cardiovascular Monitoring:
-
Repeat ECG monitoring periodically, especially after dose changes or if the participant develops symptoms like dizziness, palpitations, or syncope.[11][14]
-
Use with caution in patients with a history of QT prolongation, recent myocardial infarction, or uncompensated heart failure.[12]
-
Monitor for orthostatic hypotension, particularly during the initial dose titration period.[1]
-
Metabolic Monitoring:
-
Hematologic Monitoring:
-
Electrolyte Monitoring:
-
Neurological and Psychiatric Monitoring:
-
Assess for extrapyramidal symptoms (EPS), including tremor, rigidity, dystonia, and akathisia, at baseline and throughout the study.[12]
-
Monitor for sedation and somnolence, which are common side effects.[12]
-
Closely supervise high-risk participants for any worsening of depressive symptoms or suicidal ideation.[1][11]
-
Visualizations
Caption: Experimental workflow for long-term this compound administration.
Caption: Simplified signaling pathway of this compound.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. nami.org [nami.org]
- 3. From Clinical Research to Clinical Practice: A 4-Year Review of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 4. medicine.com [medicine.com]
- 5. A 1-year, double-blind, placebo-controlled trial of this compound 40, 80 and 160 mg/day in chronic schizophrenia: the this compound Extended Use in Schizophrenia (ZEUS) study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drugs.com [drugs.com]
- 7. droracle.ai [droracle.ai]
- 8. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 9. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 10. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drugs.com [drugs.com]
- 12. droracle.ai [droracle.ai]
- 13. ClinicalTrials.gov [clinicaltrials.gov:443]
- 14. hhs.texas.gov [hhs.texas.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Aqueous Solubility of Ziprasidone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor aqueous solubility of Ziprasidone in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is this compound difficult to dissolve in aqueous buffers?
A1: this compound is a Biopharmaceutics Classification System (BCS) Class II compound, meaning it has high permeability but low solubility.[1][2][3] Its poor aqueous solubility is attributed to its high lipophilicity (c log P = 3.6) and high melting point. This compound free base is practically insoluble in water, and even its hydrochloride salt form is only sparingly soluble in aqueous buffers.[2][4]
Q2: What is the solubility of this compound in common laboratory solvents?
A2: The solubility of this compound varies significantly depending on the solvent and the specific form of the compound (free base vs. hydrochloride hydrate). Below is a summary of reported solubility data.
Q3: Can I prepare a stock solution of this compound in an aqueous buffer directly?
A3: It is not recommended to dissolve this compound directly in aqueous buffers due to its poor solubility.[4] To achieve a desirable concentration for most experiments, a stock solution should first be prepared in an organic solvent, which can then be diluted into the aqueous experimental buffer.
Q4: What is the recommended procedure for preparing a this compound solution for in vitro experiments?
A4: The most common and recommended method is to first dissolve this compound (hydrochloride hydrate) in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute this stock solution with your aqueous buffer of choice, such as Phosphate-Buffered Saline (PBS).[4] It is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not induce toxicity.
Q5: Are there alternative methods to improve this compound solubility for my experiments?
A5: Yes, several advanced formulation strategies can be adapted for experimental settings to enhance this compound's solubility. These include:
-
Solid Dispersions: Dispersing this compound in a polymer matrix can improve its dissolution rate.[5]
-
Complexation with Cyclodextrins: Cyclodextrins can form inclusion complexes with this compound, increasing its solubility in aqueous solutions.[6][7]
-
Nanosuspensions: Reducing the particle size of this compound to the nanoscale can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.[1][3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed upon dilution of DMSO stock solution into aqueous buffer. | The concentration of this compound in the final aqueous solution exceeds its solubility limit. | - Increase the proportion of the aqueous buffer to DMSO in the final solution.- Lower the final concentration of this compound.- Consider using a different co-solvent or a solubilization technique like cyclodextrin complexation. |
| Inconsistent experimental results with different batches of this compound solution. | - Degradation of the this compound stock solution.- Incomplete dissolution of the compound. | - Prepare fresh stock solutions daily, especially for aqueous dilutions.[4]- Ensure complete dissolution of this compound in the organic solvent by gentle warming or vortexing before dilution. |
| Cell toxicity or off-target effects observed in cell-based assays. | The concentration of the organic solvent (e.g., DMSO) is too high in the final culture medium. | - Ensure the final concentration of the organic solvent is below the tolerance level of your cell line (typically <0.5% for DMSO).- Perform a vehicle control experiment with the same concentration of the organic solvent to assess its effect on the cells. |
Quantitative Data Summary
Table 1: Solubility of this compound Forms in Various Solvents
| Compound Form | Solvent | Solubility | Reference |
| This compound HCl | DMSO | 90 mg/mL (200.26 mM) | [8][9] |
| This compound (hydrochloride hydrate) | DMSO | ~1.2 mg/mL | [4] |
| This compound (hydrochloride hydrate) | Dimethyl formamide | ~0.16 mg/mL | [4] |
| This compound HCl | Water | Insoluble | [8][9] |
| This compound HCl | Ethanol | Insoluble | [8][9] |
| This compound free base | Water | ~0.5 µg/mL | [2] |
| This compound (hydrochloride hydrate) | 1:2 solution of DMSO:PBS (pH 7.2) | ~0.33 mg/mL | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution in DMSO
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride hydrate powder.
-
Dissolution: Add the appropriate volume of fresh, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution and gently warm it (e.g., in a 37°C water bath) until the this compound is completely dissolved.
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles. It is recommended to purge the vial with an inert gas before sealing.[4]
Protocol 2: Preparation of Working Solution in Aqueous Buffer
-
Thawing: Thaw a single aliquot of the this compound DMSO stock solution.
-
Dilution: Serially dilute the stock solution with your experimental aqueous buffer (e.g., PBS, cell culture medium) to the desired final concentration.
-
Mixing: Gently mix the solution by inversion or pipetting. Avoid vigorous shaking, which may cause precipitation.
-
Use: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions of this compound for more than one day.[4]
Visualizations
Caption: Workflow for preparing this compound solutions.
References
- 1. mdpi.com [mdpi.com]
- 2. The Improvement of the Dissolution Rate of this compound Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e3s-conferences.org [e3s-conferences.org]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ijrpc.com [ijrpc.com]
- 7. researchgate.net [researchgate.net]
- 8. selleckchem.com [selleckchem.com]
- 9. selleckchem.com [selleckchem.com]
Technical Support Center: Managing Ziprasidone-Induced Sedation in Animal Behavior Studies
This guide provides researchers, scientists, and drug development professionals with practical solutions for managing the sedative effects of ziprasidone in preclinical animal models. The following sections offer troubleshooting advice, frequently asked questions, detailed experimental protocols, and supporting data to help ensure the successful execution of behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary pharmacological mechanism behind this compound-induced sedation?
A1: this compound-induced sedation is primarily attributed to its antagonist activity at histamine H1 and α1-adrenergic receptors. While its main therapeutic effects in schizophrenia are thought to be mediated by dopamine D2 and serotonin 5-HT2A receptor antagonism, its affinity for H1 and α1 receptors can lead to somnolence and motor slowing, which can confound behavioral assessments. This compound has a moderate affinity for the H1 receptor (Ki = 47 nM) and a high affinity for the α1-adrenergic receptor (Ki = 10 nM). Antagonism at these receptors is a well-established mechanism for sedation among many central nervous system drugs.
Q2: How can I differentiate between genuine sedation and the desired antipsychotic-like effects in my behavioral assay?
A2: Differentiating these effects requires a battery of tests and careful observation.
-
Locomotor Activity: A significant decrease in total distance traveled, velocity, and rearing frequency in an open field test is a strong indicator of sedation.
-
Motor Coordination: Use a rotarod test to specifically assess motor impairment. A dose that causes failure on the rotarod is likely causing significant motor sedation.
-
Test Specificity: Compare behavior in tests that require high motor output (e.g., forced swim test, active avoidance) with tests that rely on more subtle behaviors (e.g., social interaction, novel object recognition). A global suppression of activity across all tests points to sedation.
-
Dose-Response: The desired antipsychotic effects may be present at lower doses that do not produce significant sedation. A careful dose-response study is essential.
Q3: Can tolerance develop to the sedative effects of this compound with chronic administration?
A3: Yes, it is possible for tolerance to the sedative effects of antipsychotics to develop over time. Some animal studies have noted that mice appeared less sedated after the first few days of repeated this compound treatment. If your experimental design involves chronic dosing, allow for a period of acclimatization to the drug before beginning behavioral testing to see if the initial sedative effects diminish.
Q4: Which route of administration is likely to cause the most acute sedation?
A4: The intraperitoneal (IP) route of administration generally results in a faster absorption rate and a lower time to maximum plasma concentration (Tmax) compared to the subcutaneous (SC) or oral (PO) routes.[1] This rapid peak in plasma concentration is more likely to cause acute and pronounced sedation, which may interfere with behavioral tests conducted shortly after injection. For less acute sedation, consider the SC route, which provides a slower, more sustained release.
Q5: Are there any pharmacological agents that can be co-administered to counteract this compound's sedative effects?
A5: While direct studies on co-administration with this compound are limited, research on other antipsychotics and general principles of pharmacology suggest potential strategies.
-
Caffeine: As a non-selective adenosine receptor antagonist, caffeine is a well-known central nervous system stimulant. One study found that caffeine could reverse the activity suppression induced by clozapine, another atypical antipsychotic with sedative properties.[2] Co-administration of a low, non-locomotor-stimulating dose of caffeine (e.g., 3-10 mg/kg, IP) could be explored.
-
Modafinil: This wake-promoting agent has been investigated for treating antipsychotic-induced fatigue in clinical settings.[3] In rodents, modafinil reliably increases locomotor activity.[4][5] However, it has a complex pharmacological profile and may carry a risk of altering the primary outcomes of your study. A pilot study is essential to validate any co-administration strategy and ensure the counteracting agent does not independently affect the behavioral endpoint of interest.
Troubleshooting Guide
| Problem Observed | Potential Cause | Recommended Solution(s) |
| Animals are immobile or show significantly reduced exploration immediately after dosing. | Acute Sedation: The dose is too high, or the Tmax of the administration route coincides with the testing window. | 1. Reduce the Dose: Conduct a dose-response study to find the minimal effective dose for your primary endpoint with the least sedative effect.2. Adjust Testing Time: Delay the start of the behavioral test. If using IP injection, wait 60-90 minutes post-injection for acute effects to subside.3. Change Administration Route: Switch from IP to SC injection for a slower absorption and lower Cmax.[1] |
| Inconsistent levels of sedation across animals in the same treatment group. | Biological Variability: Individual differences in metabolism or receptor sensitivity.Procedural Inconsistency: Variation in injection technique or animal handling stress. | 1. Increase Habituation: Ensure all animals are thoroughly habituated to the handling, injection procedure, and testing environment to minimize stress-induced variability.2. Verify Injection Technique: Ensure consistent IP or SC injection placement for all animals.3. Increase Sample Size: A larger 'n' can help overcome individual variability to achieve statistical power. |
| Sedation is observed, but a lower dose is not therapeutically effective for the primary behavioral outcome. | Narrow Therapeutic Window: The effective dose for the desired antipsychotic effect is very close to the dose that causes sedation. | 1. Consider Co-administration: Pilot a study with a low dose of a wake-promoting agent like caffeine (see FAQ #5 and Protocol 2).2. Modify Behavioral Paradigm: Use a test that is less sensitive to motor impairment. For example, assess cognition using the novel object recognition test instead of a Morris water maze, which requires extensive swimming.3. Chronic Dosing: Implement a chronic dosing schedule (e.g., 7-14 days) to see if tolerance to the sedative effects develops before testing. |
Quantitative Data Summary
Table 1: Dose-Dependent Effects of this compound on Motor Function in Mice
This table summarizes findings from a study investigating the effects of various intraperitoneal (IP) doses of this compound on motor coordination and locomotor activity in mice. Motor coordination was assessed using the rotarod test, while locomotor activity was measured in an activity meter.
| Dose (mg/kg, IP) | Effect on Rotarod Performance (Time on Rod) | Effect on Locomotor Activity (Total Distance, Stereotypy) | Interpretation |
| 2.5 | No significant difference compared to control. | Increased stereotypical movements and total distance traveled. | Low doses may have a stimulating or non-sedating effect while still being behaviorally active. |
| 5.0 | Significantly decreased time on rod compared to control. | No significant difference in locomotor activity compared to control. | This moderate dose impairs motor coordination, indicating sedation/motor impairment, without reducing general cage activity. |
| 10.0 | Significantly decreased time on rod compared to control. | Increased stereotypical movements and total distance traveled. | High doses impair motor coordination but may paradoxically increase stereotyped locomotion, a complex biphasic effect. |
| Data adapted from Kilic et al., 2012. The study assessed motor function 30 minutes post-injection. |
Table 2: Comparative Sedative Potential of Atypical Antipsychotics in Rats
This table provides a qualitative comparison of the sedative potential of different atypical antipsychotics based on their effects on the electroencephalogram (EEG) in rats. An increase in low-frequency power density is characteristic of a sedative effect.
| Antipsychotic | Dose Required for Antipsychotic Effect (ED₅₀ vs. Apomorphine) | Sedative Effect at Therapeutic Dose |
| Risperidone | 0.15 mg/kg, s.c. | Low: Minor EEG changes at its effective dose. |
| Olanzapine | 0.42 mg/kg, s.c. | High: Significant sedative-like EEG changes at doses 10x lower than the effective dose. |
| Clozapine | 1.3 mg/kg, s.c. | High: Significant sedative-like EEG changes at doses 10x lower than the effective dose. |
| Data adapted from Megens et al., 2003. While this study did not include this compound, it illustrates the significant differences in sedative potential among atypical antipsychotics, with olanzapine and clozapine showing high sedative potential. |
Experimental Protocols
Protocol 1: Assessing Sedation via Open Field Locomotor Activity Test
Objective: To quantify the sedative effects of this compound by measuring spontaneous locomotor activity.
Materials:
-
Open field arena (e.g., 40x40x40 cm, white or black opaque material)
-
Video camera mounted above the arena
-
Automated video tracking software (e.g., Any-maze, EthoVision)
-
This compound solution and vehicle control
-
70% ethanol for cleaning
Methodology:
-
Habituation: Bring animals to the testing room at least 60 minutes before the experiment begins to acclimate to the ambient light and sound conditions.
-
Drug Administration: Administer the assigned dose of this compound or vehicle via the desired route (e.g., IP). Place the animal in a holding cage. Start a timer for the desired pretreatment interval (e.g., 30 minutes for IP).
-
Test Initiation: After the pretreatment interval, gently place the mouse into the center of the open field arena. Immediately start the video recording and tracking software.
-
Data Collection: Allow the animal to explore the arena undisturbed for a set duration (typically 10-30 minutes). The software will record various parameters.
-
Test Termination: At the end of the session, return the animal to its home cage.
-
Cleaning: Thoroughly clean the arena with 70% ethanol and allow it to dry completely between animals to eliminate olfactory cues.
-
Data Analysis: Key parameters for assessing sedation include:
-
Total Distance Traveled (cm): Primary measure of overall activity.
-
Average Velocity (cm/s): Confirms changes in movement speed.
-
Time Spent Immobile (s): A direct measure of inactivity.
-
Rearing Frequency: Number of vertical explorations, which often decreases with sedation.
-
Compare data between this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA).
-
Protocol 2: Pilot Study for Caffeine Co-administration to Mitigate Sedation
Objective: To determine if a low dose of caffeine can attenuate this compound-induced hypoactivity without producing its own stimulant effects.
Materials:
-
Same as Protocol 1.
-
Caffeine solution (e.g., 10 mg/kg in saline).
-
This compound solution (a dose known to cause sedation, e.g., 5 mg/kg IP for mice).
-
Vehicle controls (e.g., saline).
Methodology:
-
Experimental Groups (Minimum 4):
-
Group 1: Vehicle + Vehicle
-
Group 2: Vehicle + this compound
-
Group 3: Caffeine + Vehicle
-
Group 4: Caffeine + this compound
-
-
Habituation: Acclimate animals to the testing room for at least 60 minutes.
-
Drug Administration:
-
Administer the first injection (Caffeine or Vehicle).
-
Wait 15 minutes.
-
Administer the second injection (this compound or Vehicle).
-
Wait an additional 15 minutes (for a total pretreatment time of 30 minutes for the second drug).
-
-
Open Field Test: Conduct the open field test for 10-30 minutes as described in Protocol 1.
-
Data Analysis:
-
Validation Check 1: Confirm that the this compound-only group (Group 2) shows significantly less locomotor activity than the Vehicle-only group (Group 1).
-
Validation Check 2: Confirm that the Caffeine-only group (Group 3) does not show significantly more locomotor activity than the Vehicle-only group (Group 1). This ensures the caffeine dose is sub-threshold for stimulation.
-
Primary Comparison: Compare the Caffeine + this compound group (Group 4) to the Vehicle + this compound group (Group 2). A significant increase in locomotor activity in Group 4 would suggest that caffeine successfully mitigated the sedative effect.
-
Visualizations: Pathways and Workflows
Caption: Primary signaling pathways of this compound's sedative and therapeutic effects.
References
- 1. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sedative effect of Clozapine is a function of 5-HT2A and environmental novelty - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modafinil as an adjunctive treatment of sedation, negative symptoms, and cognition in schizophrenia: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of stimulant locomotor effects of modafinil in various strains of mice and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Psychostimulant-like discriminative stimulus and locomotor sensitization properties of the wake-promoting agent modafinil in rodents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Variability in Ziprasidone Plasma Levels
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in ziprasidone plasma levels during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors causing high inter-individual variability in this compound plasma concentrations?
High inter-individual variability in this compound plasma concentrations is a well-documented issue and can be attributed to several key factors:
-
Food Effect: This is the most significant factor. The oral bioavailability of this compound can increase by up to 100% when taken with food, particularly a meal of at least 500 calories.[1][2] Administering this compound in a fasting state results in approximately 50% lower absorption and greater pharmacokinetic variability.[1][3] Consistent administration with food is crucial for reliable, dose-dependent bioavailability.[4][5]
-
Genetic Polymorphisms: this compound is primarily metabolized by aldehyde oxidase and, to a lesser extent, by the cytochrome P450 enzyme CYP3A4.[3][6][7] Genetic variations in CYP3A4 can lead to significant differences in drug metabolism and clearance among individuals.[8][9][10] Some CYP3A4 variants exhibit elevated clearance, while others show reduced activity.[10][11]
-
Drug-Drug Interactions: Co-administration of drugs that are inhibitors or inducers of CYP3A4 can alter this compound plasma levels.[3] For instance, strong CYP3A4 inhibitors (like ketoconazole) can increase this compound concentrations, while inducers (like carbamazepine) can decrease them.[3][12] Co-administration with lorazepam and valproic acid has also been shown to influence this compound clearance.[13]
-
Patient Adherence: Non-compliance with the prescribed dosing schedule, especially concerning administration with food, is a major contributor to variable plasma levels.[12][14]
-
Individual Physiology: Factors such as ethnicity, body weight, and plasma protein binding can also contribute to variability.[8] this compound is highly protein-bound (>99%), primarily to albumin and α1-acid glycoprotein.[15]
Q2: What is the expected pharmacokinetic profile of this compound?
Understanding the typical pharmacokinetic parameters is essential for designing experiments and interpreting results. The following table summarizes key parameters for oral this compound administered under fed conditions.
Table 1: Pharmacokinetic Parameters of Oral this compound (Fed State)
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~60% | [7][15] |
| Time to Peak Plasma (Tmax) | 6–8 hours | [15] |
| Plasma Protein Binding | >99% | [15] |
| Mean Terminal Half-Life | ~7 hours | [15] |
| Time to Steady-State | 1–3 days | [3][15] |
| Metabolism | Primarily via aldehyde oxidase (~66%) and CYP3A4 (~33%) | [15][16] |
| Excretion | ~66% in feces, ~20% in urine (mostly as metabolites) |[6][15] |
Note: For the intramuscular (IM) formulation, bioavailability is nearly 100%, and Tmax is much shorter (≤60 minutes).[6][17]
Q3: How does food intake specifically affect this compound absorption and variability?
Food intake is critical for optimal and consistent this compound absorption. Studies have shown that both caloric and fat content can influence its bioavailability, with caloric intake being the more dominant factor.
Table 2: Effect of Meal Caloric Content on this compound Exposure
| Meal Condition | Change in Area Under Curve (AUC) vs. Fasting | Change in Max Concentration (Cmax) vs. Fasting | Key Finding | Reference |
|---|---|---|---|---|
| Low-Calorie (250 kcal) | Minimal increase; exposures similar to fasting state. | Minimal increase. | Insufficient to ensure optimal absorption. | [2][18] |
| Medium-Calorie (500 kcal) | Similar increase to high-calorie meals. | Similar increase to high-calorie meals. | Sufficient for optimal and reproducible bioavailability. | [2][18] |
| High-Calorie (1000 kcal) | Nearly 2x increase. | Substantial increase. | No significant additional benefit over 500 kcal. |[2][18] |
A key finding is that administration with a meal of at least 500 calories significantly reduces the coefficient of variation (%CV) in plasma levels, leading to more predictable and reliable drug exposure.[2][18] The fat content of the meal does not appear to be a major determinant of bioavailability.[1][18]
Troubleshooting Guides
Issue 1: Unexpectedly Low this compound Plasma Levels
You've collected plasma samples from a research subject and the quantified this compound concentration is significantly lower than the expected therapeutic range based on the administered dose.
Potential Causes & Troubleshooting Steps:
-
Verify Food Intake:
-
Question: Was the dose administered with a meal of at least 500 calories?
-
Action: Review subject diaries, food logs, or interview the subject to confirm meal timing and composition relative to dosing. The bioavailability of this compound can be reduced by about 50% if taken in a fasted state.[3]
-
Solution: Reinforce the importance of taking the medication with a substantial meal in all study protocols and subject instructions.
-
-
Check for Concomitant Medications:
-
Question: Is the subject taking any new medications, including over-the-counter drugs or supplements?
-
Action: Review the subject's medication log. Pay close attention to known CYP3A4 inducers (e.g., carbamazepine, rifampin, St. John's Wort) which can accelerate this compound metabolism.[3][12]
-
Solution: If a CYP3A4 inducer is identified, this is the likely cause. Document the interaction and consider its impact on data analysis.
-
-
Assess Medication Adherence:
-
Question: Is there certainty that the subject took the dose as prescribed?
-
Action: Non-adherence can lead to non-detectable or very low serum concentrations.[12] If possible, use methods like pill counting or direct observation to confirm adherence.
-
Solution: Implement adherence monitoring strategies in your study protocol. Therapeutic Drug Monitoring (TDM) itself can be a valuable tool to assess adherence.[6]
-
-
Review Sample Handling and Integrity:
-
Question: Were the blood samples collected, processed, and stored according to the protocol?
-
Action: Investigate the pre-analytical chain of custody. Confirm correct tube types were used, centrifugation was timely, and plasma was stored at the correct temperature (e.g., -80°C) to prevent degradation.[19][20]
-
Solution: Re-train staff on sample handling procedures if any deviations are found. Run stability tests on quality control (QC) samples to ensure analyte integrity under your lab's storage conditions.[21]
-
Issue 2: Unexpectedly High this compound Plasma Levels or Adverse Effects
A subject's plasma levels are supra-therapeutic, or they are reporting adverse effects (e.g., excessive sedation, dizziness) despite being on a standard dose.
Potential Causes & Troubleshooting Steps:
-
Check for Concomitant Medications:
-
Question: Is the subject taking any medications that could inhibit this compound metabolism?
-
Action: Review the medication log for CYP3A4 inhibitors. Strong inhibitors like ketoconazole, clarithromycin, or even grapefruit juice can significantly increase this compound plasma concentrations.[3][22]
-
Solution: Document the potential drug-drug interaction. This is a critical safety concern that may require dose adjustment or discontinuation of the interacting medication.
-
-
Consider Genetic Factors:
-
Question: Could the subject be a "poor metabolizer"?
-
Action: While less common for CYP3A4 than other enzymes, genetic variants exist that reduce its metabolic activity.[10][11] If pharmacogenomic data is available or can be collected, analyze the subject's CYP3A4 genotype.
-
Solution: If the subject is confirmed to have a low-activity CYP3A4 variant, this would explain the elevated levels. This information is crucial for dose individualization and safety.
-
-
Assess for Hepatic Impairment:
-
Question: Does the subject have any underlying liver conditions?
-
Action: Since this compound is extensively metabolized by the liver, any degree of hepatic impairment could reduce its clearance and increase plasma levels.[15] Review the subject's clinical history and recent liver function tests.
-
Solution: Use caution when administering this compound to subjects with known hepatic impairment.[23]
-
-
Verify Dosing and Sample Timing:
-
Question: Was the dose administered correctly, and was the blood sample drawn at the right time?
-
Action: Confirm the prescribed dose and timing. Ensure the blood sample was a "trough" sample, collected just before the next scheduled dose, as this is the most stable point for measurement.[24] A sample taken closer to the peak time (6-8 hours post-dose) will naturally be higher.[15]
-
Solution: Standardize and strictly enforce sample collection times relative to dosing across all subjects to ensure data consistency.
-
Experimental Protocols & Visualizations
Protocol: Quantification of this compound in Plasma via LC-MS/MS
This protocol provides a general methodology for the sensitive and accurate quantification of this compound in human plasma, based on common practices in the literature.[25][26][27]
1. Sample Preparation (Liquid-Liquid Extraction):
- Pipette 0.5 mL of subject plasma into a clean centrifuge tube.
- Add a known concentration of an internal standard (IS), such as N-methyl this compound or a deuterated analog (e.g., this compound-d8).[20][26]
- Alkalinize the plasma sample (e.g., with sodium carbonate or ammonium hydroxide).
- Add 3 mL of an organic extraction solvent (e.g., a mixture of ethyl acetate and dichloromethane, or tert-butyl methyl ether).[25][26]
- Vortex for 5-10 minutes to ensure thorough mixing.
- Centrifuge at ~4000 rpm for 10 minutes to separate the aqueous and organic layers.
- Carefully transfer the upper organic layer to a new tube.
- Evaporate the solvent to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in a small volume (e.g., 100-200 µL) of the mobile phase.
2. Chromatographic Conditions:
- HPLC System: Standard HPLC or UPLC system.
- Column: C18 or C8 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[25][27]
- Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., water with ammonium formate). A common composition is methanol:water (90:10) with 5 mmol/L ammonium formate.[25]
- Flow Rate: 0.5 - 1.0 mL/min.
- Injection Volume: 5 - 10 µL.
3. Mass Spectrometry Conditions:
- Instrument: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization, Positive (ESI+).
- Detection Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
- This compound: Precursor ion m/z 413.2 → Product ion m/z 194.1.[25][26]
- Internal Standard (N-methyl this compound): Precursor ion m/z 427 → Product ion m/z 177.[26]
4. Quantification:
- Generate a calibration curve using blank plasma spiked with known concentrations of this compound (e.g., 0.25 - 500 ng/mL).[27]
- Calculate the peak area ratio of the analyte to the internal standard.
- Quantify the concentration in subject samples by interpolating their peak area ratios against the calibration curve.
Mandatory Visualizations
Caption: Simplified metabolic pathway of this compound.
Caption: Experimental workflow for this compound plasma analysis.
Caption: Troubleshooting decision tree for unexpected results.
References
- 1. The effect of food on the absorption of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The impact of calories and fat content of meals on oral this compound absorption: a randomized, open-label, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. The impact of food on absorption of this compound | European Psychiatry | Cambridge Core [cambridge.org]
- 6. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. This compound: the fifth atypical antipsychotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An Inter-Ethnic Comparison Study of this compound Plasma Levels, Dosage and Clinical Response in Patients with Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Impact of CYP3A4 functional variability on this compound metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Impact of CYP3A4 functional variability on this compound metabolism [frontiersin.org]
- 12. The use of this compound in clinical practice: Analysis of pharmacokinetic and pharmacodynamic aspects from data of a drug monitoring survey | European Psychiatry | Cambridge Core [cambridge.org]
- 13. This compound population pharmacokinetics and co-medication effects in Chinese patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 16. mdpi.com [mdpi.com]
- 17. Pharmacokinetics and therapeutics of acute intramuscular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. psychiatrist.com [psychiatrist.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
- 22. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 23. drugs.com [drugs.com]
- 24. derangedphysiology.com [derangedphysiology.com]
- 25. Study on Rapid Determination of this compound in Plasma by LC-ESI-MS/MS and Its Clinical Application [journal11.magtechjournal.com]
- 26. Rapid liquid chromatography-tandem mass spectrometry method for quantification of this compound in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Determination of this compound in human plasma by liquid chromatography-electrospray tandem mass spectrometry and its application to plasma level determination in schizophrenia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing Ziprasidone dosage to minimize extrapyramidal side effects in rodents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ziprasidone in rodent models. The focus is on optimizing dosage to achieve desired therapeutic effects while minimizing extrapyramidal side effects (EPS).
Quick Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| High incidence of catalepsy or other EPS | This compound dosage is too high, leading to excessive dopamine D2 receptor occupancy in the nigrostriatal pathway. | Reduce the dose of this compound. Refer to the dose-response data in Table 1 to select a lower dose that has been shown to have a lower propensity for EPS. Consider a dose in the range of 2.5 mg/kg in mice, which has been reported to not impair motor function. |
| No observable therapeutic effect | This compound dosage is too low to achieve sufficient D2 and 5-HT2A receptor occupancy in relevant brain regions. | Gradually increase the dose of this compound. Monitor for the emergence of EPS at each dose level. Refer to the dose-response data in Table 1. |
| Inconsistent results between animals | Variability in drug absorption, metabolism, or individual sensitivity to this compound. | Ensure consistent administration of this compound with food to maximize bioavailability. Use a standardized rodent strain and control for age and weight. Increase the number of animals per group to improve statistical power. |
| Difficulty in distinguishing therapeutic effects from side effects | Overlapping dose-response curves for efficacy and EPS. | Utilize a battery of behavioral tests to assess both therapeutic endpoints (e.g., prepulse inhibition, novel object recognition) and EPS (catalepsy bar test, assessment of vacuous chewing movements). This will help to identify a therapeutic window. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind this compound-induced extrapyramidal side effects?
A1: The primary mechanism of this compound-induced EPS is the blockade of dopamine D2 receptors in the nigrostriatal pathway of the brain.[1] This pathway is crucial for regulating motor function. Blockade of D2 receptors disrupts the normal balance of dopamine signaling, leading to motor disturbances that manifest as catalepsy, akathisia (restlessness), and other extrapyramidal symptoms.[2]
Q2: What is the relationship between dopamine D2 receptor occupancy and the risk of EPS?
A2: There is a well-established correlation between the percentage of D2 receptor occupancy in the striatum and the risk of developing EPS. Clinical and preclinical studies suggest that a therapeutic antipsychotic effect is typically achieved at 60-70% D2 receptor occupancy.[3] The risk of EPS significantly increases when D2 receptor occupancy exceeds 80%.[3] Therefore, the goal is to find a this compound dose that achieves therapeutic occupancy without crossing the EPS threshold.
Q3: What are the common behavioral tests to assess EPS in rodents?
A3: The most common and well-validated behavioral test for assessing antipsychotic-induced EPS in rodents is the catalepsy bar test . This test measures the time it takes for a rodent to correct an externally imposed posture, which is indicative of motor rigidity. Other tests include the assessment of vacuous chewing movements (VCMs) , which is considered an animal model of tardive dyskinesia.
Q4: What is a recommended starting dose of this compound for rodent studies to minimize the risk of EPS?
A4: Based on available literature, this compound has a relatively low potency for inducing catalepsy in rodents compared to typical antipsychotics.[3] A study in mice demonstrated that a dose of 2.5 mg/kg did not impair motor function, whereas doses of 5 mg/kg and 10 mg/kg did. Another study in rats used a 2.5 mg/kg dose of this compound to reverse cognitive deficits, suggesting this dose is therapeutically relevant without causing overt motor side effects.[4] Therefore, a starting dose in the range of 2.5 mg/kg (i.p. or p.o.) is a reasonable starting point for efficacy studies where minimizing EPS is critical.
Q5: How can I establish a therapeutic window for this compound in my specific rodent model?
A5: To establish a therapeutic window, a dose-response study is essential. This involves administering a range of this compound doses to different groups of animals and measuring both a desired therapeutic effect (e.g., reversal of amphetamine-induced hyperlocomotion, improvement in a cognitive task) and the incidence/severity of EPS (e.g., using the catalepsy bar test). By plotting the dose-response curves for both efficacy and side effects, you can identify a dose range that provides a therapeutic benefit with an acceptable level of EPS.
Data Presentation
Table 1: Summary of this compound Dose-Response Effects on Motor Function in Rodents
| Dose (mg/kg) | Route of Administration | Rodent Species | Observed Effect on Motor Function | Citation |
| 2.5 | i.p. | Mouse | Did not worsen motor function in a Parkinson's disease model. | |
| 5.0 | i.p. | Mouse | Worsened motor function on the rotarod test. | |
| 10.0 | i.p. | Mouse | Worsened motor function on the rotarod test. | |
| 2.5 | i.p. | Rat | Reversed PCP-induced cognitive deficits without reported motor impairment. | [4] |
| 12.0 | p.o. (daily) | Rat | Chronic treatment evaluated for effects on neurogenesis and spatial learning. | [5] |
| Up to 40 | Not specified | Mouse | Produced little or no catalepsy. | [6] |
Experimental Protocols
Detailed Protocol: Catalepsy Bar Test in Rats
Objective: To assess the degree of motor rigidity (catalepsy) induced by this compound.
Materials:
-
Horizontal bar (e.g., wood or metal), approximately 1 cm in diameter, elevated 9-10 cm above a flat surface.
-
Stopwatch.
-
This compound solution and vehicle control.
Procedure:
-
Animal Acclimation: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle control via the desired route (e.g., intraperitoneal, oral gavage).
-
Testing Time Points: Conduct the catalepsy test at predetermined time points after drug administration (e.g., 30, 60, 90, and 120 minutes) to capture the peak effect.
-
Catalepsy Assessment: a. Gently place the rat's forepaws on the horizontal bar. b. Start the stopwatch immediately. c. Measure the time (in seconds) until the rat removes both forepaws from the bar and returns to a normal posture on the surface. This is the descent latency. d. A cut-off time (e.g., 180 or 300 seconds) should be established. If the rat remains on the bar for the entire cut-off period, record the maximum time.
-
Data Analysis: Compare the mean descent latency between the this compound-treated groups and the vehicle control group using appropriate statistical analysis (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathway of this compound-Induced Extrapyramidal Side Effects
Caption: this compound's antagonism of D2 receptors in the nigrostriatal pathway.
Experimental Workflow for Assessing this compound-Induced EPS
Caption: Workflow for evaluating this compound-induced EPS in rodents.
Logical Relationship for Dose Optimization
Caption: Balancing therapeutic efficacy and side effects for optimal dosing.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The atypical antipsychotic this compound, but not haloperidol, improves phencyclidine-induced cognitive deficits in a reversal learning task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 6. Antipsychotic-like vs cataleptogenic actions in mice of novel antipsychotics having D2 antagonist and 5-HT1A agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Ziprasidone instability in long-term storage solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ziprasidone. Below you will find information on maintaining the stability of this compound in long-term storage solutions, preparing stock solutions, and understanding its degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing a this compound stock solution?
A1: For research purposes, it is recommended to first dissolve this compound hydrochloride hydrate in an organic solvent such as Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO at a concentration of approximately 1.2 mg/mL.[1] For aqueous buffers, it is advised to first create a concentrated stock in DMSO and then dilute it with the aqueous buffer of choice.[1] It is not recommended to store aqueous solutions for more than one day.[1]
Q2: What are the optimal storage conditions for long-term stability of this compound solutions?
A2: For aqueous-based solutions, refrigeration at 5°C (41°F) is the highly recommended storage condition.[2][3][4] When stored under these conditions and protected from light, a this compound solution can maintain at least 90% of its potency for up to six weeks.[2][3] Storage at room temperature, especially when exposed to light, leads to significant degradation in as little as 48 hours.[2] For stock solutions in DMSO, storage at -20°C (-4°F) or -80°C (-112°F) is a common practice for long-term stability, although specific long-term stability data in DMSO is not extensively published. General studies on compound stability in DMSO suggest that degradation is possible over extended periods at room temperature.
Q3: My this compound solution has turned yellow/brown. What does this indicate?
A3: A yellow or brown discoloration in a this compound solution is a visual indicator of significant chemical degradation.[2] This is often observed in solutions stored at room temperature for extended periods.[2] If your solution has changed color, it should not be used for experiments as its purity is compromised.
Q4: I observed precipitation in my this compound solution after diluting it in a buffer. What could be the cause?
A4: Precipitation upon dilution in a buffer is likely due to the low aqueous solubility of this compound, especially at a higher pH. This compound is a weak base and is practically insoluble in phosphate buffer solutions with a pH above 6.8.[5] When a concentrated stock in an organic solvent like DMSO is diluted into a buffer with a pH that does not favor the solubility of this compound, it can cause the compound to precipitate out of the solution. Ensure the final pH of your experimental solution is within a range that maintains this compound's solubility.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced potency or inconsistent experimental results | Chemical degradation of this compound due to improper storage. | Prepare fresh solutions for each experiment or ensure that stored solutions are kept at 5°C and protected from light. Validate the concentration of your solution using a stability-indicating analytical method like HPLC if you suspect degradation. |
| Solution appears cloudy or contains visible particles | Precipitation due to low solubility at the solution's pH or crystallization of the amorphous form. | Check the pH of your buffer; this compound is less soluble at pH > 6.8.[5] Consider using a buffer with a lower pH. If using a stock solution, ensure the final concentration in the aqueous medium does not exceed its solubility limit. |
| Color change to yellow or brown | Significant chemical degradation.[2] | Discard the solution immediately and prepare a fresh batch. Review your storage conditions to prevent future degradation. |
| Difficulty dissolving this compound powder | Low aqueous solubility of this compound hydrochloride. | Use an organic solvent like DMSO to prepare a concentrated stock solution first, then dilute with your aqueous buffer.[1] Gentle warming and sonication can aid in the dissolution in organic solvents. |
Data on this compound Stability in Aqueous Solution
The following table summarizes the stability of a 2.5 mg/mL this compound mesylate oral solution under different storage conditions. The data is adapted from a study by Green and Parish (2010).[2][3]
| Storage Condition | Time | Remaining Potency (%) |
| Refrigerated (5°C), protected from light | 7 days | >90% |
| 14 days | ~89% | |
| 21 days | ~89% | |
| 42 days (6 weeks) | ~91% | |
| Room Temperature (20-22°C), protected from light | 7 days | >90% |
| 14 days | >90% | |
| 21 days | ~88% | |
| 42 days (6 weeks) | ~82% | |
| Room Temperature (20-22°C), exposed to light | 48 hours | <90% |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound hydrochloride (MW: 449.39 g/mol for the HCl salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
-
Procedure:
-
Weigh out the desired amount of this compound hydrochloride powder using an analytical balance. For 1 mL of a 10 mM stock solution, you will need 4.49 mg.
-
Transfer the powder to a sterile microcentrifuge tube or vial.
-
Add the calculated volume of anhydrous DMSO to the tube.
-
Vortex the solution vigorously until the powder is completely dissolved. Gentle warming (to no more than 37°C) or brief sonication can be used to aid dissolution.
-
Once fully dissolved, the stock solution can be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Stability Testing by High-Performance Liquid Chromatography (HPLC)
This protocol is a general guideline based on published methods for this compound stability analysis.[2][6]
-
Instrumentation and Conditions:
-
Procedure:
-
Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Sample Preparation: Dilute your stored this compound solution with the mobile phase to a concentration within the linear range of the assay.
-
Analysis: Inject the standard and sample solutions into the HPLC system.
-
Quantification: Compare the peak area of the this compound peak in your sample chromatogram to the peak area of the standard to determine the concentration of this compound in your sample. The percentage of remaining potency can be calculated by comparing this to the initial concentration of the solution.
-
Visualizations
This compound Degradation and Instability Workflow
Caption: A flowchart for troubleshooting common issues with this compound solutions.
This compound's Primary Mechanism of Action Signaling Pathway
Caption: this compound's interactions with key dopamine and serotonin receptors.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. Stability of this compound Mesylate in an Extemporaneously Compounded Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stability of this compound mesylate in an extemporaneously compounded oral solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The Improvement of the Dissolution Rate of this compound Free Base from Solid Oral Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ddtjournal.net [ddtjournal.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Mitigating the Effects of Food on Ziprasidone Absorption in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals investigating the mitigation of food effects on Ziprasidone absorption in animal models.
Frequently Asked Questions (FAQs)
Q1: What is the "food effect" observed with this compound and why is it a concern?
A1: this compound exhibits a significant "food effect," meaning its oral bioavailability is substantially increased when administered with food. Studies have shown that the absorption of this compound can be more than doubled when taken with a meal containing at least 500 calories. This variability in absorption can lead to inconsistent plasma concentrations, potentially impacting both the efficacy and tolerability of the drug. Mitigating this effect is crucial for developing a more reliable and patient-compliant oral dosage form.
Q2: What is the primary factor in food that enhances this compound absorption?
A2: Research indicates that the caloric content of a meal is the most critical factor in enhancing this compound absorption, not the fat content. A meal of at least 500 calories is recommended to ensure optimal and consistent bioavailability.
Q3: What are the common animal models used to study the food effect on this compound absorption?
A3: The beagle dog is a commonly used preclinical animal model for these studies. This is due to their physiological similarities to humans in terms of gastrointestinal tract and their ability to be trained for oral dosing and blood sampling.
Q4: What are the primary formulation strategies being investigated to mitigate the food effect of this compound?
A4: The main strategies focus on improving the solubility and dissolution rate of this compound in the fasted state. These include the development of:
-
Solid Nanocrystalline Dispersions (SNCD): Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution.
-
This compound-Phospholipid Complexes (ZIP-PLC): These complexes can improve the lipophilicity of the drug, facilitating its absorption.
-
Nanosuspensions: Suspending the drug at a nanoscale can improve its dissolution and absorption characteristics.
-
Inclusion Complexes: Utilizing molecules like cyclodextrins to encapsulate the drug and improve its solubility.
Troubleshooting Guides
Issue 1: High variability in pharmacokinetic (PK) data in the fed group of our beagle dog study.
Possible Cause: Inconsistent food consumption by the animals. Beagle dogs may eat at different paces or not consume the entire meal provided.
Troubleshooting Steps:
-
Standardize the meal: Use a consistent, palatable, high-calorie meal. A 50-g aliquot of the standard FDA high-fat meal is a good starting point.
-
Monitor food intake: Observe the animals to ensure they consume the entire meal within a specified timeframe before dosing.
-
Acclimatize the animals: Allow for an acclimatization period where the dogs are introduced to the specific meal to ensure they will eat it readily during the study.
Issue 2: Our novel formulation does not show a significant improvement in fasted-state absorption compared to the control.
Possible Causes:
-
Inadequate formulation characteristics: The formulation may not have achieved the desired particle size reduction, complexation efficiency, or solubility enhancement.
-
Poor in vivo-in vitro correlation: The in vitro dissolution method may not be predictive of the in vivo environment.
Troubleshooting Steps:
-
Thoroughly characterize the formulation: Use techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Scanning Electron Microscopy (SEM) to confirm the physical form and characteristics of your formulation.
-
Optimize the in vitro dissolution method: Experiment with different dissolution media that mimic the fasted-state gastrointestinal environment.
-
Re-evaluate the formulation strategy: Consider if the chosen approach (e.g., SNCD, ZIP-PLC) is optimal for this compound's physicochemical properties.
Data Presentation
Table 1: Pharmacokinetic Parameters of Different this compound Formulations in Beagle Dogs (Fasted vs. Fed State)
| Formulation | State | Cmax (ng/mL) | AUC (ng·h/mL) |
| Conventional Capsule | Fasted | Low | Low |
| Fed | High | High | |
| Solid Nanocrystalline Dispersion (SNCD) | Fasted | Significantly higher than conventional capsule | Significantly higher than conventional capsule |
| Fed | Similar to conventional capsule | Similar to conventional capsule | |
| This compound-Phospholipid Complex (ZIP-PLC) | Fasted | Enhanced compared to conventional capsule | Enhanced compared to conventional capsule |
| Fed | No significant difference from fasted state | No significant difference from fasted state |
Note: "Low" and "High" are relative terms for comparison. Specific values can be found in the cited literature.
Experimental Protocols
Protocol 1: Preparation of this compound-Phospholipid Complex (ZIP-PLC)
This protocol is based on the solvent-evaporation method.
-
Dissolution: Dissolve this compound and a phospholipid (e.g., soy phosphatidylcholine) in a suitable organic solvent (e.g., a mixture of dichloromethane and methanol).
-
Reflux: Reflux the solution at a controlled temperature (e.g., 60°C) for a specified time (e.g., 2 hours) with constant stirring.
-
Evaporation: Remove the solvent under reduced pressure to obtain a solid ZIP-PLC.
-
Characterization: Characterize the complex using FTIR, SEM, DSC, and PXRD to confirm its formation.
Protocol 2: In-vivo Pharmacokinetic Study in Beagle Dogs
-
Animal Model: Use healthy male beagle dogs.
-
Housing and Acclimatization: House the animals in standard conditions and acclimatize them to the study procedures.
-
Study Design: A crossover design is typically used, where each dog receives both the test and control formulations in different periods, separated by a washout period.
-
Dosing Conditions:
-
Fasted State: Animals are fasted overnight (e.g., 12 hours) with free access to water before drug administration.
-
Fed State: Animals are given a standardized high-calorie meal (e.g., 50g of FDA high-fat meal) a short period (e.g., 30 minutes) before drug administration.
-
-
Drug Administration: Administer the this compound formulation orally (e.g., in a capsule).
-
Blood Sampling: Collect blood samples from a suitable vein (e.g., cephalic vein) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma and store it at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
Visualizations
Caption: Experimental workflow for evaluating the food effect on novel this compound formulations in beagle dogs.
Caption: Logical relationship of the problem, goal, and formulation strategies for mitigating the food effect of this compound.
Refinement of surgical procedures for intracranial Ziprasidone administration
Technical Support Center: Intracranial Ziprasidone Administration
This guide provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the intracranial administration of this compound in a research setting.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an atypical antipsychotic that functions as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors.[1][2][3][4] It also interacts with several other serotonin receptors (5-HT1A, 5-HT1D, 5-HT2C), which may contribute to its therapeutic effects on negative symptoms, mood, and cognition.[1][4][5] Additionally, it moderately inhibits the reuptake of serotonin and norepinephrine.[1][3]
Q2: What is the appropriate vehicle for dissolving this compound for intracranial injection?
A2: The injectable form of this compound (this compound mesylate) is formulated for intramuscular use and is solubilized using sulfobutylether β-cyclodextrin (SBECD) in sterile water.[6][7][8][9] For intracranial research applications, a similar vehicle is recommended. Reconstituting this compound mesylate with sterile water for injection as per the manufacturer's instructions to a concentration of 20 mg/mL is the standard starting point.[6][8][9] Further dilution in a sterile, pH-neutral vehicle like artificial cerebrospinal fluid (aCSF) may be necessary to achieve the desired final concentration for microinfusion.
Q3: How can I verify the correct placement of the intracranial cannula?
A3: Post-mortem histological analysis is the gold standard for verifying cannula placement.[10][11][12][13] After the experiment, the animal should be perfused, and the brain extracted. The brain is then sectioned and stained (e.g., with Cresyl Violet) to visualize the cannula track.[10] Comparing the stained sections to a rodent brain atlas allows for precise confirmation of the injection site.[10][11] Injecting a small amount of dye (e.g., Evans Blue) through the cannula at the end of the experiment can also provide immediate visual confirmation upon brain extraction.[14]
Q4: What are the key considerations for post-operative care in rodents after stereotaxic surgery?
A4: Post-operative care is critical for recovery and data validity. Key considerations include:
-
Analgesia: Administer analgesics like Meloxicam or Buprenorphine before and for several days after surgery.[15]
-
Hydration: Provide a subcutaneous injection of sterile saline to prevent dehydration.[15][16][17]
-
Thermoregulation: Keep the animal on a heating pad until it fully recovers from anesthesia and maintains its body temperature.[15][18]
-
Monitoring: Daily monitoring for signs of pain, distress, infection, or weight loss is essential.[16][17][19]
-
Easy Access to Food/Water: Place food and water on the cage floor or provide softened food to encourage eating and drinking.[17]
Troubleshooting Guide
This guide addresses common issues encountered during stereotaxic surgery for intracranial drug administration.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Perioperative Mortality | Anesthesia overdose; Hypothermia; Dehydration; Excessive pressure from ear bars leading to respiratory issues.[20] | Monitor anesthesia depth closely (e.g., toe-pinch reflex).[16] Use a homeothermic blanket/heating pad to maintain body temperature.[18][20] Administer subcutaneous saline for hydration.[16] Ensure ear bars provide firm but not excessive pressure.[21] |
| Inconsistent Behavioral/Cellular Results | Incorrect cannula placement; Clogged cannula/injection needle; Incorrect drug concentration or volume. | Perform rigorous histological verification for every animal.[10][13] Ensure the obturator (stylet) is properly seated when not infusing.[22] Before surgery, test the infusion pump and needle for correct flow rate and volume. Meticulously prepare the drug solution and verify calculations. |
| Hemorrhage at Drilling Site | Damage to a major blood vessel on the skull surface or dura mater. | Carefully clear the skull surface to visualize sutures and blood vessels. Apply gentle pressure with a sterile cotton swab to control minor bleeding. If a major sinus (e.g., sagittal sinus) is hit, it may be necessary to abort the procedure for that animal. Use a sharp, appropriately sized drill bit to minimize pressure and heat.[21] |
| Post-operative Infection | Non-sterile surgical technique or instruments.[17][22] | Ensure all instruments are properly autoclaved or bead-sterilized between animals.[15][20] Maintain an aseptic surgical field using sterile drapes and gloves.[17][19] Clean the incision site thoroughly with antiseptics like Betadine or Chlorhexidine.[15][19] |
| Implant (Cannula Assembly) Dislodged | Insufficient adhesion of dental cement to the skull and anchor screws. | Ensure the skull is completely dry and clean before applying cement. Use skull screws to provide a secure anchor point for the dental cement.[16][23] Build a well-formed, solid headcap with the cement, ensuring it fully encases the cannula base and screws.[16] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intracranial Infusion
-
Reconstitution: Obtain a single-dose vial of this compound mesylate for injection (typically containing 20 mg of this compound).[7] Aseptically add 1.2 mL of Sterile Water for Injection to the vial.[6][8][9]
-
Dissolution: Shake the vial vigorously until all the lyophilized powder is completely dissolved. The resulting concentration will be 20 mg/mL.[8][9] The solution should be colorless to pale pink.[8]
-
Dilution (If necessary): For microinfusion, a lower concentration may be required. Draw the desired volume of the 20 mg/mL stock solution and dilute it with sterile, filtered artificial cerebrospinal fluid (aCSF) to the final target concentration.
-
Syringe Loading: Carefully load the final this compound solution into a Hamilton syringe or other microinfusion syringe, ensuring no air bubbles are present.[15]
-
Storage: If not for immediate use, the reconstituted solution should be handled according to stability data. Studies on extemporaneously compounded oral solutions suggest refrigeration can maintain stability for several weeks, but for sterile intracranial use, fresh preparation is highly recommended.[24]
Protocol 2: Stereotaxic Cannula Implantation Surgery (Rat Model)
-
Anesthesia and Preparation: Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or a ketamine/xylazine cocktail.[16][18] Confirm deep anesthesia via a toe-pinch reflex test.[17] Apply ophthalmic ointment to the eyes to prevent drying.[17][23] Shave the head and secure the animal in the stereotaxic frame, ensuring the head is level.[16]
-
Aseptic Preparation: Disinfect the scalp with povidone-iodine and 70% ethanol scrubs three times.[15][19]
-
Incision and Skull Exposure: Make a midline sagittal incision on the scalp to expose the skull. Use cotton-tipped applicators to retract the skin and periosteum, fully exposing the bregma and lambda landmarks.
-
Coordinate Targeting: Identify bregma. Using a brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region. Move the stereotaxic arm to the target AP and ML coordinates.
-
Craniotomy: Use a high-speed micro-drill to create a small burr hole through the skull at the marked coordinates.[23] Be careful not to damage the underlying dura mater.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined DV coordinate.
-
Implant Fixation: Secure the cannula to the skull using 2-3 small anchor screws drilled into the skull nearby.[23] Dry the skull thoroughly and apply dental cement to cover the screws and the base of the cannula, forming a secure headcap.[16]
-
Closing and Recovery: Once the cement has hardened, insert a sterile obturator (stylet) into the cannula. Suture or apply wound clips to close the scalp incision.[19][22] Administer post-operative analgesics and saline.[15] Place the animal in a clean, heated cage for recovery and monitor closely.[15][16]
Visualizations
Experimental Workflow
Caption: Workflow for intracranial this compound administration.
Signaling Pathway
Caption: Simplified signaling pathways antagonized by this compound.
References
- 1. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. This compound (CP-88,059): a new antipsychotic with combined dopamine and serotonin receptor antagonist activity [pubmed.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. Pharmacotherapy Update - this compound Mesylate Injection [clevelandclinicmeded.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. drugs.com [drugs.com]
- 9. DailyMed - this compound MESYLATE injection, powder, lyophilized, for solution [dailymed.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 14. Intracranial Cannula Implantation for Serial Locoregional Chimeric Antigen Receptor (CAR) T Cell Infusions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mouse brain stereotaxic injections [bio-protocol.org]
- 16. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Rodent Stereotaxic Surgery and Animal Welfare Outcome Improvements for Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mouse Stereotaxic Surgeries for Intracranial Viral Injection [protocols.io]
- 19. Stereotaxic Surgery for Excitotoxic Lesion of Specific Brain Areas in the Adult Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 20. reddit.com [reddit.com]
- 21. researchgate.net [researchgate.net]
- 22. Improving Stereotaxic Neurosurgery Techniques and Procedures Greatly Reduces the Number of Rats Used per Experimental Group—A Practice Report [mdpi.com]
- 23. rwdstco.com [rwdstco.com]
- 24. Stability of this compound Mesylate in an Extemporaneously Compounded Oral Solution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Ziprasidone-Induced QTc Prolongation in Animal Cardiac Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing ziprasidone-induced QTc prolongation in animal cardiac models.
Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, providing step-by-step guidance to resolve them.
1. Issue: High Variability in Baseline QTc Intervals Across Animals of the Same Species
-
Question: We are observing significant variability in the baseline QTc intervals of our rodents, making it difficult to assess the true effect of this compound. What could be the cause and how can we mitigate this?
-
Answer: High baseline QTc variability is a common challenge and can be attributed to several factors:
-
Stress: Handling and restraint can induce a "fight or flight" response, leading to sympathetic nervous system activation and fluctuations in heart rate and QTc intervals.[1][2][3][4]
-
Mitigation:
-
Acclimatization: Allow animals to acclimate to the laboratory environment and handling procedures for a sufficient period before starting the experiment.
-
Low-Stress Handling: Implement low-stress handling techniques. For conscious recordings, ensure the environment is calm and quiet.[1]
-
Acclimatization to Restrainers: If using restrainers for non-invasive ECG, acclimatize the animals to the restrainers for increasing durations over several days.
-
-
-
Anesthesia: Different anesthetic agents have varying effects on the cardiovascular system.[5][6][7] Some can suppress heart rate and alter cardiac ion channel function, impacting the QTc interval.[5][8]
-
Mitigation:
-
Consistent Protocol: Use a consistent anesthetic protocol (agent, dose, and route of administration) for all animals in a study group.
-
Choice of Anesthetic: Inhalant anesthetics like isoflurane are often preferred as they have a lesser effect on heart rate compared to some injectable combinations.[6] However, all volatile anesthetics have the potential to increase the QTc interval.[5]
-
Temperature Maintenance: Anesthesia can lead to a drop in body temperature, which can affect heart rate and ECG parameters. It is crucial to monitor and maintain the animal's body temperature using a heating pad.[9]
-
-
-
Electrolyte Imbalances: Variations in serum potassium, calcium, and magnesium levels can significantly alter the QTc interval.[10][11][12][13]
-
Mitigation:
-
Standardized Diet: Ensure all animals are on a standardized diet with consistent electrolyte content.
-
Baseline Blood Work: Consider performing baseline blood work to screen for and exclude animals with pre-existing electrolyte abnormalities.
-
-
-
2. Issue: Inconsistent or "Noisy" ECG Recordings
-
Question: Our ECG tracings are showing a lot of artifacts, making it difficult to accurately measure the QT interval. How can we improve the quality of our recordings?
-
Answer: ECG artifacts can be frustrating, but there are several steps you can take to improve signal quality:
-
Poor Electrode Contact: This is a primary cause of noisy recordings.
-
Troubleshooting Steps:
-
Skin Preparation: For non-invasive clip or patch electrodes, ensure the skin is clean and, if necessary, carefully clip the fur to improve contact. Use an appropriate amount of electrode gel or paste.
-
Secure Placement: Ensure electrodes are securely attached. For telemetry, ensure the implant is correctly positioned and has had adequate time for post-surgical recovery.
-
Cable Management: For external systems, keep cables together and secure them to minimize movement artifacts.[14][15]
-
-
-
Muscle Tremors and Movement: Shivering or movement from the animal can introduce significant noise.[14][16]
-
Troubleshooting Steps:
-
Maintain Body Temperature: As mentioned, maintaining body temperature in anesthetized animals can reduce shivering.
-
Acclimatization: For conscious animals, proper acclimatization can reduce stress-related movement.
-
Electrode Placement: Place electrodes over bony prominences where possible to minimize muscle interference.[14]
-
-
-
Electrical Interference: Other electrical equipment in the laboratory can interfere with the ECG signal.[14]
-
Troubleshooting Steps:
-
Grounding: Ensure all equipment is properly grounded.
-
Isolation: Keep the ECG recording setup away from other electrical devices.
-
Check for Mains Hum: A 50 or 60 Hz hum is indicative of electrical interference. Using fresh, high-quality electrodes and short cables can help mitigate this.[15]
-
-
-
3. Issue: Unexpectedly High or Low Response to this compound
-
Question: We are seeing a much larger (or smaller) QTc prolongation than expected with this compound. What could be the reason for this discrepancy?
-
Answer: Several factors can influence the magnitude of this compound's effect on the QTc interval:
-
Dose and Route of Administration: this compound's effect on the QTc interval is dose-dependent.[17] The route of administration (e.g., oral vs. intramuscular) will also affect the pharmacokinetics and, consequently, the peak effect.[18][19][20]
-
Actionable Advice:
-
Dose Verification: Double-check your dose calculations and preparation.
-
Pharmacokinetic Profiling: If possible, correlate your ECG findings with plasma concentrations of this compound to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
-
-
-
Animal Species and Strain: Different species and even strains within a species can have varying sensitivities to drugs that affect cardiac ion channels.[21]
-
Actionable Advice:
-
Literature Review: Thoroughly review the literature for studies using this compound in your specific animal model to establish expected effect sizes.
-
Pilot Studies: Conduct pilot studies with a range of doses to determine the optimal dose for your model.
-
-
-
Concomitant Medications: If other medications are being administered, they could potentiate or antagonize the effects of this compound on the QTc interval.
-
Actionable Advice:
-
Review Co-administered Drugs: Carefully review the pharmacological properties of any other substances the animals are receiving.
-
-
-
Frequently Asked Questions (FAQs)
1. QTc Correction Formulas
-
Question: Which QTc correction formula should I use for my animal model?
-
Answer: The choice of QTc correction formula is critical and can vary by species and experimental conditions (conscious vs. anesthetized).[21][22][23] Using an inappropriate formula can lead to misleading results.[21][24][25]
Animal Model Anesthesia Status Recommended Formula(e) Dog (Beagle) Conscious Van de Water's[21][23][26] Monkey (Cynomolgus) Conscious Bazett's[21][23] Guinea Pig Conscious Bazett's, Sarma[27] Guinea Pig Anesthetized Bazett's[9] Rat Anesthetized Hodges, Normalized Bazett's[27][28] Mouse Conscious Mitchell's[24][29] Note: It is highly recommended to validate the chosen correction formula for your specific experimental conditions by assessing the correlation between the corrected QT interval and the RR interval. An ideal correction should result in no significant correlation.
2. Anesthetized vs. Conscious Models
-
Question: What are the pros and cons of using anesthetized versus conscious animals for QTc studies?
-
Answer: The choice between anesthetized and conscious models involves a trade-off between signal quality and physiological relevance.
Model Pros Cons Anesthetized - High-quality, artifact-free ECGs due to lack of movement.[6] - Easier to handle and instrument. - Anesthetics can directly affect cardiovascular parameters, including heart rate and QTc interval.[5][6][7][30] - Does not reflect the natural diurnal variation in cardiovascular parameters. Conscious - More physiologically relevant data, capturing the influence of the autonomic nervous system.[6] - Allows for long-term monitoring and assessment of chronic drug effects. - Prone to movement and stress-induced artifacts, which can complicate data analysis.[1][3] - Requires more sophisticated recording techniques (e.g., telemetry, jacketed systems).
3. Mitigation Strategies for QTc Prolongation
-
Question: If we observe significant this compound-induced QTc prolongation, are there any experimental interventions we can use to mitigate this effect?
-
Answer: Yes, in some experimental contexts, it may be relevant to investigate potential mitigation strategies. One such strategy is the administration of magnesium sulfate.
-
Magnesium Sulfate: Intravenous magnesium sulfate has been shown to suppress torsades de pointes (a potential consequence of severe QTc prolongation) without necessarily shortening the QTc interval itself.[31] It is thought to work by reducing early after-depolarizations in cardiac myocytes.[32]
-
Experimental Protocol (Rabbit Model): A bolus of 60 mg/kg intravenous magnesium sulfate followed by a continuous infusion of 0.6 mg/kg/minute has been used experimentally in rabbits.[31][32] Safe dosage in rabbits has been studied, with a QTc interval safety limit corresponding to an infusion of 3.6 mmol of Mg+2/kg.[33] In clinical settings, a standard dose is a 2g intravenous bolus.[34]
-
-
4. In Vitro hERG Assay
-
Question: We want to assess the direct effect of this compound on the hERG channel. What are the key considerations for an in vitro hERG assay?
-
Answer: The in vitro hERG assay is a critical component of cardiac safety assessment, providing a direct measure of a drug's potential to block the rapid delayed rectifier potassium current (I_Kr_).[35]
-
Experimental Setup: The assay typically uses mammalian cell lines (e.g., HEK-293 or CHO) stably expressing the hERG channel.[35][36] Patch-clamp electrophysiology is used to measure the hERG current in the presence of varying concentrations of the test compound.[37][38]
-
Key Parameters:
-
IC50: The concentration of the drug that causes 50% inhibition of the hERG current. For this compound, the IC50 has been reported to be around 120 nM in HEK-293 cells.[36]
-
Voltage Protocol: The specific voltage protocol used can influence the measured potency of the drug. The Comprehensive in vitro Proarrhythmia Assay (CiPA) initiative has proposed standardized voltage protocols.[37][38][39]
-
Temperature: The temperature at which the experiment is conducted can also affect the results.
-
-
Experimental Protocols and Visualizations
Detailed Methodology: ECG Recording in Anesthetized Guinea Pigs
-
Animal Preparation:
-
Electrode Placement:
-
ECG Recording:
-
Connect the electrodes to a bio-amplifier and ECG recording system.
-
Record a stable baseline ECG for a sufficient period (e.g., 15-30 minutes) before drug administration.
-
Administer this compound or vehicle via the desired route.
-
Continuously record the ECG for the duration of the experiment.
-
-
Data Analysis:
-
Analyze the ECG tracings to determine the heart rate (from the RR interval), PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using an appropriate formula for anesthetized guinea pigs (e.g., Bazett's).[9]
-
Signaling Pathway: this compound-Induced QTc Prolongation
Caption: this compound blocks the hERG potassium channel, impairing cardiac repolarization and prolonging the QTc interval.
Experimental Workflow: Assessing this compound's Effect on QTc
Caption: Workflow for evaluating this compound-induced QTc prolongation in animal models.
Troubleshooting Logic: High Baseline QTc Variability
Caption: Decision-making process for troubleshooting high baseline QTc variability.
References
- 1. A Practical Guide to Low-Stress ECG Recordings with CardioBird - CardioBird [cardiobird.com]
- 2. ispub.com [ispub.com]
- 3. researchgate.net [researchgate.net]
- 4. Emotional Stress and Cardiovascular Complications in Animal Models: A Review of the Influence of Stress Type - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peri-anesthesia Implications and Considerations for Drug-Induced QT Interval Prolongation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What to consider for ECG in mice—with special emphasis on telemetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of anaesthesia on the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Anesthesia induction regimens may affect QT interval in cardiac surgery patients: A randomized-controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anesthetized Guinea Pig as a Model for Drug Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Starcare Animals [starcareanimals.com]
- 11. Electrolyte and Electrocardiogram Changes in Dehydrated Male Bovine Calves [arccjournals.com]
- 12. Effect of serum electrolytes within normal ranges on QTc prolongation: a cross-sectional study in a Chinese rural general population - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Patterns Associated with Electrolyte Imbalances, Drug Toxicities and Physical and Chemical Agents | Veterian Key [veteriankey.com]
- 14. articles.burtonsveterinary.com [articles.burtonsveterinary.com]
- 15. google.com [google.com]
- 16. Clinical Approach to Arrhythmias - VIN [vin.com]
- 17. This compound and the corrected QT interval: a comprehensive summary of clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. reference.medscape.com [reference.medscape.com]
- 20. accessdata.fda.gov [accessdata.fda.gov]
- 21. Different species require different correction factors for the QT interval - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Incorrectly corrected? QT interval analysis in rats and mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. (PDF) Incorrectly corrected? QT interval analysis in rats and mice (2022) | Wesam Mulla | 12 Citations [scispace.com]
- 26. Identification of appropriate QTc formula in beagle dogs for nonclinical safety assessment: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 27. researchgate.net [researchgate.net]
- 28. researchgate.net [researchgate.net]
- 29. journals.physiology.org [journals.physiology.org]
- 30. researchgate.net [researchgate.net]
- 31. Prophylactic magnesium to decrease the arrhythmogenic potential of class III antiarrhythmic agents in a rabbit model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Electrocardiographic changes after intravenous administration of magnesium in rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 34. droracle.ai [droracle.ai]
- 35. sigmaaldrich.com [sigmaaldrich.com]
- 36. Block of hERG channel by this compound: biophysical properties and molecular determinants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. A systematic strategy for estimating hERG block potency and its implications in a new cardiac safety paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 38. fda.gov [fda.gov]
- 39. eprints.victorchang.edu.au [eprints.victorchang.edu.au]
- 40. scielo.br [scielo.br]
Technical Support Center: Improving the Translational Validity of Preclinical Ziprasidone Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing preclinical studies with Ziprasidone. The goal is to enhance the translational validity of these experiments, ensuring that preclinical findings are more predictive of clinical outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of action for this compound that are relevant to its antipsychotic effects?
A1: this compound's antipsychotic efficacy is primarily attributed to its unique combination of potent antagonism at dopamine type 2 (D2) and serotonin type 2A (5-HT2A) receptors.[1][2] It also demonstrates agonist activity at the 5-HT1A receptor and inhibits the synaptic reuptake of serotonin and norepinephrine, which may contribute to its effects on negative and affective symptoms of schizophrenia.[2][3]
Q2: Why is the route of administration a critical consideration in preclinical this compound studies?
A2: The route of administration significantly impacts the pharmacokinetic profile of this compound. Intramuscular (IM) administration leads to rapid absorption, with peak plasma concentrations reached in under 60 minutes and nearly 100% bioavailability.[4] In contrast, oral (PO) administration results in slower absorption, with peak plasma concentrations in 6 to 8 hours, and a lower bioavailability of approximately 60% when administered with food.[5][6] This difference is crucial when modeling acute versus chronic effects of the drug.
Q3: How does food intake affect the bioavailability of oral this compound, and what are the implications for preclinical studies?
A3: Food significantly increases the oral bioavailability of this compound, in some cases doubling it.[7][8] This "food effect" is primarily related to the caloric content of the meal, with meals of at least 500 calories maximizing absorption, irrespective of fat content.[8][9] For translational validity, it is crucial to consistently administer oral this compound with food in preclinical models to mimic clinical usage and ensure reliable, dose-dependent exposure.[7][8][9] Failure to do so can lead to underestimation of the drug's potency and variable results.
Q4: What are the key considerations when selecting an animal model for preclinical this compound research?
A4: The choice of animal model is critical for the translational relevance of the study. Models can be categorized as pharmacological (e.g., drug-induced hyperlocomotion), genetic, or neurodevelopmental.[10] It is important to select a model that recapitulates the specific symptoms of schizophrenia being targeted (positive, negative, or cognitive). For instance, prepulse inhibition (PPI) deficits are a common translational measure of sensorimotor gating deficits observed in schizophrenia.[11][12][13]
Q5: What are some common drug-drug interactions to be aware of when conducting preclinical studies with this compound?
A5: this compound is primarily metabolized by aldehyde oxidase and to a lesser extent by CYP3A4.[14] Co-administration with CYP3A4 inducers (e.g., carbamazepine) can decrease this compound plasma levels, while CYP3A4 inhibitors (e.g., ketoconazole) can increase them.[15] Additionally, caution should be exercised when co-administering other centrally acting drugs that may cause sedation or drugs known to prolong the QTc interval.[15][16][17]
Troubleshooting Guide
Issue 1: Inconsistent or lower-than-expected efficacy of orally administered this compound.
-
Question: We are observing high variability and low efficacy in our behavioral assays after oral administration of this compound. What could be the cause?
-
Answer: The most likely culprit is the "food effect." The oral bioavailability of this compound can be reduced by up to 50% when administered in a fasted state.[14] Ensure that the drug is consistently administered with a meal containing at least 500 calories to achieve optimal and reproducible absorption.[9] Inconsistent food intake across animals or experimental sessions will lead to significant variability in plasma concentrations and, consequently, behavioral effects.
Issue 2: Unexpected sedative effects at presumed therapeutic doses.
-
Question: Our animals are showing significant sedation, which is interfering with behavioral testing. We thought our dose was in the therapeutic range. What should we check?
-
Answer: Several factors could be at play. Firstly, this compound's antagonism of histamine H1 receptors can cause somnolence.[1][18] It's possible the dose is too high for the specific animal strain or model. Review the literature for dose-response curves in your chosen model. Secondly, consider potential drug-drug interactions if other compounds are being administered.[16] Lastly, ensure that the dosing vehicle is not contributing to the sedative effects.
Issue 3: Difficulty in translating effective preclinical doses to clinically relevant doses.
-
Question: We have identified an effective dose range in our rodent model, but we are unsure how this translates to human doses. How can we improve the translational relevance of our dosing strategy?
-
Answer: A key strategy is to use in vivo dopamine D2 receptor occupancy as a cross-species biomarker.[19] In humans, antipsychotic efficacy is typically associated with 60-80% D2 receptor occupancy.[20][21] By determining the dose of this compound required to achieve this level of occupancy in your animal model (e.g., via PET imaging or ex vivo binding studies), you can establish a more clinically relevant dose range for your preclinical experiments.[22][23]
Issue 4: this compound is not reversing cognitive deficits in our animal model.
-
Question: We are using a model of cognitive impairment in schizophrenia, but this compound is not showing efficacy. Does this align with its known properties?
-
Answer: This is a complex issue. While this compound's 5-HT1A agonism and norepinephrine reuptake inhibition are thought to potentially improve cognitive and negative symptoms, clinical and preclinical findings have been mixed.[2] It's possible that the specific cognitive domain being tested is not responsive to this compound's mechanism of action. Consider using a battery of cognitive tests that assess different domains (e.g., working memory, executive function, attention). Also, ensure that the timing of drug administration and testing is optimal for detecting pro-cognitive effects.
Data Presentation
Table 1: this compound Receptor Binding Affinities (Ki, nM)
| Receptor | Ki (nM) |
| Serotonin 5-HT2A | 0.4[18] |
| Serotonin 5-HT2C | 1.3[18] |
| Serotonin 5-HT1A | 3.4[18] |
| Serotonin 5-HT1D | 2[18] |
| Dopamine D2 | 4.8[18] |
| Dopamine D3 | 7.2[18] |
| α1-Adrenergic | 10[18] |
| Histamine H1 | 47[18] |
| Muscarinic M1 | >1000[18] |
Table 2: Pharmacokinetic Parameters of this compound
| Parameter | Oral Administration (with food) | Intramuscular Administration |
| Bioavailability | ~60%[5][6] | 100%[4][14] |
| Time to Peak Plasma Concentration (Tmax) | 6-8 hours[5][6] | ≤ 60 minutes[4] |
| Elimination Half-life | ~7 hours[5][6] | 2-5 hours[4] |
| Protein Binding | >99%[6] | >99%[6] |
| Primary Metabolism | Hepatic (Aldehyde oxidase, CYP3A4 - minor)[1][14] | Hepatic[4] |
Experimental Protocols
1. Conditioned Avoidance Response (CAR) Test
This test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.[10]
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) source is present.
-
Training Phase:
-
Place the animal in one compartment of the shuttle box.
-
Present the CS (e.g., a tone or light) for a fixed duration (e.g., 10 seconds).
-
If the animal moves to the other compartment during the CS presentation, the CS is terminated, and this is recorded as an avoidance response.[24]
-
If the animal does not move during the CS, an unconditioned stimulus (US; e.g., a 0.5-0.8 mA footshock) is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the animal escapes to the other compartment.[24]
-
Repeat for a set number of trials (e.g., 30-50 trials) per session for several days until a stable baseline of avoidance responding is achieved (e.g., >80% avoidance).[25][26]
-
-
Testing Phase:
-
Administer this compound or vehicle at the desired dose and time before the test session.
-
Conduct the test session as in the training phase.
-
Record the number of avoidance responses, escape responses, and escape failures.
-
-
Data Analysis: A selective antipsychotic effect is indicated by a significant decrease in avoidance responses without a significant increase in escape failures.
2. Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, which is deficient in schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).[11][12]
-
Apparatus: A startle chamber equipped with a load cell platform to measure the animal's startle response, a speaker to deliver acoustic stimuli, and a ventilation fan to provide background noise.[13][27]
-
Procedure:
-
Allow the animal to acclimate to the testing room for at least 30 minutes.[13][28]
-
Place the animal in the startle chamber and allow for a 5-minute acclimation period with background noise (e.g., 70 dB).[27]
-
The test session consists of a pseudo-random presentation of different trial types with a variable inter-trial interval (e.g., 10-20 seconds).[27]
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB white noise for 40 ms) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (e.g., 74, 78, or 82 dB white noise for 20 ms) precedes the pulse by a short interval (e.g., 100 ms).[27]
-
No-stimulus trials: Only background noise is presented to measure baseline movement.
-
-
Administer this compound or vehicle prior to the test session according to the experimental design.
-
-
Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as a percentage: %PPI = 100 * [(startle response on pulse-alone trials) - (startle response on prepulse-pulse trials)] / (startle response on pulse-alone trials).[13][27]
Mandatory Visualizations
Caption: A generalized workflow for preclinical this compound experiments.
Caption: this compound's antagonistic effects on D2 and 5-HT2A receptors.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The psychopharmacology of this compound: receptor-binding properties and real-world psychiatric practice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound: a novel antipsychotic agent with a unique human receptor binding profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and therapeutics of acute intramuscular this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 7. The effect of food on the absorption of oral this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The impact of calories and fat content of meals on oral this compound absorption: a randomized, open-label, crossover trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 11. Testing Prepulse Inhibition of Acoustic Startle in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. med-associates.com [med-associates.com]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. pharmacytimes.com [pharmacytimes.com]
- 16. GoodRx - Error [blocked.goodrx.com]
- 17. drugs.com [drugs.com]
- 18. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 19. Redirecting [linkinghub.elsevier.com]
- 20. Evidence review and clinical guidance for the use of this compound in Canada - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antipsychotic dose, dopamine D2 receptor occupancy and extrapyramidal side-effects: a systematic review and dose-response meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 22. download.uni-mainz.de [download.uni-mainz.de]
- 23. psychiatryonline.org [psychiatryonline.org]
- 24. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Effects of repeated quetiapine treatment on conditioned avoidance responding in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Active Avoidance protocol 01282020 [protocols.io]
- 27. MPD: JaxCC1: project protocol [phenome-prod.jax.org]
- 28. mmpc.org [mmpc.org]
Technical Support Center: Strategies to Reduce Ziprasidone Degradation by Liver Enzymes In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the in vivo degradation of Ziprasidone by liver enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways for this compound in the liver?
This compound is extensively metabolized in the liver, with less than 5% of the drug excreted unchanged[1][2][3][4][5]. The metabolism of this compound is primarily carried out by two main enzyme systems[1][2][3][4][5]:
-
Aldehyde Oxidase: This cytosolic enzyme is responsible for the major metabolic pathway, accounting for approximately two-thirds of this compound's clearance[1][3][6]. It catalyzes the reductive metabolism of this compound[1][2][3][4][5].
-
Cytochrome P450 3A4 (CYP3A4): This enzyme is the primary contributor to the oxidative metabolism of this compound, accounting for about one-third of its metabolic clearance[1][3][7][8][9]. CYP1A2 may also contribute to a lesser extent[7].
Q2: Are there strategies to inhibit the aldehyde oxidase-mediated metabolism of this compound?
Currently, there are no known clinically relevant inhibitors or inducers of aldehyde oxidase that can be used to reduce this compound degradation[1][2][6][7]. In vitro studies have shown that most known inhibitors of aldehyde oxidase-catalyzed oxidation reactions do not significantly inhibit the reductive metabolism of this compound[10].
Q3: How can the CYP3A4-mediated metabolism of this compound be reduced?
The metabolism of this compound through the CYP3A4 pathway can be inhibited by co-administering known CYP3A4 inhibitors.
-
Potent CYP3A4 Inhibitors: Co-administration of potent CYP3A4 inhibitors, such as ketoconazole, has been shown to increase the area under the curve (AUC) and maximum concentration (Cmax) of this compound by approximately 35-40%[6][11].
-
Moderate and Weak CYP3A4 Inhibitors: Other inhibitors of CYP3A4 are expected to have a similar, though potentially less pronounced, effect[6].
Conversely, co-administration with CYP3A4 inducers, like carbamazepine, can decrease the AUC of this compound by about 35%[6].
Q4: Does this compound inhibit the metabolism of other drugs?
In vitro studies indicate that this compound has a low potential to inhibit the major cytochrome P450 enzymes, including CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, at clinically relevant concentrations[6][8]. Therefore, it is unlikely to interfere with the metabolism of co-administered drugs that are substrates for these enzymes[8][12][13].
Q5: Can formulation strategies be used to reduce the impact of liver metabolism on this compound?
Yes, formulation strategies can enhance the bioavailability of this compound, which can help to overcome the effects of first-pass metabolism. The absorption of this compound is known to be significantly increased when taken with food, with bioavailability doubling when consumed with a high-calorie, high-fat meal[7][14]. Advanced formulation approaches that have been explored include:
-
Nanosuspensions: These formulations can increase the dissolution rate and absorption of this compound, particularly in the fasted state[15][16].
-
Inclusion Complexes: Using cyclodextrins to form inclusion complexes can improve the solubility and bioavailability of this compound[15].
-
Semi-ordered Polymer Matrices: Incorporating this compound into polymer matrices can also enhance its absorption[15].
These strategies aim to increase the amount of drug that reaches systemic circulation before being subjected to extensive first-pass metabolism in the liver.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| High inter-individual variability in this compound plasma concentrations in an in vivo study. | Differences in CYP3A4 enzyme activity due to genetic polymorphisms or co-administered drugs. | 1. Genotype study subjects for CYP3A4 polymorphisms. 2. Carefully screen subjects for the use of any concomitant medications that are known CYP3A4 inhibitors or inducers. 3. Consider the impact of food intake, as this compound absorption is significantly affected by meals. Ensure consistent feeding protocols[14]. |
| Lower than expected this compound exposure (AUC) in preclinical animal models. | High first-pass metabolism in the liver. The specific animal model may have different expression levels or activity of aldehyde oxidase and CYP3A4 compared to humans. | 1. Co-administer a known CYP3A4 inhibitor (e.g., ketoconazole) to assess the contribution of this pathway to the low bioavailability[6][11]. 2. Consider using a different animal model with metabolic pathways more similar to humans for this compound. 3. Explore alternative routes of administration that bypass first-pass metabolism, such as parenteral routes, for initial pharmacokinetic studies. |
| Inconsistent results in this compound bioavailability studies. | Variability in food intake among study subjects. The bioavailability of oral this compound can be up to two-fold higher when taken with food[7]. | 1. Standardize the caloric and fat content of meals provided to subjects during the study. It is recommended that this compound be taken with a meal of at least 500 calories[14]. 2. Conduct studies in both fed and fasted states to fully characterize the food effect. |
Quantitative Data Summary
The following table summarizes the pharmacokinetic parameters of this compound when co-administered with a potent CYP3A4 inhibitor (ketoconazole) and a CYP3A4 inducer (carbamazepine).
| Co-administered Drug | Effect on this compound Pharmacokinetics | Reference |
| Ketoconazole (400 mg QD) | Increase in AUC by ~35-40% Increase in Cmax by ~35-40% | [6] |
| Carbamazepine (200 mg BID) | Decrease in AUC by ~35% | [6] |
Experimental Protocols
Protocol 1: In Vitro Assessment of CYP3A4-Mediated Metabolism of this compound
This protocol outlines a general procedure to determine the kinetics of this compound metabolism by CYP3A4 using human liver microsomes.
-
Materials:
-
[14C]-labeled this compound
-
Human liver microsomes
-
NADPH regenerating system
-
CYP3A4-specific inhibitor (e.g., ketoconazole)
-
LC-MS/MS for metabolite analysis
-
-
Procedure:
-
Prepare incubation mixtures containing human liver microsomes, [14C]-Ziprasidone at various concentrations (e.g., 10-200 µM), and the NADPH regenerating system in a suitable buffer.
-
To confirm the role of CYP3A4, run parallel incubations with the inclusion of a CYP3A4-specific inhibitor.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C for a specified time (e.g., 5 minutes).
-
Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the formation of this compound metabolites (e.g., this compound sulphoxide) using LC-MS/MS[8].
-
Determine the kinetic parameters (Km and Vmax) by fitting the data to the Michaelis-Menten equation using non-linear regression analysis[8].
-
Protocol 2: In Vivo Evaluation of a Novel this compound Formulation to Overcome Food Effect
This protocol describes a crossover study design in healthy volunteers to assess the bioavailability of a new this compound formulation compared to the commercial product in fed and fasted states.
-
Study Design: Open-label, randomized, crossover study.
-
Subjects: Healthy human volunteers.
-
Treatments:
-
Treatment A: Test formulation of this compound (e.g., nanosuspension) administered after an overnight fast.
-
Treatment B: Test formulation of this compound administered after a standardized high-fat meal.
-
Treatment C: Commercial this compound capsule administered after an overnight fast.
-
Treatment D: Commercial this compound capsule administered after a standardized high-fat meal.
-
-
Procedure:
-
Subjects are randomized to a treatment sequence.
-
A single oral dose of this compound is administered in each study period, with a washout period between doses.
-
Serial blood samples are collected at predefined time points post-dose (e.g., 0, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours).
-
Plasma concentrations of this compound are determined using a validated analytical method (e.g., LC-MS/MS).
-
Pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) are calculated for each treatment.
-
-
Data Analysis: Statistical comparison of pharmacokinetic parameters between the test and commercial formulations in both fed and fasted states to evaluate the food effect and relative bioavailability[15].
Visualizations
Caption: Major metabolic pathways of this compound in the liver.
Caption: Workflow for an in vivo pharmacokinetic study of this compound.
References
- 1. This compound metabolism, aldehyde oxidase, and clinical implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ClinPGx [clinpgx.org]
- 3. researchgate.net [researchgate.net]
- 4. scite.ai [scite.ai]
- 5. scilit.com [scilit.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 8. Identification of the major human liver cytochrome P450 isoform(s) responsible for the formation of the primary metabolites of this compound and prediction of possible drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interactions between the cytochrome P450 system and the second-generation antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Drugs that inhibit oxidation reactions catalyzed by aldehyde oxidase do not inhibit the reductive metabolism of this compound to its major metabolite, S-methyldihydrothis compound: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. This compound and the activity of cytochrome P450 2D6 in healthy extensive metabolizers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound and the activity of cytochrome P450 2D6 in healthy extensive metabolizers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. How sequential studies inform drug development: evaluating the effect of food intake on optimal bioavailability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Improved this compound formulations with enhanced bioavailability in the fasted state and a reduced food effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Efficacy of Ziprasidone Versus Olanzapine on Cognitive Function: A Guide for Researchers
This guide provides a detailed comparison of the cognitive efficacy of two atypical antipsychotic drugs, Ziprasidone and Olanzapine, primarily in the context of schizophrenia treatment. The information is intended for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, methodologies, and proposed mechanisms of action.
Executive Summary
Both this compound and Olanzapine are second-generation antipsychotics known to have beneficial effects on cognitive function in patients with schizophrenia, a domain often more debilitating than the positive symptoms of the disorder.[1][2] While both drugs show improvements over older, conventional antipsychotics, their specific profiles of cognitive enhancement differ.[3] Evidence suggests that this compound may offer advantages in certain cognitive domains, such as executive function and verbal learning, while Olanzapine also demonstrates significant cognitive improvements, particularly in verbal memory and attention.[3][4] The choice between these agents may depend on the specific cognitive deficits of the patient and tolerability profiles.
Quantitative Data Comparison
The following table summarizes the quantitative data from a key comparative study on the effects of this compound and Olanzapine on cognitive function over a six-month period.
| Cognitive Domain | Neuropsychological Test | This compound Improvement | Olanzapine Improvement | Reference |
| Processing Speed | Trail-Making Test Part A | -32.64 | -10.17 | [4] |
| Verbal Learning & Memory | Rey Auditory Verbal Learning Test–Sum 1-5 | 11.67 | 7.77 | [4] |
| Delayed Recall | Rey Auditory Verbal Learning Test–Delayed Recall | 3.58 | 2.15 | [4] |
| Executive Function | Wisconsin Card Sorting Test (perseverative scores) | -9.09 | -3.68 | [4] |
| Verbal Fluency | Letter Fluency | 4.06 | 3.53 | [4] |
| Executive Function/Set-Shifting | Trail-Making Test Part B | -42.67 | -49.48 | [4] |
| Verbal Fluency | Category Fluency | 0.58 | 4.32 | [4] |
| Attention/Vigilance | Continuous Performance Test | 0.33 | 0.40 | [4] |
Note: For the Trail-Making Tests and Wisconsin Card Sorting Test, a more negative score indicates greater improvement. For all other tests, a higher positive score indicates greater improvement.
Experimental Protocols
Comparative Study of this compound and Olanzapine (Harvey et al., 2003)[4]
-
Objective: To assess the long-term effects of this compound versus Olanzapine on cognitive function in patients with schizophrenia or schizoaffective disorder.
-
Study Design: A six-month, randomized, double-blind continuation study following an initial six-week trial.
-
Patient Population: 133 patients (62 on this compound, 71 on Olanzapine) with a primary diagnosis of schizophrenia or schizoaffective disorder who had shown a benefit from their initial treatment. The average age was 38 for the this compound group and 36.1 for the Olanzapine group. A majority of patients in both groups were male.
-
Dosing Regimen:
-
This compound: 40, 60, or 80 mg twice daily, with dosing adjusted based on clinical assessment.
-
Olanzapine: 5, 10, or 15 mg once daily, with dosing adjusted based on clinical assessment.
-
-
Cognitive Assessments: A battery of neuropsychological tests was administered at baseline and at the end of the six-month treatment period. The specific tests are listed in the quantitative data table above.
Olanzapine and Cognitive Function Study (Keefe et al.)[3][5]
-
Objective: To evaluate the effect of Olanzapine treatment on selected cognitive functions in patients with schizophrenia over a six-month period.
-
Study Design: An open-label study with assessments at baseline, 28 days, 60 days, 3 months, and 6 months.
-
Patient Population: Twenty patients with a diagnosis of schizophrenia according to ICD-10 criteria.
-
Dosing Regimen: Olanzapine was initiated, and the dose was adjusted based on clinical response.
-
Cognitive Assessments: The study utilized the computer-based Vienna Test System (VTS), including the Signal, COGNITRON, and RT tests to measure cognitive functions such as attention and reaction time.
Signaling Pathways and Mechanisms of Action
The cognitive benefits of atypical antipsychotics are thought to be mediated by their complex interactions with various neurotransmitter systems, primarily the dopaminergic and serotonergic pathways.[5][6]
This compound's Proposed Mechanism of Action on Cognition
This compound is a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors.[5][7] Its high affinity for the 5-HT2A receptor relative to the D2 receptor is a key feature of atypical antipsychotics and is thought to contribute to improved cognitive function and a lower risk of extrapyramidal side effects.[8] Additionally, this compound is an agonist at the 5-HT1A receptor and an antagonist at the 5-HT2C receptor, which may further contribute to its cognitive-enhancing and antidepressant effects.[5][9] It also moderately inhibits the reuptake of norepinephrine and serotonin.[5] The minimal anticholinergic activity of this compound is also believed to be beneficial for cognitive performance.[10]
Olanzapine's Proposed Mechanism of Action on Cognition
Similar to this compound, Olanzapine is an antagonist at D2 and 5-HT2A receptors.[6][11] This dual antagonism is believed to be central to its antipsychotic efficacy and cognitive benefits.[6] Olanzapine also has a broad receptor binding profile, acting as an antagonist at dopamine D1-D4, serotonin 5-HT2C, 5-HT3, and 5-HT6, histamine H1, muscarinic M1-M5, and adrenergic α1 receptors.[6] Its antagonism at 5-HT2C receptors may contribute to mood stabilization.[6] While its anticholinergic properties (muscarinic receptor blockade) could potentially impair cognition, studies have shown that Olanzapine can still improve cognitive domains like verbal memory.[3][12]
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a clinical trial comparing the cognitive effects of this compound and Olanzapine.
References
- 1. This compound and cognition: the evolving story - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cognitive Effects of Olanzapine Treatment in Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medscape.com [medscape.com]
- 5. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 6. What is the mechanism of Olanzapine? [synapse.patsnap.com]
- 7. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Olanzapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Cognitive effects of olanzapine treatment in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of Ziprasidone and risperidone in preclinical models
In the landscape of atypical antipsychotics, ziprasidone and risperidone represent two distinct pharmacological profiles, a difference that underpins their varying efficacy and side-effect profiles observed in clinical practice. A meticulous examination of their preclinical data provides researchers, scientists, and drug development professionals with a foundational understanding of their mechanisms of action and potential therapeutic applications. This guide offers an objective comparison of this compound and risperidone in preclinical models, supported by experimental data and detailed methodologies.
Pharmacological Profile: A Tale of Two Receptor Affinities
The fundamental difference between this compound and risperidone lies in their receptor binding affinities. Both drugs exhibit potent antagonism at dopamine D2 and serotonin 5-HT2A receptors, the primary targets for their antipsychotic action. However, the ratio of their affinities for these receptors, along with their interactions with a host of other neurotransmitter receptors, distinguishes their preclinical profiles.
This compound is characterized by a high affinity for the 5-HT2A receptor relative to the D2 receptor.[1] This high 5-HT2A/D2 binding affinity ratio is a hallmark of many atypical antipsychotics and is thought to contribute to a lower propensity for extrapyramidal symptoms (EPS).[2] Furthermore, this compound demonstrates significant affinity for several other serotonin receptors, including 5-HT2C, 5-HT1A (as an agonist), and 5-HT1D, as well as moderate affinity for the norepinephrine and serotonin transporters.[1]
Risperidone, while also a potent antagonist of both D2 and 5-HT2A receptors, exhibits a more balanced affinity profile for these two key receptors compared to this compound.[3] It also has a high affinity for α1- and α2-adrenergic receptors and histamine H1 receptors, with a lower affinity for cholinergic muscarinic receptors.[3][4]
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and risperidone for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Risperidone (Ki, nM) |
| Dopamine D2 | 4.6 | 1.4 |
| Serotonin 5-HT2A | 0.4 | 0.16 |
| Serotonin 5-HT1A | 3.4 | 4.2 |
| Serotonin 5-HT2C | 1.3 | 5.0 |
| Serotonin 5-HT1D | 2.0 | 11 |
| Alpha-1 Adrenergic | 10 | 0.8 |
| Histamine H1 | 47 | 20 |
| Muscarinic M1 | >1000 | >1000 |
Note: Data compiled from multiple sources and may vary between studies due to different experimental conditions.
Efficacy in Preclinical Models of Psychosis
Preclinical models of psychosis aim to replicate specific behavioral abnormalities observed in schizophrenia to assess the potential therapeutic efficacy of novel compounds. Key models include the conditioned avoidance response (CAR), prepulse inhibition (PPI) of the acoustic startle response, and amphetamine-induced hyperlocomotion.
Conditioned Avoidance Response (CAR)
The CAR test is a classic screening tool for antipsychotic activity. In this paradigm, an animal learns to avoid an aversive stimulus (e.g., a footshock) by responding to a preceding neutral stimulus (e.g., a light or tone). Antipsychotic drugs selectively suppress this conditioned avoidance behavior without impairing the animal's ability to escape the aversive stimulus.
Prepulse Inhibition (PPI) of Acoustic Startle
PPI is a measure of sensorimotor gating, a neurological process that filters out irrelevant sensory information. Deficits in PPI are observed in schizophrenic patients and can be induced in rodents by dopamine agonists or NMDA receptor antagonists.
Preclinical studies have demonstrated that this compound can effectively attenuate the disruption of PPI induced by the dopamine agonist apomorphine and the NMDA antagonist ketamine.[2] This suggests that this compound's unique receptor binding profile, potentially involving non-D2 receptors, contributes to its efficacy in this model.[2] Risperidone has also been shown to reverse PPI deficits in various preclinical models.[4]
Side-Effect Profile in Preclinical Models
Preclinical models are also crucial for predicting the potential side effects of antipsychotic medications, particularly extrapyramidal symptoms (EPS) and metabolic disturbances.
Extrapyramidal Symptoms (EPS) and Catalepsy
The tendency of an antipsychotic to induce EPS is often assessed in preclinical models by measuring catalepsy, a state of motor rigidity. The bar test is a common method where the time an animal remains in an imposed awkward posture is measured.
Risperidone has been shown to induce catalepsy at high doses, a characteristic shared with many D2 receptor antagonists.[3] The high 5-HT2A/D2 receptor affinity ratio of this compound is theorized to contribute to its lower liability for inducing catalepsy and, by extension, EPS.[2]
Metabolic Effects: Weight Gain and Glucose Dysregulation
A significant concern with many atypical antipsychotics is the risk of metabolic side effects, including weight gain and impaired glucose tolerance.
Preclinical studies in mice have shown that risperidone can exacerbate glucose intolerance and contribute to weight gain.[6][7] The mechanisms underlying these effects are complex and may involve interactions with various receptors and signaling pathways.[8] While direct comparative preclinical data is limited, clinical observations suggest that this compound has a more favorable metabolic profile with a lower propensity for weight gain compared to risperidone.[9][10][11][12]
Experimental Protocols
Conditioned Avoidance Response (CAR)
-
Apparatus: A shuttle box with two compartments separated by a door or opening. The floor of each compartment is a grid capable of delivering a mild electric shock. A light or a tone generator serves as the conditioned stimulus (CS).
-
Procedure: A trial begins with the presentation of the CS. If the animal moves to the other compartment within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance response). If the animal fails to move, the unconditioned stimulus (US), a mild footshock, is delivered through the grid floor. The animal can then escape the shock by moving to the other compartment (escape response). The number of avoidance and escape responses is recorded over a series of trials.
-
Drug Testing: Animals are administered the test compound (this compound or risperidone) or vehicle before the test session. A selective suppression of avoidance responses without a significant effect on escape responses is indicative of antipsychotic-like activity.
Prepulse Inhibition (PPI) of Acoustic Startle
-
Apparatus: A startle chamber equipped with a sensitive platform to detect the animal's startle response and a speaker to deliver acoustic stimuli.
-
Procedure: The animal is placed in the chamber and, after an acclimation period, is presented with a series of trials. Some trials consist of a loud, startling stimulus (pulse) alone, while others present a weaker, non-startling stimulus (prepulse) shortly before the pulse. The startle response is measured in both types of trials.
-
Calculation: PPI is calculated as the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials: (%PPI) = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100.
-
Drug Testing: To test the ability of this compound or risperidone to reverse PPI deficits, animals are first treated with a PPI-disrupting agent (e.g., apomorphine or ketamine) followed by the antipsychotic. An attenuation of the drug-induced PPI deficit indicates potential antipsychotic efficacy.
Catalepsy Bar Test
-
Apparatus: A horizontal bar elevated at a specific height from a flat surface.
-
Procedure: The animal's forepaws are gently placed on the bar, with its hind paws remaining on the surface. The latency to remove both forepaws from the bar is recorded with a stopwatch. A cut-off time (e.g., 180 seconds) is typically used.
-
Drug Testing: Animals are administered the test compound or vehicle, and catalepsy is measured at various time points after administration to determine the onset and duration of the cataleptic effect. Longer latencies to descend from the bar indicate a stronger cataleptic effect.
Visualizing the Mechanisms
To better understand the pharmacological differences and their potential downstream effects, the following diagrams illustrate the receptor binding profiles and a simplified experimental workflow.
Caption: Comparative Receptor Binding Profiles of this compound and Risperidone.
Caption: Experimental Workflow for Preclinical Comparison of Antipsychotics.
References
- 1. researchgate.net [researchgate.net]
- 2. Blockade of drug-induced deficits in prepulse inhibition of acoustic startle by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Survey on the pharmacodynamics of the new antipsychotic risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cpn.or.kr [cpn.or.kr]
- 5. Effects of risperidone on conditioned avoidance responding in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Risperidone Exacerbates Glucose Intolerance, Nonalcoholic Fatty Liver Disease, and Renal Impairment in Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Scientists identify source of weight gain from antipsychotics: Newsroom - UT Southwestern, Dallas, Texas [utsouthwestern.edu]
- 8. scispace.com [scispace.com]
- 9. A comparison of this compound and risperidone in the long-term treatment of schizophrenia: a 44-week, double-blind, continuation study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy and tolerability of this compound versus risperidone in patients with acute exacerbation of schizophrenia or schizoaffective disorder: an 8-week, double-blind, multicenter trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Double-blind comparison of this compound and risperidone in the treatment of Chinese patients with acute exacerbation of schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. psychiatry-psychopharmacology.com [psychiatry-psychopharmacology.com]
Ziprasidone Demonstrates Superior Therapeutic Efficacy Over Placebo in Psychiatric Disorders
Comprehensive analysis of multiple randomized controlled trials (RCTs) reveals that ziprasidone is significantly more effective than a placebo in treating the symptoms of schizophrenia and bipolar disorder. The antipsychotic agent shows a clear advantage in improving overall psychopathology, reducing both positive and negative symptoms, and preventing relapse.
This compound, an atypical antipsychotic, has been rigorously evaluated in numerous clinical studies, consistently demonstrating its therapeutic value against a placebo control. These studies, employing robust methodologies, provide a clear evidence base for its efficacy in managing acute and long-term symptoms of serious mental illnesses.
Efficacy in Schizophrenia
In placebo-controlled trials involving patients with acute exacerbations of schizophrenia or schizoaffective disorder, this compound has shown statistically significant improvements in primary efficacy measures.[1] At doses of 80 mg/day and 160 mg/day, this compound was superior to placebo in reducing scores on the Positive and Negative Syndrome Scale (PANSS) total, Brief Psychiatric Rating Scale (BPRS) total, BPRS core items, and the Clinical Global Impression-Severity (CGI-S) scale.[1] Furthermore, long-term maintenance studies have indicated that this compound is effective in preventing relapse compared to placebo.[2][3]
A meta-analysis of short-term studies confirmed that patients receiving this compound were more likely to show a response, defined as a 30% decrease in PANSS or BPRS total scores, compared to those on placebo.[4] Specifically, doses of 120-160 mg/day were associated with lower rates of discontinuation for all causes compared to placebo.[5]
Efficacy in Bipolar Disorder
For patients experiencing acute manic episodes associated with bipolar I disorder, this compound has also proven to be an effective treatment. In a 21-day randomized, double-blind trial, patients treated with this compound showed a mean change in Mania Rating Scale (MRS) scores of -11.1 compared to -5.6 for the placebo group.[6] Significant improvements were observed as early as day two of treatment.[6][7] Response rates, defined as a 50% or greater improvement in MRS scores, were significantly higher for the this compound group.[7]
Summary of Quantitative Data
The following tables summarize the key efficacy data from pivotal randomized controlled trials comparing this compound to a placebo.
Table 1: Efficacy of this compound in Acute Schizophrenia (6-Week Study)
| Outcome Measure | This compound (80 mg/day) | This compound (160 mg/day) | Placebo |
| PANSS Total Score Change | Statistically significant improvement vs. placebo (p < .05) | Statistically significant improvement vs. placebo (p < .05) | - |
| BPRS Total Score Change | Statistically significant improvement vs. placebo (p < .05) | Statistically significant improvement vs. placebo (p < .05) | - |
| CGI-S Score Change | Statistically significant improvement vs. placebo (p < .05) | Statistically significant improvement vs. placebo (p < .05) | - |
| PANSS Negative Subscale Change | Statistically significant improvement vs. placebo (p < .05) | Statistically significant improvement vs. placebo (p < .05) | - |
Data synthesized from a double-blind, randomized, placebo-controlled study.[1]
Table 2: Efficacy of this compound in Acute Bipolar Mania (3-Week Study)
| Outcome Measure | This compound | Placebo |
| Mania Rating Scale (MRS) Change | -11.1 | -5.6 |
| CGI-S Score Change | Statistically significant improvement vs. placebo (p < .001) | - |
| PANSS Total Score Change | Statistically significant improvement vs. placebo (p < .01) | - |
| Response Rate (≥50% MRS improvement) | 50% | 35% |
Data from a 21-day, randomized, double-blind, placebo-controlled study.[6][7]
Experimental Protocols
The validation of this compound's therapeutic effects against a placebo is grounded in meticulously designed clinical trials. Below is a representative experimental protocol for a randomized, double-blind, placebo-controlled trial in patients with acute exacerbation of schizophrenia.
Objective: To evaluate the efficacy and safety of this compound compared to placebo in the treatment of adult patients with acute exacerbation of schizophrenia.
Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.
Patient Population:
-
Inclusion Criteria: Patients aged 18-65 years with a diagnosis of schizophrenia, currently experiencing an acute exacerbation. A minimum baseline score on the PANSS is required.
-
Exclusion Criteria: Patients with a history of substance abuse within the past six months, significant unstable medical conditions, or known hypersensitivity to this compound.
Treatment:
-
Patients are randomly assigned to one of three treatment arms:
-
This compound (e.g., 80 mg/day)
-
This compound (e.g., 160 mg/day)
-
Placebo
-
-
The study medication is administered orally in two divided doses for a duration of six weeks.
-
Dosage is fixed for the duration of the study to ensure blinding.
Efficacy Assessments:
-
Primary Efficacy Measure: Change from baseline in the PANSS total score at the end of the six-week treatment period.
-
Secondary Efficacy Measures:
-
Change from baseline in BPRS total score.
-
Change from baseline in CGI-S score.
-
Change from baseline in PANSS subscale scores (positive, negative, and general psychopathology).
-
Response rate, defined as a predefined percentage reduction in the PANSS total score.
-
Safety Assessments:
-
Monitoring of adverse events.
-
Vital signs and weight measurements.
-
Electrocardiograms (ECGs) to monitor for QTc interval prolongation.
-
Laboratory tests (hematology, blood chemistry, and urinalysis).
Statistical Analysis:
-
The primary efficacy analysis is performed on the intent-to-treat (ITT) population, which includes all randomized patients who have received at least one dose of the study medication.
-
An analysis of covariance (ANCOVA) model is used to compare the change from baseline in the PANSS total score between the this compound and placebo groups, with the baseline score as a covariate.
Caption: Workflow of a typical randomized controlled trial.
Mechanism of Action: Signaling Pathways
This compound's therapeutic effects are believed to be mediated through its unique interaction with multiple neurotransmitter receptors.[8] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[8][9] The antagonism of D2 receptors in the mesolimbic pathway is thought to reduce the positive symptoms of schizophrenia, while the blockade of 5-HT2A receptors may contribute to its efficacy against negative symptoms.[8] Additionally, this compound is an agonist at the 5-HT1A receptor and inhibits the reuptake of serotonin and norepinephrine, which may contribute to its antidepressant and anxiolytic effects.[10][11]
Caption: this compound's primary signaling pathway interactions.
References
- 1. This compound 80 mg/day and 160 mg/day in the acute exacerbation of schizophrenia and schizoaffective disorder: a 6-week placebo-controlled trial. This compound Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From Clinical Research to Clinical Practice: A 4-Year Review of this compound | CNS Spectrums | Cambridge Core [cambridge.org]
- 3. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound for schizophrenia and severe mental illness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound for psychotic disorders: a meta-analysis and systematic review of the relationship between pharmacokinetics, pharmacodynamics, and clinical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound in acute bipolar mania: a 21-day randomized, double-blind, placebo-controlled replication trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound in the treatment of mania in bipolar disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. pharmacytimes.com [pharmacytimes.com]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
Ziprasidone's Metabolic Side Effect Profile: A Comparative Guide for Researchers
An objective comparison of Ziprasidone's metabolic impact versus other atypical antipsychotics, supported by experimental data and detailed methodologies.
Atypical antipsychotics have revolutionized the treatment of schizophrenia and other severe mental illnesses, offering improved efficacy and a lower risk of extrapyramidal symptoms compared to first-generation agents. However, their use is often associated with a range of metabolic side effects, including weight gain, dyslipidemia, and glucose dysregulation, which can increase the risk for cardiovascular disease and type 2 diabetes. Among the available atypical antipsychotics, this compound has consistently demonstrated a more favorable metabolic profile. This guide provides a detailed comparison of the metabolic side effects of this compound with other commonly prescribed atypical antipsychotics, supported by quantitative data from clinical trials and meta-analyses. It also outlines the experimental protocols used to assess these metabolic changes and visualizes the key signaling pathways implicated in these adverse effects.
Comparative Analysis of Metabolic Side Effects
The metabolic liability of atypical antipsychotics varies considerably among agents. This compound, along with aripiprazole and lurasidone, is generally considered to have a lower risk of metabolic disturbances compared to drugs like olanzapine and clozapine, which are associated with the highest risk. Quetiapine and risperidone typically fall into an intermediate-risk category.
Weight Gain
Weight gain is a common and often significant side effect of many atypical antipsychotics. Meta-analyses of head-to-head comparisons have consistently shown that olanzapine and clozapine are associated with the most substantial weight gain. In contrast, this compound is considered to be largely weight-neutral.
| Antipsychotic | Mean Weight Change (kg) - Short-term (≤12 weeks) | Mean Weight Change (kg) - Long-term |
| This compound | ~0.64 [1] | ~ -0.96 to 1.7 [1] |
| Olanzapine | ~4.45 | ~12[2] |
| Clozapine | ~4.45 | ~12[2] |
| Quetiapine | ~2.0 | ~2-3[2] |
| Risperidone | ~2.10 | ~2-3[2] |
| Aripiprazole | Near neutral | Near neutral[3] |
| Lurasidone | Low | Low[2] |
Note: Values are approximate and can vary based on the specific study, duration, and patient population.
Dyslipidemia
Alterations in lipid profiles, including increased triglycerides and total cholesterol, are another metabolic concern with atypical antipsychotics. Olanzapine and clozapine have the highest propensity to cause hypertriglyceridemia[2]. This compound has been shown to have a neutral effect on fasting plasma lipids[1]. In some cases, improvements in lipid profiles have been observed in patients treated with this compound[4].
| Antipsychotic | Change in Triglycerides (mg/dL) | Change in Total Cholesterol (mg/dL) |
| This compound | Neutral to slight decrease [1] | Neutral [1] |
| Olanzapine | Significant increase | Significant increase[5] |
| Clozapine | Significant increase | Moderate increase[2] |
| Quetiapine | Moderate increase | Moderate increase[5] |
| Risperidone | Minimal to moderate increase | Minimal increase[5] |
| Aripiprazole | Minimal effect | Minimal effect[5] |
| Lurasidone | Minimal risk | Minimal risk[2] |
Glucose Dysregulation and Diabetes Risk
The risk of developing hyperglycemia and type 2 diabetes is a serious consideration with long-term atypical antipsychotic use. Again, olanzapine and clozapine are associated with the highest risk. This compound, in contrast, has shown a neutral effect on fasting glucose levels and is associated with a minimal risk of hyperglycemia[1][6].
| Antipsychotic | Impact on Fasting Glucose | Risk of New-Onset Diabetes |
| This compound | Neutral [1][6] | Low [6] |
| Olanzapine | Significant increase[5][6] | High |
| Clozapine | Significant increase | High |
| Quetiapine | Moderate increase | Moderate |
| Risperidone | Minimal to moderate increase[6] | Moderate |
| Aripiprazole | Minimal effect[6] | Low |
| Lurasidone | Minimal effect[6] | Low |
Experimental Protocols for Metabolic Assessment
The following are detailed methodologies for key experiments cited in the evaluation of metabolic side effects of atypical antipsychotics.
Anthropometric Measurements
Objective: To assess changes in body weight, Body Mass Index (BMI), and waist circumference as indicators of adiposity.
Protocol:
-
Body Weight:
-
Use a calibrated electronic or balanced-beam scale.
-
The patient should wear light clothing and no shoes.
-
Record weight to the nearest 0.1 kg.
-
Measurements should be taken at baseline and at regular follow-up intervals (e.g., 4, 8, and 12 weeks, and then quarterly).
-
-
Height:
-
Use a wall-mounted stadiometer.
-
The patient should stand erect with their back against the stadiometer, without shoes.
-
Record height to the nearest 0.1 cm.
-
-
Body Mass Index (BMI):
-
Calculate BMI using the formula: BMI = weight (kg) / [height (m)]².
-
-
Waist Circumference:
-
The patient should stand with feet together and arms at their sides.
-
Use a non-stretchable tape measure.
-
The measurement is taken at the level of the umbilicus or at the midpoint between the lower border of the ribs and the iliac crest.
-
The tape should be snug but not compressing the skin.
-
The measurement is taken at the end of a normal expiration, to the nearest 0.1 cm.
-
Lipid Profile Analysis
Objective: To measure levels of total cholesterol, high-density lipoprotein (HDL) cholesterol, low-density lipoprotein (LDL) cholesterol, and triglycerides in the blood.
Protocol:
-
Patient Preparation: The patient should fast for 9-12 hours prior to blood collection.
-
Sample Collection: Collect a venous blood sample into a serum separator tube or an EDTA tube.
-
Sample Processing: Centrifuge the blood sample to separate the serum or plasma.
-
Analytical Method (Enzymatic Colorimetric Method):
-
Total Cholesterol: Cholesterol esters are hydrolyzed to free cholesterol, which is then oxidized, producing a colored product that is measured spectrophotometrically.
-
Triglycerides: Triglycerides are hydrolyzed to glycerol, which is then measured enzymatically to produce a colored product.
-
HDL Cholesterol: Other lipoproteins are precipitated, and the cholesterol in the remaining HDL fraction is measured.
-
LDL Cholesterol: Typically calculated using the Friedewald formula (LDL = Total Cholesterol - HDL - (Triglycerides/5)), provided the triglyceride level is below 400 mg/dL. Direct measurement methods are also available.
-
Glucose Homeostasis Assessment
Objective: To evaluate fasting glucose levels and glucose tolerance.
Protocol: Oral Glucose Tolerance Test (OGTT)
-
Patient Preparation: The patient should consume a diet with at least 150g of carbohydrates per day for 3 days prior to the test and then fast for 8-12 hours overnight.
-
Baseline Sample: A fasting blood sample is drawn to measure baseline plasma glucose.
-
Glucose Administration: The patient drinks a solution containing 75g of glucose within 5 minutes.
-
Post-load Samples: Blood samples are drawn at timed intervals, typically at 1 and 2 hours after the glucose load, to measure plasma glucose levels.
Insulin Sensitivity Assessment
Objective: To directly measure insulin-mediated glucose disposal.
Protocol: Hyperinsulinemic-Euglycemic Clamp
-
Patient Preparation: The patient fasts overnight.
-
Catheter Placement: Two intravenous catheters are placed, one for infusion and one in the contralateral arm for blood sampling. The sampling hand is often warmed to "arterialize" the venous blood.
-
Insulin and Glucose Infusion: A continuous infusion of insulin is administered to achieve a high physiological or supraphysiological insulin level. Simultaneously, a variable infusion of glucose is started.
-
Blood Glucose Monitoring: Blood glucose is measured every 5-10 minutes.
-
Steady State: The glucose infusion rate is adjusted to maintain a constant blood glucose level (euglycemia). Once a steady state is reached (typically after 1-2 hours), the glucose infusion rate is equal to the rate of glucose uptake by the body's tissues and is a direct measure of insulin sensitivity.
Signaling Pathways and Mechanisms of Metabolic Side Effects
The metabolic side effects of atypical antipsychotics are thought to be mediated by their interactions with various neurotransmitter receptors, particularly histamine H1, serotonin 5-HT2C, dopamine D2/D3, and muscarinic M3 receptors. Antagonism at these receptors can disrupt normal appetite regulation, energy expenditure, and glucose and lipid metabolism.
Caption: Receptor antagonism by atypical antipsychotics leading to metabolic side effects.
The following diagrams illustrate the general signaling pathways for the key receptors implicated in the metabolic side effects of atypical antipsychotics.
Caption: Histamine H1 receptor signaling pathway.
Caption: Serotonin 5-HT2C receptor signaling pathway.
Caption: Dopamine D2 receptor signaling pathway.
Caption: Muscarinic M3 receptor signaling pathway.
Conclusion
References
- 1. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 2. geriatrics.jabsom.hawaii.edu [geriatrics.jabsom.hawaii.edu]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. Metabolic monitoring among patients with psychotic disorders taking antipsychotics: results of a quality improvement project to address this challenging guideline-practice gap - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hyperinsulinemic–Euglycemic Clamp to Assess Insulin Sensitivity In Vivo | Springer Nature Experiments [experiments.springernature.com]
- 6. cctsi.cuanschutz.edu [cctsi.cuanschutz.edu]
A Comparative Guide: Ziprasidone Versus Clozapine in Preclinical Models of Treatment-Resistant Schizophrenia
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of ziprasidone and clozapine, two atypical antipsychotics, within the context of preclinical models relevant to treatment-resistant schizophrenia. By presenting key experimental data, detailed methodologies, and visual representations of underlying mechanisms, this document aims to be a valuable resource for informing future research and drug development efforts.
Pharmacological Profile: A Tale of Two Atypicals
At the core of their therapeutic and side-effect profiles lies the distinct manner in which this compound and clozapine interact with a wide array of neurotransmitter receptors. Clozapine, the gold standard for treatment-resistant schizophrenia, exhibits a complex and broad receptor binding profile. This compound, a newer agent, also possesses a multi-receptor profile but with notable differences, particularly in its potent serotonin 5-HT1A receptor agonism.
Receptor Binding Affinities
The following table summarizes the in vitro receptor binding affinities (Ki values in nM) of this compound and clozapine for key receptors implicated in the pathophysiology and treatment of schizophrenia. Lower Ki values indicate higher binding affinity.
| Receptor | This compound (Ki, nM) | Clozapine (Ki, nM) |
| Dopamine D2 | 4.8 - 5.52 | 125 - 129.2 |
| Serotonin 5-HT2A | 0.4 | 5.4 |
| Serotonin 5-HT1A | 3.4 | 190 |
| Serotonin 5-HT2C | 1.3 | 7.9 |
| Alpha-1 Adrenergic (α1) | 10.04 | 6.89 |
| Histamine H1 | 47 | 13.58 |
| Muscarinic M1 | >1000 | 4.28 |
Note: Ki values are compiled from various sources and may vary between studies.
Preclinical Efficacy in Treatment-Resistant Schizophrenia Models
Animal models utilizing NMDA receptor antagonists, such as phencyclidine (PCP) and ketamine, are widely employed to mimic the positive, negative, and cognitive symptoms of schizophrenia, and are considered valuable for studying treatment-resistant aspects of the disorder.
Cognitive Deficits
Cognitive impairment is a core feature of schizophrenia that is often resistant to treatment. Preclinical studies have investigated the potential of this compound and clozapine to ameliorate these deficits in NMDA antagonist models.
One study found that this compound (2.5 mg/kg) was able to reverse PCP-induced deficits in a reversal learning task in rats, a measure of cognitive flexibility. In contrast, the typical antipsychotic haloperidol was ineffective[1]. Another study demonstrated that a low dose of clozapine (0.3 mg/kg) could reverse ketamine-induced cognitive deficits in the attentional set-shifting task in mice, another test of executive function[2][3]. However, a higher dose of clozapine (1 mg/kg) did not show the same beneficial effect, highlighting a dose-dependent response[2][3].
Sensorimotor Gating Deficits (Prepulse Inhibition)
Prepulse inhibition (PPI) of the acoustic startle reflex is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. Both this compound and clozapine have been shown to attenuate the disruption of PPI caused by NMDA receptor antagonists.
In a study using a ketamine-induced PPI deficit model in rats, both this compound (5.6-17.8 mg/kg) and clozapine (1-5.6 mg/kg) significantly attenuated the decline in PPI[4]. This suggests that both drugs can restore sensorimotor gating deficits in a model relevant to schizophrenia.
Social Behavior Deficits
Negative symptoms, such as social withdrawal, are particularly challenging to treat. The social interaction test in rodents is used to model these deficits. In a PCP-induced social interaction deficit model in mice, clozapine (3 mg/kg) was shown to ameliorate the social withdrawal behaviors[5]. While direct comparative studies with this compound in this specific paradigm are limited, the data on clozapine supports its efficacy in addressing negative symptom-like behaviors.
Neurochemical Effects: Dopamine and Serotonin Modulation
The therapeutic effects of atypical antipsychotics are thought to be mediated by their complex interactions with dopamine and serotonin pathways, particularly in the prefrontal cortex.
A microdialysis study in rats directly compared the effects of this compound and clozapine on dopamine release in the prefrontal cortex and striatum. Both this compound and clozapine preferentially increased dopamine release in the prefrontal cortex over the striatum, a characteristic feature of atypical antipsychotics that is thought to contribute to their improved side-effect profile and potential efficacy against negative and cognitive symptoms. This effect was found to be partially mediated by 5-HT1A receptor activation for both drugs[1]. This distinct mechanism of enhancing cortical dopamine release through 5-HT1A agonism is a key feature that differentiates this compound and clozapine from typical antipsychotics[6].
Experimental Protocols
This section provides an overview of the methodologies for the key experiments cited in this guide.
NMDA Antagonist Models of Schizophrenia
-
Phencyclidine (PCP) Model: Rodents are administered PCP acutely or sub-chronically to induce a range of behavioral and neurochemical alterations that mimic schizophrenia. Dosing regimens can vary, but a common approach is repeated administration of PCP (e.g., 5-10 mg/kg for several days) to induce more persistent deficits[1][5].
-
Ketamine Model: Similar to the PCP model, ketamine, another NMDA receptor antagonist, is used to induce schizophrenia-like symptoms. Both acute and sub-chronic administration protocols are utilized to model different aspects of the disorder[2][3].
Behavioral Assays
-
Reversal Learning Task: This task assesses cognitive flexibility. Animals are first trained to discriminate between two stimuli to receive a reward. Once they reach a criterion, the reward contingency is reversed, and the number of trials required to adapt to the new rule is measured. PCP administration typically impairs this reversal learning, and effective antipsychotics are expected to ameliorate this deficit[1].
-
Attentional Set-Shifting Task (ASST): This task, often conducted in a specialized digging apparatus, measures executive function and cognitive flexibility. Animals are required to learn a series of discriminations based on different perceptual dimensions (e.g., odor, texture). The key measure is the ability to shift attention to a new, previously irrelevant dimension (extra-dimensional shift), which is impaired by ketamine[2][3].
-
Prepulse Inhibition (PPI) of Acoustic Startle: This test measures sensorimotor gating. Rodents are placed in a startle chamber, and their startle response to a loud acoustic stimulus (pulse) is measured. In some trials, a weaker acoustic stimulus (prepulse) precedes the pulse. The percentage of inhibition of the startle response by the prepulse is calculated. NMDA antagonists disrupt this inhibition, and effective antipsychotics are expected to restore it[4].
-
Social Interaction Test: This test assesses social behavior. Typically, two unfamiliar rodents are placed in an open field arena, and the time they spend in active social interaction (e.g., sniffing, grooming, following) is recorded. PCP administration reduces the time spent in social interaction, modeling social withdrawal[5].
Neurochemical Analysis
-
In Vivo Microdialysis: This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals. A microdialysis probe is surgically implanted into the brain region of interest (e.g., prefrontal cortex). Artificial cerebrospinal fluid is perfused through the probe, and the dialysate is collected and analyzed using high-performance liquid chromatography (HPLC) to quantify neurotransmitter concentrations. This allows for the real-time assessment of drug effects on neurotransmitter release and metabolism[1].
Visualizing the Mechanisms
The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.
Conclusion
Both this compound and clozapine demonstrate efficacy in preclinical models relevant to treatment-resistant schizophrenia, particularly in ameliorating cognitive and sensorimotor gating deficits induced by NMDA receptor antagonists. Their shared ability to preferentially increase dopamine release in the prefrontal cortex, partly through 5-HT1A receptor agonism, likely contributes to these effects and their atypical antipsychotic profiles.
While clozapine remains the clinical benchmark for treatment-resistant schizophrenia, this compound's distinct pharmacological profile and demonstrated efficacy in these preclinical models warrant its consideration as a valuable comparator and a source of insight for the development of novel therapeutic strategies. Further head-to-head preclinical studies directly comparing these two agents across a broader range of behavioral and neurochemical measures will be crucial for a more complete understanding of their relative strengths and weaknesses in the context of treatment-resistant schizophrenia.
References
- 1. 5-HT(1A) receptor activation contributes to this compound-induced dopamine release in the rat prefrontal cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A randomized double-blind comparison of this compound vs. clozapine for cognition in patients with schizophrenia selected for resistance or intolerance to previous treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of the novel antipsychotic this compound with clozapine and olanzapine: inhibition of dorsal raphe cell firing and the role of 5-HT1A receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Ziprasidone's Role in Mitigating Negative Symptoms of Schizophrenia: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ziprasidone's efficacy in treating the negative symptoms of schizophrenia against other atypical antipsychotics. The information is supported by data from clinical trials, detailed experimental protocols, and an exploration of the underlying pharmacological mechanisms.
Efficacy of this compound on Negative Symptoms: A Quantitative Comparison
The efficacy of this compound in ameliorating negative symptoms of schizophrenia has been evaluated in numerous clinical trials against both placebo and other atypical antipsychotics. The primary measure of efficacy in these studies is typically the change from baseline in the Positive and Negative Syndrome Scale (PANSS) negative subscale score. A summary of key comparative studies is presented below.
| Comparator | Study Duration | This compound Dose | Comparator Dose | Mean Change in PANSS Negative Subscale Score (this compound) | Mean Change in PANSS Negative Subscale Score (Comparator) | Key Findings |
| Amisulpride | 12 weeks | 80-160 mg/day | 100-200 mg/day | Comparable improvement | Comparable improvement | This compound demonstrated equivalent efficacy to amisulpride in improving negative symptoms.[1][2] |
| Olanzapine | 28 weeks | 80-160 mg/day | 10-20 mg/day | Less improvement | Significantly more improvement | Olanzapine showed significantly greater improvement in PANSS negative subscale scores compared to this compound.[3] |
| Risperidone | 4-8 weeks | Not specified | Not specified | Comparable efficacy | Comparable efficacy | This compound demonstrated efficacy comparable to that of risperidone in short-term trials.[4][5] |
| Quetiapine | 12 weeks | 80-160 mg/day | Not specified | Significant improvement from baseline | Not specified | In an open-label study, patients treated with this compound showed significant improvements in negative symptom scores.[1] |
| Haloperidol | 28 weeks | 80-160 mg/day | 5-15 mg/day | Significantly greater improvement | Less improvement | This compound was more effective in treating negative symptoms compared to haloperidol.[6] |
| Placebo | 52 weeks | 40, 80, 160 mg/day | N/A | -1.9, -1.0, -2.8 (respectively) | +1.4 | All this compound doses showed progressive improvement in negative symptoms and were significantly better than placebo.[7] |
Experimental Protocols of Key Clinical Trials
To ensure a thorough understanding of the presented data, the methodologies of pivotal comparative studies are detailed below.
This compound vs. Amisulpride (12-week, double-blind study)
-
Objective: To compare the efficacy of this compound and amisulpride in treating negative symptoms in patients with chronic schizophrenia characterized by predominant negative symptoms.[2]
-
Patient Population: Patients diagnosed with schizophrenia with a PANSS Negative Subscale score at least 6 points greater than the Positive Subscale score.[2]
-
Intervention: 123 patients were randomized to receive flexible doses of either this compound (80–160 mg/day) or amisulpride (100–200 mg/day).[1]
-
Primary Efficacy Measure: Change from baseline in the PANSS Negative Subscale score.[2]
-
Statistical Analysis: An equivalence analysis was performed on the change in PANSS Negative Subscale scores. Equivalence was to be claimed if the lower limit of the 95% confidence interval of the ratio of least squares mean changes from baseline exceeded 0.60.[2]
This compound vs. Olanzapine (28-week, double-blind study)
-
Objective: To compare the efficacy and safety of olanzapine with this compound in patients with schizophrenia.[3]
-
Patient Population: Patients meeting the criteria for schizophrenia.[3]
-
Intervention: Patients were randomly assigned to receive 10-20 mg/day of olanzapine or 80-160 mg/day of this compound.[3]
-
Primary Efficacy Measure: Change from baseline in the PANSS total score. Secondary measures included PANSS subscales.[3]
-
Statistical Analysis: Efficacy and safety measures were analyzed to compare the changes from baseline to endpoint between the two treatment groups.[3]
Mechanism of Action: Signaling Pathways
This compound's therapeutic effect on both positive and negative symptoms of schizophrenia is attributed to its unique multi-receptor binding profile.[1] It acts as an antagonist at dopamine D2 and serotonin 5-HT2A receptors.[8] The high ratio of 5-HT2A to D2 receptor affinity is thought to contribute to its efficacy against negative symptoms and a lower propensity for extrapyramidal side effects.[1] Furthermore, its activity at other serotonin receptors, such as 5-HT1A (agonism) and 5-HT2C (antagonism), and its modest inhibition of norepinephrine and serotonin reuptake may also play a role in alleviating negative and affective symptoms.[8][9]
Caption: this compound's multi-receptor interaction profile.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized, double-blind, active-comparator clinical trial designed to assess the efficacy of an investigational drug like this compound on the negative symptoms of schizophrenia.
Caption: Workflow of a comparative antipsychotic clinical trial.
References
- 1. This compound Hydrocloride: What Role in the Management of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and amisulpride effectively treat negative symptoms of schizophrenia: results of a 12-week, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Oral this compound in the treatment of schizophrenia: a review of short-term trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A 28-week comparison of this compound and haloperidol in outpatients with stable schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psychiatrist.com [psychiatrist.com]
- 8. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]
- 9. This compound - Wikipedia [en.wikipedia.org]
Replicating Pivotal Clinical Trial Findings for Ziprasidone in a Laboratory Setting: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for replicating the key clinical findings of the atypical antipsychotic Ziprasidone in a laboratory environment. By comparing its performance with established alternatives, Risperidone and Olanzapine, this document offers objective, data-driven insights supported by detailed experimental protocols. The aim is to facilitate further research and development in the field of antipsychotic pharmacology.
Introduction
This compound is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar disorder. Clinical trials have highlighted its efficacy in managing psychotic symptoms with a relatively favorable metabolic profile compared to other second-generation antipsychotics. Notably, this compound has demonstrated a lower propensity for weight gain and associated metabolic disturbances. However, it carries a warning for potential QTc interval prolongation. This guide outlines a series of in vitro and in vivo experiments designed to investigate and replicate these pivotal clinical observations in a controlled laboratory setting.
Comparative Data Summary
The following tables summarize key quantitative data from preclinical studies, offering a direct comparison between this compound, Risperidone, and Olanzapine.
Table 1: In Vitro Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Risperidone | Olanzapine | Relevance to Clinical Profile |
| Dopamine D2 | 4.8 | 3.1 | 1.1 | Antipsychotic efficacy, risk of Extrapyramidal Symptoms (EPS) |
| Serotonin 5-HT2A | 0.4 | 0.16 | 4.1 | Atypicality, potential for reduced EPS, improved negative symptoms |
| Serotonin 5-HT1A (agonist) | 3.4 | - | - | Potential anxiolytic and antidepressant effects |
| Serotonin 5-HT2C | 1.3 | 26 | 1.1 | Appetite regulation, potential for weight gain |
| Histamine H1 | 47 | 21 | 7 | Sedation, weight gain |
| Alpha-1 Adrenergic | 10 | 0.8 | 19 | Orthostatic hypotension |
| Muscarinic M1 | >1000 | >1000 | 1.9 | Anticholinergic side effects (dry mouth, constipation) |
Table 2: In Vivo Dopamine D2 and Serotonin 5-HT2A Receptor Occupancy
| Drug | Dose | D2 Occupancy (%) | 5-HT2A Occupancy (%) |
| This compound | 40-160 mg/day | 56 - 76 | >90 |
| Risperidone | 2-6 mg/day | 66 - 79 | >80 |
| Olanzapine | 5-20 mg/day | 55 - 83 | >90 |
Table 3: Comparison of Effects in Animal Models of Efficacy and Side Effects
| Model | Parameter | This compound | Risperidone | Olanzapine |
| Catalepsy Test (Rat) | ED50 (mg/kg) | Induces catalepsy | Induces catalepsy | Induces catalepsy |
| Prepulse Inhibition (Rat) | Reversal of deficit | Effective | Effective | Effective |
| Weight Gain (Rat) | Body Weight Change | Minimal to no increase | Significant increase | Significant increase |
| Metabolic Parameters (Rat) | Insulin Resistance | Low propensity | Moderate propensity | High propensity |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
In Vitro Assays
1. Receptor Binding Assays
-
Objective: To determine the binding affinity (Ki) of this compound, Risperidone, and Olanzapine for a panel of relevant receptors.
-
Methodology:
-
Prepare cell membrane homogenates from cell lines stably expressing the human recombinant receptor of interest (e.g., CHO-K1 cells for D2, HEK293 for 5-HT2A).
-
Incubate the membrane homogenates with a specific radioligand for the target receptor (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A) and varying concentrations of the test compound (this compound, Risperidone, or Olanzapine).
-
After incubation, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Determine the IC50 value (concentration of the drug that inhibits 50% of specific radioligand binding) from competition binding curves.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
2. Functional Assays (e.g., Calcium Mobilization for 5-HT2A antagonism)
-
Objective: To determine the functional activity (antagonism) of the compounds at the 5-HT2A receptor.
-
Methodology:
-
Culture cells stably expressing the human 5-HT2A receptor (e.g., CHO-K1) in 96-well plates.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a known 5-HT2A receptor agonist (e.g., serotonin).
-
Measure the change in intracellular calcium concentration using a fluorescence plate reader.
-
Generate dose-response curves to determine the potency of the test compound in antagonizing the agonist-induced calcium mobilization.
-
In Vivo Models
1. Catalepsy Test (Rodent Model for EPS Liability)
-
Objective: To assess the propensity of the antipsychotics to induce catalepsy, a predictor of extrapyramidal side effects.
-
Methodology:
-
Administer the test compound (this compound, Risperidone, or Olanzapine) or vehicle to male Sprague-Dawley rats.
-
At specified time points after administration (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on a horizontal bar raised 9 cm from the surface.
-
Measure the time the rat maintains this unnatural posture (catalepsy). A cut-off time (e.g., 180 seconds) is typically used.
-
Compare the duration of catalepsy between the different treatment groups.
-
2. Prepulse Inhibition of Acoustic Startle (Model for Antipsychotic Efficacy)
-
Objective: To evaluate the ability of the antipsychotics to reverse sensorimotor gating deficits, a translational marker of antipsychotic efficacy.
-
Methodology:
-
Induce a sensorimotor gating deficit in rats using a dopamine agonist like apomorphine or an NMDA antagonist like phencyclidine (PCP).
-
Place the animal in a startle chamber equipped with a speaker and a sensor to measure the startle response.
-
Present a series of acoustic stimuli: a loud startling pulse alone, and the same pulse preceded by a weaker, non-startling prepulse.
-
Measure the amplitude of the startle response in both conditions.
-
Calculate the percentage of prepulse inhibition (%PPI) = [1 - (startle response to prepulse + pulse) / (startle response to pulse alone)] x 100.
-
Administer the test compounds and assess their ability to restore the %PPI that was disrupted by the psychomimetic agent.
-
3. Antipsychotic-Induced Weight Gain and Metabolic Assessment
-
Objective: To compare the effects of this compound, Risperidone, and Olanzapine on body weight and key metabolic parameters.
-
Methodology:
-
House female Sprague-Dawley rats individually and provide ad libitum access to a standard or high-fat diet and water.
-
Administer the test compounds or vehicle daily for a period of several weeks (e.g., 4-8 weeks).
-
Monitor body weight and food intake regularly.
-
At the end of the study, collect blood samples for the analysis of glucose, insulin, and lipid profiles (triglycerides, cholesterol).
-
Calculate indices of insulin resistance, such as HOMA-IR.
-
Dissect and weigh adipose tissue depots to assess changes in body composition.
-
Visualizations
The following diagrams illustrate the experimental workflows and the primary signaling pathway associated with the mechanism of action of atypical antipsychotics.
A Comparative Analysis of Ziprasidone and Aripiprazole on Dopamine D2 Receptor Partial Agonism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of ziprasidone and aripiprazole, focusing on their distinct mechanisms of action at the dopamine D2 receptor. While both are classified as atypical antipsychotics, their interaction with the D2 receptor—a key target in the treatment of psychosis—diverges significantly. Aripiprazole functions as a partial agonist, exhibiting a stabilizing effect on the dopamine system, whereas this compound acts as a conventional antagonist. This fundamental difference in pharmacology underlies their unique clinical profiles and side-effect liabilities.
This report synthesizes experimental data on their binding affinities and functional activities, details the methodologies of key experiments, and provides visual representations of the relevant signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and drug development professionals.
Quantitative Comparison of Pharmacological Parameters
The following table summarizes the key quantitative data for this compound and aripiprazole at the human dopamine D2 receptor, providing a clear comparison of their binding affinities and intrinsic activities in functional assays.
| Parameter | This compound | Aripiprazole | Reference |
| Binding Affinity (Ki) at D2 Receptor (nM) | 2.7 - 6 | 0.34 | [1] |
| Intrinsic Activity (cAMP Assay) | Antagonist (Implied 0% efficacy) | Partial Agonist (up to 80% of dopamine's maximal response in sensitive assays) | [2][3] |
| Intrinsic Activity (β-arrestin Recruitment Assay) | Antagonist (fully antagonizes dopamine-induced recruitment) | Partial Agonist (17% ± 5% efficacy relative to dopamine); also reported to act as an antagonist in some assays | [2] |
Mechanism of Action at the Dopamine D2 Receptor
Aripiprazole's characterization as a "dopamine system stabilizer" stems from its partial agonism at the D2 receptor.[4] In conditions of excessive dopaminergic activity (hyperdopaminergic states), aripiprazole acts as a functional antagonist, attenuating the signal. Conversely, in areas with low dopamine levels (hypodopaminergic states), it exhibits agonist properties, thereby increasing dopaminergic neurotransmission. This dual action is believed to contribute to its efficacy against both positive and negative symptoms of schizophrenia with a lower risk of extrapyramidal side effects compared to full antagonists.[4]
In contrast, this compound is a potent D2 receptor antagonist.[5] Its therapeutic effect is primarily attributed to the blockade of dopamine signaling at the postsynaptic D2 receptor. Like other atypical antipsychotics, this compound also exhibits a high affinity for the serotonin 5-HT2A receptor, and the ratio of 5-HT2A to D2 receptor antagonism is a key feature of its pharmacological profile.[5][6]
Signaling Pathways
The interaction of aripiprazole and this compound with the dopamine D2 receptor initiates distinct downstream signaling cascades. The following diagrams, generated using the DOT language, illustrate these differences.
References
- 1. Dopamine D2/3 occupancy of this compound across a day: a within-subject PET study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antagonism of dopamine D2 receptor/β-arrestin 2 interaction is a common property of clinically effective antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Determinants of the Intrinsic Efficacy of the Antipsychotic Aripiprazole - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. psychiatrist.com [psychiatrist.com]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Disposal of Ziprasidone: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of pharmaceutical compounds is a critical component of laboratory operations. For researchers, scientists, and drug development professionals handling Ziprasidone, a comprehensive understanding of proper disposal procedures is essential to protect both personnel and the environment.
This compound, an atypical antipsychotic, requires careful management throughout its lifecycle in a research setting, including its ultimate disposal. While not currently classified as a hazardous waste by the Resource Conservation and Recovery Act (RCRA), it is crucial to follow established best practices for pharmaceutical waste to minimize environmental impact and ensure regulatory compliance.[1][2] The National Institute for Occupational Safety and Health (NIOSH) has previously proposed this compound for inclusion on its list of hazardous drugs, indicating a need for cautious handling and disposal.[1]
Personal Protective Equipment (PPE) and Handling
Before initiating any disposal procedures, it is imperative that laboratory personnel don the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety glasses, gloves, and a lab coat. When handling this compound powder or crushed tablets, measures should be taken to minimize dust generation.[3] In the event of a spill, the material should be collected using a method that controls dust, such as with a damp cloth or a filtered vacuum, and placed into a sealed, appropriately labeled container for disposal.[3]
Step-by-Step Disposal Procedure for this compound Waste
The following procedure outlines the recommended steps for the disposal of non-viable this compound, including expired or unused quantities, and contaminated labware.
-
Segregation: All this compound waste, including contaminated materials like gloves, weigh boats, and pipette tips, should be segregated from regular laboratory trash. This waste should be placed in a designated, clearly labeled hazardous drug waste container. While this compound is not a RCRA-listed hazardous waste, treating it as such is a best management practice.
-
Containerization: Use a dedicated, leak-proof, and puncture-resistant waste container. The container should be black for pharmaceutical waste, as per common industry standards for non-RCRA hazardous drug waste. Clearly label the container with "this compound Waste" or "Non-RCRA Pharmaceutical Waste for Incineration."
-
Accumulation: Store the waste container in a secure, designated area within the laboratory, away from general traffic. Ensure the container is kept closed when not in use.
-
Disposal Vendor: Engage a licensed and reputable pharmaceutical waste disposal vendor. These vendors are equipped to handle the transportation and final destruction of chemical waste in accordance with federal, state, and local regulations.
-
Documentation: Maintain a detailed inventory of the this compound waste being disposed of. This documentation is crucial for regulatory compliance and internal record-keeping.
-
Final Disposal Method: The recommended final disposal method for pharmaceutical waste, including this compound, is incineration at a permitted facility. This high-temperature destruction process is effective in breaking down active pharmaceutical ingredients, preventing their release into the environment. Do not dispose of this compound down the drain or in regular trash.[4]
Decision Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Decision workflow for the proper disposal of this compound waste.
Regulatory Considerations
While this compound is not a federally controlled substance according to the Drug Enforcement Administration (DEA), it is essential to adhere to all applicable Environmental Protection Agency (EPA) regulations for pharmaceutical waste disposal.[2] Laboratories should also consult their institution's specific Environmental Health and Safety (EHS) guidelines, as they may have additional requirements.
By implementing these procedures, research facilities can ensure the safe, responsible, and compliant disposal of this compound, thereby upholding their commitment to laboratory safety and environmental stewardship.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
